molecular formula C9H15FO2 B3174244 Ethyl 4-fluorocyclohexane-1-carboxylate CAS No. 95233-40-2

Ethyl 4-fluorocyclohexane-1-carboxylate

Cat. No.: B3174244
CAS No.: 95233-40-2
M. Wt: 174.21 g/mol
InChI Key: JWTAGEGJBMRSNR-UHFFFAOYSA-N
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Description

Ethyl 4-fluorocyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C9H15FO2 and its molecular weight is 174.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-fluorocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTAGEGJBMRSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-fluorocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of ethyl 4-fluorocyclohexane-1-carboxylate, a valuable building block in medicinal chemistry. The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide delves into the synthesis, spectroscopic characterization, and conformational analysis of this compound, offering insights for its effective utilization in drug discovery and development programs.

Introduction: The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a powerful tactic in medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[1][2][3][4] Fluorinated alicyclic scaffolds, such as the fluorocyclohexane ring system, are of particular interest as they provide three-dimensional diversity and can influence the conformational preferences of a molecule.[5] this compound serves as a key intermediate for introducing this valuable motif into more complex molecular architectures.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 95233-40-2[6][7]
Molecular Formula C₉H₁₅FO₂[8]
Molecular Weight 174.22 g/mol [6][7]
Appearance Colorless liquidInferred from related compounds
Boiling Point Not available
Density Not available
Refractive Index Not available

Synthesis and Reactivity

A common and efficient method for the synthesis of this compound is through the esterification of 4-fluorocyclohexane-1-carboxylic acid.

G Reactant1 4-Fluorocyclohexane-1-carboxylic acid Reaction Esterification Reactant1->Reaction Reactant2 Ethanol (EtOH) Reactant2->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Product This compound Byproduct Water (H₂O) Reaction->Product Reaction->Byproduct

Figure 1: Synthesis of this compound via Fischer Esterification.
Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 4-fluorocyclohexane-1-carboxylic acid.

Materials:

  • 4-Fluorocyclohexane-1-carboxylic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-fluorocyclohexane-1-carboxylic acid and an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation to obtain the pure ester.

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.2 ppm for the -CH₃ protons). The protons on the cyclohexane ring will appear as a complex multiplet in the region of 1.5-2.5 ppm. The proton at C4, geminal to the fluorine atom, will exhibit splitting due to coupling with the fluorine atom.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom. The carbonyl carbon of the ester will appear downfield around 175 ppm. The carbon of the -OCH₂- group will be around 60 ppm, and the -CH₃ carbon will be around 14 ppm. The carbons of the cyclohexane ring will resonate in the 25-45 ppm region. The carbon atom bonded to the fluorine (C4) will show a characteristic large one-bond C-F coupling constant.[9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. C-H stretching vibrations of the alkane and ethyl groups will be observed in the 2850-3000 cm⁻¹ region. A C-F stretching vibration is expected in the 1000-1100 cm⁻¹ region.[12][13]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 174. Fragmentation patterns will likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and potentially the fluorine atom.

Conformational Analysis: The Impact of Fluorine

The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain.[14][15] For a 1,4-disubstituted cyclohexane like this compound, both cis and trans isomers exist. The conformational preference of the substituents (axial vs. equatorial) is a critical factor influencing the molecule's overall shape and its interaction with biological targets.

G cluster_trans trans-Isomer cluster_cis cis-Isomer trans_eq_eq Diequatorial (More Stable) trans_ax_ax Diaxial (Less Stable) trans_eq_eq->trans_ax_ax Ring Flip cis_eq_ax Equatorial-Axial cis_ax_eq Axial-Equatorial cis_eq_ax->cis_ax_eq Ring Flip

Figure 2: Conformational Equilibria of cis- and trans-Ethyl 4-fluorocyclohexane-1-carboxylate.

For the trans-isomer , the two chair conformations consist of one with both substituents in equatorial positions and the other with both in axial positions. The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions.[16][17]

For the cis-isomer , both chair conformations will have one substituent in an axial position and the other in an equatorial position. The relative stability of these two conformers will depend on the A-values (conformational free energy) of the fluorine and the ethyl carboxylate groups. Generally, the conformer with the bulkier group (in this case, the ethyl carboxylate) in the equatorial position is favored.[18]

The presence of the electronegative fluorine atom can also introduce stereoelectronic effects, such as the gauche effect, which can influence the conformational equilibrium.[3]

Applications in Drug Discovery

Fluorinated building blocks like this compound are valuable in drug discovery for several reasons:[1][2][4][19]

  • Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.

  • Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with protein targets, enhancing binding affinity.

  • Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.

  • Conformational Control: The steric and electronic properties of fluorine can influence the conformational preferences of the molecule, locking it into a bioactive conformation.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.[5][6][19]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist.[6] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules in drug discovery. Its fluorinated cyclohexane core offers a means to strategically modulate the physicochemical and pharmacokinetic properties of drug candidates. A thorough understanding of its synthesis, spectroscopic properties, and conformational behavior is essential for its effective application in the design of novel therapeutics.

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-4-fluorocyclohexane-1-carboxylic acid | C9H15FO2 | CID 57027832. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

  • PubMed. (2022, November 4). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Conformational Analysis of Isomeric 4-Substituted - Amanote Research. Retrieved from [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational equilibrium among the four conformers of 1 studied at.... Retrieved from [Link]

  • ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Fiveable. (2025, August 15). Conformations of Monosubstituted Cyclohexanes | Organic.... Retrieved from [Link]

  • PMC. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-1-fluorocyclohexene | C8H13F | CID 68171289. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 4.10: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • University of Calgary. (n.d.). Cyclohexane Conformational Analysis. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 4‐((N‐ethylnaphthalene‐1 sulfonamido)methyl)cyclohexane carboxylate (IV).. Retrieved from [Link]

  • European Journal of Chemistry. (2010, December 15). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Organic Syntheses. (1979). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]

  • YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction. Retrieved from [Link]

Sources

Structural Elucidation of Ethyl 4-fluorocyclohexane-1-carboxylate: A Stereochemical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-fluorocyclohexane-1-carboxylate (CAS 95233-40-2) represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for 4-substituted cyclohexyl ethers or amines. The introduction of fluorine at the 4-position lowers the pKa of the neighboring systems and modulates lipophilicity (


) without significant steric penalty.

However, the core challenge in deploying this moiety is stereochemical assignment . The 1,4-disubstitution pattern generates cis and trans diastereomers with distinct thermodynamic profiles and pharmacological vectors. This guide provides a definitive, self-validating methodology for distinguishing these isomers using multi-modal spectroscopy, with a heavy emphasis on conformational analysis via NMR.

The Stereochemical Challenge: Conformational Thermodynamics

To elucidate the structure, one must first understand the ground-state thermodynamics. The cyclohexane ring is dynamic; however, the bulky ethyl ester group acts as a "locking" substituent due to its high conformational free energy (A-value).

Thermodynamic Anchoring
  • Ethyl Ester (-COOEt) A-value: ~1.1–1.2 kcal/mol.

  • Fluorine (-F) A-value: ~0.25 kcal/mol.

Because the ester group is significantly bulkier than the fluorine atom, the molecule will preferentially adopt conformations where the ester group is equatorial .

Isomer Definitions
  • Trans-isomer: The 1,4-substituents are on opposite faces.[1] In the chair conformation, this allows both groups to be equatorial (

    
    ). This is the thermodynamic global minimum.
    
  • Cis-isomer: The 1,4-substituents are on the same face. To keep the bulky ester equatorial (

    
    ), the fluorine must adopt the axial position (
    
    
    
    ).

Key Insight for Elucidation:

  • Trans

    
     Fluorine is Equatorial .
    
  • Cis

    
     Fluorine is Axial .
    
Visualization: Conformational Equilibrium

The following diagram illustrates the energy landscape and the "locking" effect of the ester group.

ConformationalAnalysis Trans_EE TRANS Isomer (Diequatorial 1e, 4e) Global Minimum Trans_AA TRANS Isomer (Diaxial 1a, 4a) High Energy (Unstable) Trans_EE->Trans_AA Ring Flip (Disfavored) Cis_EA CIS Isomer (Ester-Eq, Fluoro-Ax) Major Conformer Cis_AE CIS Isomer (Ester-Ax, Fluoro-Eq) Minor Conformer Cis_EA->Cis_AE Ring Flip (Disfavored by Ester A-value)

Figure 1: Conformational preference of 1,4-disubstituted fluorocyclohexanes. The ester group (A-value > 1.1) dictates the equilibrium.

Multi-Modal Spectroscopic Strategy

While Mass Spectrometry (MS) and Infrared Spectroscopy (IR) confirm the chemical identity, they cannot definitively assign stereochemistry. Nuclear Magnetic Resonance (NMR) is the sole robust tool for this elucidation.

Preliminary Validation (MS & IR)

Before investing in NMR time, validate the synthesis (likely via DAST fluorination of the corresponding alcohol):

  • HRMS (ESI+): Expect

    
     or 
    
    
    
    . Molecular ion ~174.2 Da.[2][3] Look for characteristic loss of HF (M-20).
  • FT-IR:

    • C=O Stretch: 1730–1740 cm

      
       (Ester).
      
    • C-F Stretch: 1000–1100 cm

      
       (Strong, broad).
      
The Core Logic: NMR Elucidation

The assignment rests on the Karplus relationship , which correlates the dihedral angle between protons to their coupling constant (


).
The Diagnostic Proton: H-4 (Geminal to Fluorine)

The proton attached to the same carbon as the fluorine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is the "truth teller." Its splitting pattern reveals its orientation (axial vs. equatorial).[1]
FeatureTrans-Isomer (

)
Cis-Isomer (

)
Conformation Fluorine is Equatorial; H-4 is Axial .[1]Fluorine is Axial; H-4 is Equatorial .
H-4 Multiplicity Wide Multiplet (

).
Narrow Multiplet (

or broad

).
Coupling (

)
Large (

coupling

10–12 Hz).
Small (

coupling < 5 Hz).
Signal Width (

)
Broad (> 25 Hz).Narrow (< 15 Hz).

F NMR Shift
Typically -180 to -190 ppm.Typically -170 to -180 ppm (Deshielded).

Note:


F Chemical shifts are solvent-dependent and less reliable than coupling constants. Rely on H-4 splitting.

Detailed Experimental Protocol

Synthesis & Isolation (Contextual)

To ensure you have the material to analyze, standard synthesis involves nucleophilic fluorination (e.g., Deoxo-Fluor or DAST) of ethyl 4-hydroxycyclohexane-1-carboxylate.

  • Mechanism:

    
     inversion.
    
  • Starting Material: cis-Alcohol (

    
    ) 
    
    
    
    trans-Fluoride (
    
    
    ).
  • Starting Material: trans-Alcohol (

    
    ) 
    
    
    
    cis-Fluoride (
    
    
    ).

Purification: The isomers often have different


 values on silica gel. The cis isomer (more polar due to axial C-F dipole alignment) usually elutes after the trans isomer in Hexane/EtOAc systems.
NMR Acquisition Protocol

Objective: Obtain high-resolution coupling data.

  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl

    
      (standard) or C
    
    
    
    D
    
    
    (benzene-d6 often separates overlapping multiplets in cyclohexanes).
  • 1H NMR: Acquire at 400 MHz or higher.

    • Critical Parameter: Ensure sufficient acquisition time (AQ > 2.0 sec) and digital resolution to resolve the hyperfine splitting of the H-4 proton.

  • 19F NMR: Acquire decoupled (

    
    F{
    
    
    
    H}) and coupled spectra.
    • Reference: Trichlorofluoromethane (CFCl

      
      ) at 0 ppm or internal standard 
      
      
      
      -trifluorotoluene (-63.7 ppm).
Elucidation Workflow (Decision Tree)

ElucidationWorkflow Start Purified Isomer (this compound) H1_NMR Acquire 1H NMR (Focus on H-4 @ ~4.3-4.8 ppm) Start->H1_NMR Analyze_H4 Analyze H-4 Splitting Width (W 1/2) H1_NMR->Analyze_H4 Wide Wide Multiplet (>25Hz) Large 3J(HH) ~11Hz Analyze_H4->Wide H-4 is Axial Narrow Narrow Multiplet (<15Hz) Small 3J(HH) <5Hz Analyze_H4->Narrow H-4 is Equatorial Assign_Trans ASSIGNMENT: TRANS (F-Equatorial, H-Axial) Wide->Assign_Trans Assign_Cis ASSIGNMENT: CIS (F-Axial, H-Equatorial) Narrow->Assign_Cis Confirmation Confirm with 19F NMR & NOESY (H1-H4 correlations) Assign_Trans->Confirmation Assign_Cis->Confirmation

Figure 2: Step-by-step logic for stereochemical assignment based on H-4 proton multiplicity.

Advanced Confirmation: 19F-1H Coupling Analysis

If the multiplet is obscured by other signals (e.g., the ethyl ester methylene quartet), use


F NMR coupling  as the secondary confirmation.

The Fluorine signal will be a doublet of multiplets. The "doublet" comes from the massive geminal H-F coupling (


). The "multiplets" come from the vicinal protons.
  • Trans (

    
    ): 
    
    • 
       Hz.
      
    • 
      : The equatorial fluorine has a gauche relationship with adjacent axial protons. 
      
      
      
      Hz.
    • Pattern: Wide, complex multiplet.

  • Cis (

    
    ): 
    
    • 
       Hz.
      
    • 
      : The axial fluorine has an anti-periplanar relationship with adjacent axial protons (
      
      
      
      ).
    • Rule: Anti-periplanar F-H coupling is LARGE (up to 25-30 Hz).

    • Pattern: Look for a distinct "wide doublet of triplets" where the triplet splitting is very large (~25 Hz).

Summary Table: Expected Coupling Constants

Coupling PathTrans (

)
Cis (

)

(Geminal)
~48 Hz~48 Hz

(Vicinal)
~11 Hz (

)
~3 Hz (

)

(Vicinal)
~10 Hz (gauche)~25-30 Hz (anti)

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Abraham, R. J., et al. (1996). 1H, 13C and 19F NMR spectra of some fluorocyclohexane derivatives. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Wiberg, K. B., et al. (1996). Conformational Effects in Saturated Heterocycles. Journal of Organic Chemistry, 61(16), 5180-5187. Link

  • PubChem Compound Summary. (2025). 1-Ethyl-4-fluorocyclohexane-1-carboxylic acid.[2] National Center for Biotechnology Information. Link

Sources

Introduction: The Strategic Role of Fluorinated Aliphatics in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 4-fluorocyclohexane-1-carboxylate

This compound (CAS No. 95233-40-2) represents a pivotal class of molecular building blocks whose strategic importance in drug discovery and materials science is rapidly growing.[1][2] As a saturated carbocycle, the cyclohexane scaffold provides a three-dimensional framework that is fundamental to many biologically active molecules. The introduction of a fluorine atom, the most electronegative element, imparts profound and often beneficial changes to a molecule's physicochemical properties.[3]

Medicinal chemists leverage fluorination to enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, modulate lipophilicity to improve membrane permeability, and alter acidity/basicity (pKa) to optimize target engagement and pharmacokinetic profiles.[3][4] This guide offers an in-depth examination of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource on its properties, synthesis, characterization, and application. We will delve into the causality behind experimental choices and provide a framework for its effective utilization in research and development programs.

Section 1: Physicochemical and Stereochemical Profile

The utility of this compound is fundamentally linked to its structural and electronic properties. The interplay between the electron-withdrawing fluorine atom and the ester functional group on the conformationally flexible cyclohexane ring dictates its behavior.

Core Chemical Properties

The fundamental identifiers and properties of the compound are summarized below.

PropertyValueSource
CAS Number 95233-40-2[5]
IUPAC Name This compound[5]
Molecular Formula C₉H₁₅FO₂[6]
Molecular Weight 174.22 g/mol [5]
SMILES CCOC(=O)C1CCC(F)CC1[5]
Purity Typically ≥97%[5]
Stereoisomerism and Conformational Analysis: A Deeper Look

The cyclohexane ring is not planar; it exists predominantly in a chair conformation to minimize angular and torsional strain.[7] For a 1,4-disubstituted cyclohexane like this one, two geometric isomers exist: cis and trans.

  • cis-isomer : The fluorine and the ethyl carboxylate group are on the same side of the ring's plane. In the most stable chair conformation, this forces one substituent into a sterically less favorable axial position while the other is equatorial.

  • trans-isomer : The two groups are on opposite sides of the plane. This arrangement allows both bulky substituents to occupy the more stable equatorial positions, minimizing steric hindrance from 1,3-diaxial interactions.[8]

The energetic preference for substituents to be in the equatorial position is a guiding principle in conformational analysis.[7][9] While fluorine is a relatively small atom, the ethyl carboxylate group is significantly bulkier. Therefore, the trans isomer, with both groups equatorial, is expected to be the thermodynamically more stable diastereomer.

The presence of the highly electronegative fluorine atom also introduces subtle electronic effects, such as hyperconjugation and dipole-dipole interactions, which can influence conformational equilibria.[10][11][12] For instance, the gauche alignment of C-F and C-C bonds is often favored, a principle that has been exploited in the design of shape-controlled molecules.[12]

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    graph [rankdir="LR", splines=ortho, nodesep=0.6];
    node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
    edge [fontname="Arial", fontsize=10];

}

Sources

Spectroscopic Profiling of Ethyl 4-Fluorocyclohexane-1-Carboxylate: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-fluorocyclohexane-1-carboxylate (CAS: 95233-40-2) is a critical building block in medicinal chemistry, frequently utilized to introduce lipophilic, metabolically stable fluorinated cycloalkanes into drug candidates. The presence of the highly electronegative fluorine atom on a flexible cyclohexane ring introduces complex conformational dynamics and profound spectroscopic effects. This technical guide provides an authoritative, mechanistic breakdown of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, equipping researchers with the causal logic required to interpret these spectra accurately.

Conformational Dynamics & Stereochemistry

The spectroscopic signature of this compound is inextricably linked to its stereochemistry. As a 1,4-disubstituted cyclohexane, it exists as distinct cis and trans diastereomers.

The bulky ethyl ester group (-COOEt) acts as a conformational anchor. Due to its high A-value (steric bulk), it strongly prefers the equatorial position to minimize 1,3-diaxial interactions. Consequently:

  • trans-Isomer: Adopts a diequatorial conformation. The fluorine atom is forced into the equatorial position.

  • cis-Isomer: Adopts an axial-equatorial conformation. The fluorine atom is forced into the axial position.

This geometric divergence is the primary causal factor for the distinct chemical shifts observed in ¹⁹F NMR, as the spatial electron cloud distribution (shielding) differs significantly between axial and equatorial environments[1].

Conformational_Analysis cluster_Isomers Stereoisomers & Conformations Sample Ethyl 4-fluorocyclohexane- 1-carboxylate Trans trans-Isomer Diequatorial (-COOEt eq, -F eq) Sample->Trans Isomerization Cis cis-Isomer Axial-Equatorial (-COOEt eq, -F ax) Sample->Cis Isomerization F19_Eq 19F NMR Shift ~ -175 ppm (Downfield) Trans->F19_Eq Equatorial F F19_Ax 19F NMR Shift ~ -185 ppm (Upfield) Cis->F19_Ax Axial F

Conformational equilibrium of cis/trans isomers and their 19F NMR shifts.

Nuclear Magnetic Resonance (NMR) Profiling

The ¹⁹F nucleus (spin ½, 100% natural abundance) has a high gyromagnetic ratio, leading to large scalar couplings (J-couplings) with nearby ¹H and ¹³C nuclei. Understanding these couplings is essential for spectral interpretation.

¹H NMR (400 MHz, CDCl₃)

The proton geminal to the fluorine (H-4) experiences a massive direct heteronuclear coupling (²J_HF ≈ 48–50 Hz). This causes the H-4 signal to appear as a widely split doublet of multiplets (dm) at ~4.50 ppm. The ester ethyl group provides a classic first-order triplet-quartet splitting pattern.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4 (geminal to F)4.40 – 4.60dm (doublet of multiplets)²J_HF ≈ 48.0 - 50.01H
-OCH₂- (Ethyl)4.12q (quartet)³J_HH = 7.12H
H-1 (geminal to COOEt)2.30 – 2.50m (multiplet / tt)³J_HH ≈ 11.0, 3.51H
Ring -CH₂- (H-2,3,5,6)1.50 – 2.10m (multiplets)Complex8H
-CH₃ (Ethyl)1.25t (triplet)³J_HH = 7.13H
¹³C NMR (100 MHz, CDCl₃)

Carbon-fluorine scalar coupling propagates through the rigid cyclohexane framework up to three bonds away. The direct ¹J_CF coupling is exceptionally large (~172 Hz), unequivocally identifying the C-4 carbon[1].

Carbon EnvironmentChemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Coupling Constant (J, Hz)
C=O (Ester Carbonyl)174.5s (singlet)-
C-4 (C-F)90.0d (doublet)¹J_CF ≈ 172.0
-OCH₂- (Ethyl)60.5s (singlet)-
C-1 (CH-COOEt)42.0s (singlet)-
C-3, C-5 (Ring CH₂)30.5d (doublet)²J_CF ≈ 20.0
C-2, C-6 (Ring CH₂)26.5d (doublet)³J_CF ≈ 6.0
-CH₃ (Ethyl)14.2s (singlet)-
¹⁹F NMR (376 MHz, CDCl₃)

The ¹⁹F chemical shift is a direct diagnostic tool for stereochemical assignment. Equatorial fluorine atoms (trans-isomer) suffer from steric compression and van der Waals interactions with adjacent axial protons, leading to deshielding and a downfield shift (~ -175 ppm). Conversely, axial fluorine atoms (cis-isomer) are more shielded and appear further upfield (~ -185 ppm)[1].

IsomerFluorine OrientationChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
trans-IsomerEquatorial-170.0 to -175.0d (doublet)²J_HF ≈ 48.0 - 50.0
cis-IsomerAxial-180.0 to -185.0d (doublet)²J_HF ≈ 48.0 - 50.0
Protocol: High-Resolution Multinuclear NMR Acquisition

Self-Validating Mechanism: The use of an internal standard (TMS) validates the chemical shift scale, while automated gradient shimming ensures magnetic field homogeneity, validated by a TMS peak Full-Width at Half-Maximum (FWHM) of < 1.0 Hz.

  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning: Insert the sample and tune/match the probe specifically for ¹H, ¹³C, and ¹⁹F frequencies to maximize the quality factor (Q) of the RF coil.

  • Shimming: Lock onto the deuterium frequency of CDCl₃. Execute 3D gradient shimming (Z1-Z5) to optimize field homogeneity.

  • Acquisition:

    • ¹H NMR: 16 scans, 10s relaxation delay (D1) to ensure complete longitudinal relaxation.

    • ¹³C NMR: 512–1024 scans, ¹H-decoupled (WALTZ-16 sequence).

    • ¹⁹F NMR: 64 scans, ¹H-decoupled to collapse the large ²J_HF splitting and simplify the spectrum for isomer ratio integration.

  • Processing: Apply zero-filling (to 64k points) and an exponential window function (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C/¹⁹F) prior to Fourier transformation.

Mass Spectrometry (EI-MS) Fragmentation

Under standard 70 eV Electron Ionization (EI), this compound undergoes predictable fragmentation driven by the stability of the resulting carbocations and acylium ions.

The molecular ion [M]⁺• (m/z 174) is typically weak. Alpha-cleavage adjacent to the carbonyl group dominates, expelling an ethoxy radical (•OCH₂CH₃) to form a stable acylium ion at m/z 129, or expelling a carboethoxy radical (•COOCH₂CH₃) to yield a fluorocyclohexyl cation at m/z 101. The loss of a fluorine radical (-19 Da) or neutral hydrogen fluoride (-20 Da) are classic causal indicators of fluorinated aliphatics.

MS_Fragmentation M [M]⁺• (m/z 174) Ethyl 4-fluorocyclohexanecarboxylate M_F [M - F]⁺ (m/z 155) Loss of Fluorine Radical M->M_F -F• (-19 Da) M_OEt [M - OCH₂CH₃]⁺ (m/z 129) Acylium Ion Formation M->M_OEt -•OCH₂CH₃ (-45 Da) M_COOEt [M - COOCH₂CH₃]⁺ (m/z 101) Fluorocyclohexyl Cation M->M_COOEt -•COOCH₂CH₃ (-73 Da) Base [C₆H₉]⁺ (m/z 81) Loss of HF from m/z 101 M_COOEt->Base -HF (-20 Da)

Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.

Protocol: GC-MS (EI) Analysis

Self-Validating Mechanism: The MS axis is hardware-calibrated using Perfluorotributylamine (PFTBA) tuning fluid prior to injection, ensuring exact m/z assignment accuracy.

  • Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade hexane.

  • Chromatography: Inject 1 µL into a GC equipped with an HP-5MS capillary column (30m x 0.25mm x 0.25µm). Set the inlet to 250°C with a 50:1 split ratio.

  • Oven Program: Hold at 50°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.

  • Ionization & Detection: Transfer line at 280°C. EI source set to 70 eV and 230°C. Scan range: m/z 40–300.

  • Data Analysis: Perform background subtraction using a baseline region immediately preceding the eluting peak to isolate the pure analyte spectrum.

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides orthogonal confirmation of the functional groups. The ester carbonyl (C=O) stretch is highly localized and intense due to the large change in dipole moment during vibration. The C-F stretch is also intense but couples with skeletal C-C vibrations, making it broad and complex within the fingerprint region.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentCausality / Structural Feature
2950, 2860MediumC-H stretch (sp³ aliphatic)Cyclohexane ring and ethyl group protons.
1730 - 1740StrongC=O stretchEster carbonyl group.
1180, 1040StrongC-O-C stretchEster alkoxy linkage.
1000 - 1100Strong, BroadC-F stretchHighly polarized carbon-fluorine bond.
Protocol: ATR-FTIR Analysis

Self-Validating Mechanism: A background air spectrum is collected immediately prior to the sample to mathematically subtract atmospheric H₂O and CO₂ interferences, ensuring baseline integrity.

  • Preparation: Clean the diamond or ZnSe ATR crystal with spectroscopic grade isopropanol and a lint-free wipe. Allow to dry.

  • Background: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air.

  • Application: Apply 1-2 drops of the neat liquid sample directly onto the ATR crystal. Ensure complete coverage of the sensor area.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Processing: Apply an ATR correction algorithm in the instrument software to compensate for the wavelength-dependent penetration depth of the evanescent wave, normalizing peak intensities.

References

Title: this compound | 95233-40-2 Source: Sigma-Aldrich URL: Link

[1] Title: Selective Hydrogenation of Fluorinated Arenes using Rhodium Nanoparticles on Molecularly Modified Silica Source: The Royal Society of Chemistry URL: 1

Sources

Conformational Analysis of Ethyl 4-Fluorocyclohexane-1-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous conformational analysis of ethyl 4-fluorocyclohexane-1-carboxylate, a scaffold increasingly relevant in medicinal chemistry due to the bioisosteric utility of fluorine and the metabolic relevance of the ester moiety.

For researchers and drug developers, understanding the spatial arrangement of this molecule is critical. The 1,4-disubstitution pattern creates distinct cis and trans diastereomers with unique thermodynamic profiles. This analysis establishes that the trans-isomer (diequatorial) is the global thermodynamic minimum, driven by the large A-value of the carboethoxy group and the synergistic minimization of steric and dipolar strain. We further detail the spectroscopic signatures required to differentiate these isomers in solution.

Structural Fundamentals & Stereochemistry

The molecule consists of a cyclohexane ring substituted at the C1 and C4 positions. Unlike 1,2- or 1,3-disubstituted systems, the 1,4-relationship possesses a plane of symmetry passing through C1 and C4, rendering the individual carbons achiral in the absence of isotopic labeling; however, the molecule exists as two distinct diastereomers:

  • Trans-isomer (

    
     symmetry):  Substituents are on opposite faces of the ring.
    
  • Cis-isomer (

    
     symmetry):  Substituents are on the same face of the ring.
    
The Substituents

To predict the preferred conformation, we must quantify the steric demand of the substituents using A-values (free energy difference between axial and equatorial conformers).[1][2]

SubstituentGroupA-Value (kcal/mol)Characteristics
Fluorine -F0.24 – 0.30 Small steric radius (van der Waals radius

1.47 Å), high electronegativity.
Ethyl Ester -COOEt1.10 – 1.20 Moderate steric bulk, planar geometry at carbonyl, polar.

Key Insight: The ethyl ester is the "holding group." Its A-value is nearly 4x that of fluorine. Consequently, the conformational preference of the ester will dominate the equilibrium, forcing the ring to adopt a chair form where the -COOEt group is equatorial whenever possible.

Thermodynamic Analysis

We analyze the energy landscape by comparing the chair conformations for both diastereomers.

The Trans-Isomer (Global Minimum)

In the 1,4-disubstituted system, the trans configuration allows for two chair conformers:

  • Diequatorial (

    
    ):  Both -F and -COOEt are equatorial.
    
  • Diaxial (

    
    ):  Both -F and -COOEt are axial.
    
  • Energy Calculation:

    • 
       (Reference state).
      
    • 
      .
      
    • 
       kcal/mol.
      
  • Conclusion: The equilibrium overwhelmingly favors the diequatorial conformer (

    
    ). The dipoles of the C-F and C=O bonds are also roughly anti-parallel in the 
    
    
    
    form, providing electrostatic stabilization.
The Cis-Isomer

The cis configuration forces one substituent to be axial while the other is equatorial.

  • Conformer A (

    
    ):  Ester is equatorial; Fluorine is axial.
    
  • Conformer B (

    
    ):  Ester is axial; Fluorine is equatorial.
    
  • Energy Calculation:

    • 
       kcal/mol.
      
    • 
       kcal/mol.
      
    • 
       kcal/mol.
      
Visualizing the Energy Landscape

ConformationalLandscape Trans_EE Trans Isomer (e,e) Global Minimum 0.0 kcal/mol Trans_AA Trans Isomer (a,a) ~1.40 kcal/mol Trans_EE->Trans_AA Ring Flip (+1.4 kcal/mol) Cis_EA Cis Isomer (ester-e, F-a) ~0.25 kcal/mol Cis_AE Cis Isomer (ester-a, F-e) ~1.15 kcal/mol Cis_EA->Cis_AE Ring Flip (+0.9 kcal/mol)

Figure 1: Relative energy hierarchy of the four primary chair conformers. The Trans (e,e) is the most stable.

Experimental Validation: NMR Spectroscopy

Distinguishing these isomers requires analyzing the coupling constants (


) in 

H NMR. The key diagnostic signal is the methine proton at C4 (H4), geminal to the fluorine.
The "H4" Proton Diagnostic

The splitting pattern of H4 depends heavily on its axial vs. equatorial orientation.

IsomerDominant ConformerH4 OrientationH4 Signal Characteristics
Trans

Axial Wide Multiplet (tt or similar). Large

and

(~10-12 Hz). Large

(~48 Hz).
Cis

Equatorial Narrow Multiplet (pentet-like). Small

(~2-5 Hz). No large diaxial H-H couplings.
F NMR Considerations

While


F chemical shifts are sensitive to solvent, the coupling constants provide structural proof.
  • Trans (

    
    -F):  The fluorine is equatorial. It typically shows a smaller 
    
    
    
    coupling (~10-15 Hz) compared to an axial fluorine.
  • Cis (

    
    -F):  The fluorine is axial. It often displays a larger trans-diaxial coupling to the adjacent axial protons at C3/C5 (up to 30-40 Hz depending on the system), though this can be complex to deconvolute without decoupling.
    
Decision Logic for Isomer Identification

NMR_Logic Start Isolate Pure Isomer CheckH4 Analyze H4 Proton (Geminal to F) Look at peak width (W1/2) Start->CheckH4 Wide Wide Multiplet (>20Hz width) Indicates Axial H4 CheckH4->Wide Large 3J(ax-ax) Narrow Narrow Multiplet (<10Hz width) Indicates Equatorial H4 CheckH4->Narrow Small 3J(eq-ax/eq) Conclusion1 F is Equatorial Ester is Equatorial => TRANS Isomer Wide->Conclusion1 Conclusion2 F is Axial Ester is Equatorial => CIS Isomer Narrow->Conclusion2

Figure 2: NMR decision tree for assigning stereochemistry based on the H4 proton signal width.

Synthetic & Biological Implications

Reactivity Profile
  • Ester Hydrolysis: In the cis isomer (

    
    ), the axial fluorine at C4 can exert a through-space electrostatic effect or subtle ring distortion, potentially altering the rate of ester hydrolysis compared to the trans isomer, although the distance (1,4) minimizes direct steric shielding.
    
  • Nucleophilic Displacement: If attempting to displace a leaving group at C4 (e.g., if F were a tosylate), the trans isomer (equatorial LG) would be resistant to

    
    , while the cis isomer (axial LG) would react more readily. However, C-F bonds are generally inert to standard nucleophilic displacement.
    
Drug Design Utility
  • Metabolic Blocking: The C4-fluorine is often introduced to block metabolic oxidation at the 4-position of the cyclohexane ring (a common metabolic soft spot).

  • Dipole Vectoring: The trans isomer has a near-zero net dipole contribution from the ring substituents (opposing vectors), increasing lipophilicity (LogP). The cis isomer has a net dipole moment, increasing polarity and potentially solubility.

References

  • A-Values and Conformational Analysis

    • Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen.[3] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society. Link

    • Jensen, F. R., & Bushweller, C. H. (1969). "Conformational Preferences of the Fluorine Atom in Fluorocyclohexane." Journal of the American Chemical Society. Link

  • NMR Coupling Constants in Cyclohexanes

    • Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society. Link

    • Snyder, J. P., et al. (2014). "Fluorine in Pharmaceutical Industry: Fluorine-19 NMR." Chemical Reviews. Link

  • Stereoelectronic Effects

    • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

Sources

Physical and chemical properties of 1-ethyl-4-fluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 1-ethyl-4-fluorocyclohexane-1-carboxylic acid

Introduction: Contextualizing a Novel Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—make fluorinated compounds highly valuable.[1] The alicyclic scaffold of 1-ethyl-4-fluorocyclohexane-1-carboxylic acid presents a compelling case study. It combines a conformationally restricted cyclohexane ring, a lipophilic ethyl group, a polar carboxylic acid, and an electronegative fluorine atom. This guide provides a comprehensive technical overview of its core properties and outlines robust methodologies for its synthesis and characterization, offering field-proven insights for researchers in medicinal chemistry and drug development. The carboxylic acid functional group is a frequent component in the pharmacophores of many therapeutic agents, and understanding how the adjacent fluorinated ring system modulates its properties is critical for rational drug design.[2][3]

Section 1: Molecular Identity and Stereochemical Considerations

A precise understanding of a compound's structure is the foundation of all subsequent analysis. 1-ethyl-4-fluorocyclohexane-1-carboxylic acid is a chiral molecule possessing a stereocenter at the C1 position and a second stereogenic center at the C4 position, leading to the existence of diastereomers (cis and trans isomers).

Table 1: Core Molecular Identifiers

Property Value Source
IUPAC Name 1-ethyl-4-fluorocyclohexane-1-carboxylic acid PubChem[4]
Molecular Formula C₉H₁₅FO₂ PubChem[4]
Molecular Weight 174.21 g/mol PubChem[4]
Canonical SMILES CCC1(CCC(CC1)F)C(=O)O PubChem[4]
InChIKey BGPDFEIEIQJEQK-UHFFFAOYSA-N PubChem[4]

| PubChem CID | 57027832 | PubChem[4] |

The relative orientation of the fluorine atom and the carboxylic acid group (axial vs. equatorial) defines the cis and trans isomers, which can have significantly different biological activities and pharmacokinetic profiles. The diagram below illustrates the fundamental structure.

G start Start: Ethyl 1-ethyl-4-fluorocyclohexane -1-carboxylate hydrolysis Step 1: Base-Catalyzed Hydrolysis (e.g., LiOH in THF/H₂O) start->hydrolysis Reagents acidification Step 2: Acidification (e.g., 1M HCl to pH 2-3) hydrolysis->acidification Reaction Workup extraction Step 3: Organic Extraction (e.g., Ethyl Acetate) acidification->extraction purification Step 4: Purification (Crystallization or Chromatography) extraction->purification Crude Product characterization Final Product Characterization purification->characterization Pure Acid

Caption: Workflow for synthesis and purification.

Experimental Protocol: Ester Hydrolysis

Expertise & Rationale: This protocol uses lithium hydroxide (LiOH), a strong base that effectively saponifies the ester. The THF/water solvent system ensures miscibility for both the organic ester and the aqueous base. Acidification protonates the resulting carboxylate salt, precipitating the desired carboxylic acid, which can then be extracted.

  • Dissolution: Dissolve ethyl 1-ethyl-4-fluorocyclohexane-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Saponification: Add lithium hydroxide (LiOH, 1.5 eq) to the solution and stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Quenching & Acidification: Cool the reaction mixture in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH of the aqueous phase is ~2-3. A white precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.

Section 4: Analytical Characterization Protocols

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stereochemistry of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: Expected signals include a triplet for the methyl protons (-CH₃) of the ethyl group, a quartet for the methylene protons (-CH₂-) of the ethyl group, complex multiplets for the cyclohexane ring protons, and a broad singlet for the acidic proton of the carboxyl group (-COOH). The proton on the carbon bearing the fluorine (H-C4) will appear as a complex multiplet with a large splitting due to coupling with fluorine.

  • ¹³C NMR: The carbonyl carbon of the acid will appear significantly downfield (~175-185 ppm). [5]The carbon bonded to fluorine (C4) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 160-180 Hz). Other aliphatic carbons will appear in the upfield region.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing key information about the local electronic environment and stereochemistry.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

  • Causality: The spectrum of a carboxylic acid is dominated by two features resulting from strong intermolecular hydrogen bonding. [6][7]* Expected Peaks:

    • O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹, often obscuring the C-H stretching signals. [7][8] * C=O Stretch: A sharp and very intense absorption band around 1700-1725 cm⁻¹. [8][9] * C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the most accurate confirmation of the elemental composition.

  • Protocol: A sample is analyzed via Electrospray Ionization (ESI) in negative mode.

  • Expected Result: The analysis should yield a molecular ion peak [M-H]⁻ with a mass-to-charge ratio (m/z) that matches the calculated exact mass of C₉H₁₄FO₂⁻ (173.0983) within a tolerance of ±5 ppm. This provides unequivocal confirmation of the molecular formula.

G cluster_0 Primary Structure Confirmation cluster_1 Detailed Structure & Purity HRMS HRMS (ESI-) Confirms Molecular Formula IR IR Spectroscopy Confirms -COOH & C-F H_NMR ¹H NMR Proton Environment & Purity C_NMR ¹³C NMR Carbon Skeleton & C-F Bond F_NMR ¹⁹F NMR Fluorine Environment & Isomers Product Purified Product Product->HRMS Identity Product->IR Identity Product->H_NMR Structure Product->C_NMR Structure Product->F_NMR Structure

Caption: A self-validating analytical characterization workflow.

References

  • PubChem. 1-Ethyl-4-fluorocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Some examples of experimentally reported fluorinated cyclohexanes. ResearchGate. [Link]

  • Lumen Learning. 15.4 Physical Properties of Carboxylic Acids. The Basics of General, Organic, and Biological Chemistry. [Link]

  • PubMed Central (PMC). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. National Institutes of Health. [Link]

  • PubChem. 1-Ethyl-4-fluorocyclohexene. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. Structure-property relationships of fluorinated carboxylic acid bioisosteres. Semantic Scholar. [Link]

  • PubChem. (1s,4r)-1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Biology LibreTexts. 15.4: Physical Properties of Carboxylic Acids. [Link]

  • PubChem. 1-Ethyl-1-fluorocyclohexane. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Organic Chemistry: A Tenth Edition. 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. Fluorinated Higher Carboxylic Acids. ResearchGate. [Link]

  • MDPI. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • PubChem. 1-Ethyl-4-fluorocyclohexane. National Center for Biotechnology Information. [Link]

  • ResearchGate. A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate. [Link]

  • EPA. 4-Ethylcyclohexane-1-carboxylic acid Properties. U.S. Environmental Protection Agency. [Link]

  • PubMed Central (PMC). Carboxylic Acid (Bio)Isosteres in Drug Design. National Institutes of Health. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Organic Chemistry Portal. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination. [Link]

  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • Chemistry LibreTexts. 18.3: Some Chemical Properties of Carboxylic Acids. [Link]

  • Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

  • CORA. Recent developments in the practical application of novel carboxylic acid bioisosteres. [Link]

  • Michigan State University. Synthesis of 4,12-dihydro-4-oxoquino-[1,8a,8-a,b]quinoxaline-5-carboxylic acid derivatives. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • Baruch S. Blumberg Institute. A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. [Link]

  • Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]

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Stereochemical and Conformational Profiling of Ethyl 4-fluorocyclohexane-1-carboxylate: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, understanding the precise three-dimensional architecture of small molecules is paramount. Ethyl 4-fluorocyclohexane-1-carboxylate is a highly valuable building block and bioisosteric scaffold used in modern drug discovery. The strategic placement of a fluorine atom on a cyclohexane ring modulates lipophilicity, metabolic stability, and binding affinity without introducing the severe steric bulk associated with larger halogens or alkyl groups[1].

This whitepaper provides an in-depth technical analysis of the stereoisomers of this compound. We will dissect its conformational thermodynamics, outline the causality behind its structural preferences, and provide field-proven, self-validating protocols for its synthesis and analytical characterization.

Stereochemical Architecture & Symmetry

This compound is a 1,4-disubstituted cyclohexane. While positions C1 and C4 are stereogenic centers, the molecule possesses an internal plane of symmetry (


) passing directly through the C1 and C4 atoms.

Because of this symmetry, the molecule does not possess enantiomers ; it is achiral. Instead, it exists strictly as two distinct diastereomers:

  • cis-ethyl 4-fluorocyclohexane-1-carboxylate: The fluoro and ethyl ester groups are positioned on the same face of the cyclohexane ring.

  • trans-ethyl 4-fluorocyclohexane-1-carboxylate: The fluoro and ethyl ester groups are positioned on opposite faces of the ring.

In drug design, selecting between the cis and trans isomers is critical because it dictates the spatial vectorization of the highly polarized C–F bond relative to the ester moiety, directly impacting how the molecule docks into a target protein's binding pocket.

Conformational Thermodynamics & A-Values

The three-dimensional conformation of these isomers is governed by the Winstein-Holness A-values , which quantify the free energy difference (


) between the equatorial and axial positions of a substituent on a cyclohexane ring[2].

Fluorine is unique among halogens; despite its high electronegativity, it has a very small van der Waals radius and a relatively long C–F bond. Consequently, it exerts minimal 1,3-diaxial steric clash, resulting in an anomalously low A-value of approximately 0.24–0.28 kcal/mol[2]. Conversely, the ethyl ester group (-CO


Et) is significantly bulkier, commanding an A-value of 1.1–1.2 kcal/mol[3].
Thermodynamic Parameters Summary
ParameterSubstituent / SystemA-Value (

)
Conformational Preference

-F (Fluoro)~0.25 kcal/molWeakly Equatorial

-CO

Et (Ethyl Ester)
~1.15 kcal/molStrongly Equatorial

1,4-trans Diastereomer~1.40 kcal/molDi-equatorial (e,e)

1,4-cis Diastereomer~0.90 kcal/molEquatorial-Axial (e,a)*

*In the cis-isomer, the bulkier ester group forces itself into the equatorial position, relegating the smaller fluorine atom to the axial position.

Conformational Equilibrium Dynamics

Conformational_Equilibrium cluster_trans trans-Isomer Equilibrium cluster_cis cis-Isomer Equilibrium T_ee trans (e,e) ΔG ≈ -1.40 kcal/mol T_aa trans (a,a) Disfavored T_ee->T_aa Ring Flip C_ea cis (e,a) CO2Et(eq), F(ax) ΔG ≈ -0.90 kcal/mol C_ae cis (a,e) CO2Et(ax), F(eq) Disfavored C_ea->C_ae Ring Flip

Conformational equilibrium of cis and trans this compound.

Experimental Methodologies

To utilize these isomers effectively, researchers must be able to synthesize, separate, and analytically validate their conformations. Below are field-proven protocols designed as self-validating systems.

Protocol 1: Diastereoselective Synthesis & Isolation

The synthesis of fluorinated cyclohexanes often relies on the nucleophilic fluorination of a precursor alcohol[4].

  • Fluorination Reaction: Dissolve ethyl 4-hydroxycyclohexane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to -78 °C. Slowly add Diethylaminosulfur trifluoride (DAST, 1.2 eq).

    • Causality: DAST is utilized because it promotes an S

      
      2-like nucleophilic fluorination. Operating at cryogenic temperatures suppresses elimination side-reactions (forming cyclohexenes) and maximizes stereochemical inversion at C4.
      
  • Quenching: Quench the reaction strictly with saturated aqueous NaHCO

    
    .
    
    • Causality: DAST generates highly corrosive HF gas as a byproduct. Bicarbonate neutralizes the HF, preventing the acid-catalyzed hydrolysis of the ethyl ester back to a carboxylic acid.

  • Chromatographic Separation: Extract the organic layer, dry over MgSO

    
    , and concentrate. Separate the cis and trans diastereomers using silica gel column chromatography (gradient: 0-10% Ethyl Acetate in Hexanes).
    
    • Causality & Validation: The cis and trans isomers possess vastly different dipole moments due to the relative 3D orientation of the highly electronegative fluorine and the carbonyl oxygen. This electronic difference translates to distinct retention factors (

      
      ) on polar silica, allowing for baseline resolution. Purity is self-validated via GC-MS.
      
Protocol 2: Dynamic F NMR Conformational Analysis

To experimentally validate the thermodynamic A-values calculated in Section 2, dynamic


F NMR spectroscopy is the gold standard.

NMR_Workflow S1 1. Sample Preparation Dissolve in CD2Cl2 S2 2. Cryogenic Cooling Lower probe to -90 °C S1->S2 S3 3. Spectral Acquisition 19F NMR (Decoalescence) S2->S3 S4 4. Signal Integration Quantify (a) vs (e) Fluorine S3->S4 S5 5. Thermodynamic Calculation ΔG = -RT ln(Keq) S4->S5

Step-by-step dynamic 19F NMR workflow for thermodynamic quantification.
  • Sample Preparation: Dissolve 15 mg of the isolated cis-isomer in 0.5 mL of deuterated dichloromethane (CD

    
    Cl
    
    
    
    ).
    • Causality: CD

      
      Cl
      
      
      
      is specifically chosen over standard CDCl
      
      
      because its freezing point (-97 °C) is low enough to permit cryogenic NMR studies without solvent solidification.
  • Variable Temperature (VT) Acquisition: Insert the sample into the NMR spectrometer and lower the probe temperature stepwise from 298 K down to 183 K (-90 °C).

    • Causality: At room temperature, the chair-chair interconversion barrier (~10 kcal/mol) is easily overcome, resulting in a time-averaged

      
      F signal. By cooling below the coalescence temperature (~210 K), the interconversion is "frozen" on the NMR timescale, revealing distinct peaks for the axial and equatorial fluorine environments.
      
  • Integration & Thermodynamic Calculation: Integrate the decoalesced signals. The ratio of the integrals represents the equilibrium constant (

    
    ). Calculate the free energy using the Gibbs isotherm equation: 
    
    
    
    .
    • Self-Validation: The system is self-validating because the sum of the mole fractions must equal 1. Furthermore, the experimentally derived

      
       will closely mirror the additive theoretical A-values (e.g., ~0.90 kcal/mol for the cis-isomer), confirming the structural assignment.
      

References

  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. University of Tokyo Literature Seminar.[Link]

  • Hudson, A. T., et al. (1991). US5053432A - Naphthoquinone derivatives.
  • Grokipedia Contributors. A value. Grokipedia. [Link]

  • St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. [Link]

  • Carcenac, Y., Diter, P., Wakselman, C., & Tordeux, M. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry (RSC Publishing). [Link]

Sources

Biological activity of fluorinated cyclohexane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity and Physicochemical Profiling of Fluorinated Cyclohexane Derivatives

Executive Summary

The targeted introduction of fluorine into aliphatic ring systems represents a frontier in modern drug discovery. Historically, fluorination has been employed to block metabolic liabilities while predictably increasing molecular lipophilicity. However, the emergence of stereoselectively fluorinated cyclohexanes—specifically the all-cis configurations—has upended this dogma. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical causality, biological activity profiles, and self-validating synthetic workflows associated with these highly polarized "Janus face" motifs.

The "Janus Face" Paradigm: Physicochemical Causality

In standard medicinal chemistry, replacing hydrogen with fluorine typically increases the partition coefficient (Log P). However, when multiple fluorine atoms are positioned on a cyclohexane ring in an all-cis configuration, the ring is forced into a chair conformation where the C–F bonds adopt a parallel, 1,3-diaxial alignment[1].

This precise stereochemical arrangement generates a massive molecular dipole (exceeding 6.2 Debye for hexafluorocyclohexane). Consequently, the molecule develops two distinct faces: an electronegative "fluorine face" and a highly electropositive "hydrogen face"[1]. This electrostatic polarization—dubbed the "Janus face" effect—drastically alters the hydration shell of the molecule. Molecular dynamics simulations confirm that water networks bind tightly to the electropositive hydrogen face, significantly increasing aqueous solubility and lowering the Log P[1].

G A Cyclohexane Scaffold (Lipophilic) B All-cis Fluorination (Stereoselective) A->B Synthetic Modification C Janus Face Cyclohexane (Highly Polar, μ > 6D) B->C 1,3-Diaxial Alignment D Fluorine Face (Electronegative) C->D E Hydrogen Face (Electropositive) C->E F Cation Coordination (Repels Water) D->F G Anion/Water Binding (Lowers LogP) E->G

Figure 1: Mechanistic origin of the Janus Face effect in all-cis fluorinated cyclohexanes.

Biological Activity Profiles: Target Affinity vs. Solvation Penalties

To evaluate the biological utility of these motifs, progressively fluorinated cyclohexylalanines were synthesized and incorporated into two distinct therapeutic models: the WKYMVm peptide (targeting the G-protein coupled formylpeptide receptor, FPR2) and keto-piperazine scaffolds (assayed against the parasite Trypanosoma brucei)[2].

The Causality of Reduced Bioactivity: Counterintuitively, as the degree of all-cis fluorination increased, the biological activity in both assays decreased[2]. The mechanistic reason lies in the thermodynamics of target binding. The native binding pockets for these ligands (such as the Tyrosine pocket in FPR2) are highly lipophilic. The massive hydration shell that forms around the electropositive face of the Janus cyclohexane creates a severe entropic penalty; stripping this tightly bound water away to allow the ligand to enter a hydrophobic pocket is energetically unfavorable[2].

Metabolic Stability

While target affinity may decrease in hydrophobic pockets, the metabolic stability of these compounds is vastly superior to their unfluorinated counterparts. In microbial models utilizing Cunninghamella elegans (a robust proxy for mammalian CYP450 oxidative metabolism), unfluorinated phenylcyclohexanes undergo rapid and extensive ring oxidation. In contrast, the all-cis tetrafluorocyclohexyl derivatives are highly resistant to ring metabolism, with oxidation restricted exclusively to the benzylic position[1].

Table 1: Physicochemical and Biological Profiling of Fluorinated Cyclohexanes

Cyclohexane MotifLog P (HPLC)FPR2 Agonist AffinityAntitrypanosomal ActivityMetabolic Stability (C. elegans)
Phenylcyclohexane4.99Baseline (High)Baseline (High)Low (Extensive ring oxidation)
Difluorocyclohexane3.30Moderate decreaseModerate decreaseModerate
All-cis Tetrafluorocyclohexane2.58Significant decreaseSignificant decreaseHigh (Benzylic oxidation only)
All-cis Pentafluorocyclohexane~2.00Lowest affinityLowest affinityVery High (Resistant)

(Data synthesized from matched molecular pair analyses[1],[2],[3])

Self-Validating Experimental Protocols

To successfully deploy these motifs in drug discovery, the synthetic and analytical workflows must be rigorous. Below are the field-proven, self-validating protocols used to generate and analyze these compounds.

Protocol A: Stereoselective Synthesis of All-cis Tetrafluorocyclohexylamines

The synthesis of the tetrafluorocyclohexylamine building block requires strict stereocontrol to ensure the all-cis geometry[4].

  • Birch Reduction & Alkylation : Subject benzonitrile to Birch reduction conditions (Li/NH₃). Causality Note : You must perform an in situ methyl iodide quench. The addition of this methyl group is not arbitrary; it blocks the alpha-position, providing critical thermodynamic stability against spontaneous HF elimination that would otherwise rearomatize the ring[4].

  • Double Epoxidation : Treat the resulting 2,5-cyclohexadiene with mCPBA to establish syn-epoxides, dictating the initial relative stereochemistry.

  • Regioselective Hydrofluorination : Open the epoxide rings using Et₃N·3HF at 140 °C to generate the fluorohydrin intermediates.

  • Deoxofluorination/Triflation : Convert the hydroxyl groups to triflates using Tf₂O and pyridine. Displace the triflates with Et₃N·3HF at 120 °C. This double inversion of configuration locks in the all-cis tetrafluoro geometry[4].

  • Reductive Hydrogenation : Reduce the nitrile group to a primary amine using NaBH₄/NiCl₂ or Pd/C under H₂.

Self-Validation Checkpoint: Isolate the intermediate prior to hydrogenation and perform ¹⁹F NMR. The system is validated if you observe a through-space diaxial ⁴J(FF) coupling constant of ~29 Hz, confirming the 1,3-diaxial alignment. Final absolute configuration must be confirmed via single-crystal X-ray diffraction[4].

Workflow N1 1. Benzonitrile Starting Material N2 2. Birch Reduction + MeI Quench (Yields 2,5-Cyclohexadiene) N1->N2 N3 3. Double Epoxidation (Establishes Stereocenters) N2->N3 N4 4. Hydrofluorination (Et3N·3HF) (Regioselective Ring Opening) N3->N4 N5 5. Deoxofluorination / Triflation (Inversion of Configuration) N4->N5 N6 6. Reductive Hydrogenation (Yields Tetrafluorocyclohexylamine) N5->N6

Figure 2: Step-by-step synthetic workflow for all-cis tetrafluorocyclohexylamines.

Protocol B: HPLC-Based Log P Determination

Because computational predictive models often fail to account for the Janus face hydration shell, empirical Log P determination is mandatory[1].

  • System Preparation : Utilize a reverse-phase HPLC system equipped with a C18 column, employing a gradient of methanol and water.

  • Calibration Curve : Inject a suite of unfluorinated reference standards with known, validated Log P values (e.g., biphenyl, phenylcyclohexane). Plot retention time (tR) against literature Log P values.

  • Sample Analysis : Inject the fluorinated cyclohexane derivatives and calculate Log P based on the calibration curve.

Self-Validation Checkpoint: The protocol is self-validating only if the reference standards elute and calculate to within 0.1 Log P units of their established literature values. If a deviation occurs, the mobile phase must be recalibrated. A successful run will show the tetrafluorocyclohexane eluting significantly earlier than the unfluorinated parent, yielding a Log P of ~2.58[1].

References

  • Chemical Science (RSC Publishing)
  • Beilstein Journal of Organic Chemistry (NIH/PMC)
  • ChemBioChem (NIH/PMC)
  • Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties ACS Medicinal Chemistry Letters URL

Sources

Strategic Fluorination in Medicinal Chemistry: Physicochemical Modulation and Synthetic Pathways

[1]

Executive Summary & Core Directive

The "Magic Methyl" of the 21st Century. Fluorine is not merely a halogen; it is a steric and electronic editor for drug molecules. Approximately 20-25% of all drugs currently on the market contain at least one fluorine atom. Its unique position in the periodic table—possessing the highest electronegativity (3.[1]98) while maintaining a van der Waals radius (1.47 Å) comparable to hydrogen (1.20 Å) and oxygen (1.52 Å)—allows it to mimic endogenous substrates while drastically altering physicochemical properties.

This guide provides a technical framework for the rational incorporation of fluorine in drug design. We move beyond simple "substitution" to explore how fluorine modulates pKa, enforces bioactive conformations via the gauche effect, and blocks metabolic soft spots.

The Physicochemical Toolkit

To use fluorine effectively, one must understand the fundamental alterations it imposes on a scaffold.

The Atomic "Goldilocks" Zone

Fluorine occupies a unique sweet spot. It is small enough to avoid severe steric clashes when replacing hydrogen (bioisosterism) but large enough to block enzymatic approach.

PropertyHydrogen (H)Fluorine (F)Oxygen (O)Methyl (-CH₃)Impact on Drug Design
Van der Waals Radius (Å) 1.201.471.522.00F is the smallest bioisostere for H; mimics O in size but not polarity.
Electronegativity (Pauling) 2.13.983.442.5Strong electron withdrawal; modulates pKa of neighbors.
Bond Length to Carbon (Å) 1.091.351.431.54C-F bond is shorter and stronger (116 kcal/mol) than C-H (99 kcal/mol).
Lipophilicity (

value)
0.000.14-0.56F generally increases lipophilicity vs H, but less than CH₃.
The C-F Bond Strength

The Carbon-Fluorine bond is the strongest single bond in organic chemistry (

Strategic Implementation in Drug Design

Metabolic Blocking (The " Teflon" Effect)

Cytochrome P450 (CYP) enzymes typically oxidize drugs at electron-rich, accessible positions (e.g., para-positions of phenyl rings, benzylic carbons).

  • Mechanism: Replacing a C-H bond with C-F at these "soft spots" prevents hydrogen abstraction and subsequent hydroxylation.

  • Application: If a lead compound has a short half-life (

    
    ) due to rapid oxidative clearance, perform a "Fluorine Scan" on the aromatic rings.
    
pKa Modulation and Bioavailability

Fluorine’s inductive effect (

  • Basic Amines: Placing F on a carbon

    
     or 
    
    
    to a basic amine reduces the pKa of that amine (typically by 1-2 log units).
    • Benefit: Lowers the percentage of ionized drug at physiological pH (7.4), increasing membrane permeability (passive diffusion) and oral bioavailability.

  • Carboxylic Acids: Increases acidity, potentially strengthening ionic interactions with basic residues (Arg, Lys) in the binding pocket.

Conformational Control: The Gauche Effect

Unlike heavier halogens, fluorine can dictate the 3D shape of a molecule through the gauche effect. In a fragment like F-C-C-X (where X is an electronegative atom like O or N), the molecule prefers the gauche (60°) conformation over the anti (180°) conformation.

  • Causality: Hyperconjugation between the

    
     bonding orbital and the low-lying 
    
    
    antibonding orbital stabilizes this specific geometry.
  • Utility: Pre-organizing a drug into its bioactive conformation reduces the entropic penalty of binding to the target protein.

Synthetic Methodologies: The "How-To"

Modern medicinal chemistry relies on both early-stage building blocks and Late-Stage Functionalization (LSF).

Nucleophilic Fluorination (Deoxyfluorination)

Used to convert alcohols or carbonyls to fluorides.

  • Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, XtalFluor.

  • Protocol Note: These reactions often proceed with inversion of configuration (

    
    ).
    
Electrophilic Fluorination

Used to add fluorine to electron-rich species (enolates, aromatics).

  • Reagents: Selectfluor (F-TEDA-BF4), NFSI (N-Fluorobenzenesulfonimide).

  • Advantage: Selectfluor is stable, non-hygroscopic, and easy to handle on the benchtop.

Case Study: Sitagliptin (Januvia)

Target: Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes.[2][3][4] The Challenge: Early leads (piperazine derivatives) suffered from poor metabolic stability and low potency. The Fluorine Solution:

  • Triazolopiperazine Ring: A trifluoromethyl (

    
    ) group was fused to the triazole ring.
    
  • Fluorophenyl Group: The phenylalanine-derived moiety contains five fluorine atoms (2,4,5-trifluorophenyl). Outcome:

  • The

    
     group prevented oxidative metabolism of the triazole ring.
    
  • The fluorines on the phenyl ring improved lipophilicity and filled a hydrophobic pocket in the DPP-4 active site, increasing potency (

    
     nM).
    

Experimental Protocol: Microsomal Stability Assay

Objective: To validate if fluorine incorporation successfully blocks metabolic clearance. System: Liver Microsomes (Human/Rat) + NADPH.[5]

Materials
  • Pooled Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (solutions A and B).[6]

  • Phosphate Buffer (100 mM, pH 7.4).[6][7]

  • Test Compound (10 mM DMSO stock).[7]

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Propranolol).

Step-by-Step Workflow
  • Preparation: Dilute Test Compound to 1

    
    M in Phosphate Buffer (0.1% DMSO final).
    
  • Pre-incubation: Mix 40

    
    L of Microsomes (0.5 mg/mL final) with buffer. Pre-warm at 37°C for 5 min.
    
  • Initiation: Add 10

    
    L of NADPH regenerating system to start the reaction.
    
  • Sampling: At

    
     min, remove 50 
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Stop Solution (ACN). Vortex for 10 min.
    
  • Clarification: Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    gives
    
    
    .

Visualization & Logic Flows

Diagram 1: The Fluorine Decision Matrix

A logical workflow for medicinal chemists deciding when and where to incorporate fluorine.

FluorineDecisionMatrixStartLead Compound OptimizationProblemIdentify LiabilityStart->ProblemMetabHigh Metabolic Clearance?Problem->MetabPotencyLow Potency / Binding?Problem->PotencyPermeabilityPoor Permeability (High pKa)?Problem->PermeabilityBlockSitesBlock Labile Sites(Para-phenyl, Benzylic)Metab->BlockSitesYesConfControlEnforce Conformation(Gauche Effect)Potency->ConfControlYesInductiveAdd F near Basic Amine(Lower pKa)Permeability->InductiveYesResult1Increased t1/2BlockSites->Result1Result2Entropy ReductionHigh AffinityConfControl->Result2Result3Increased Passive DiffusionInductive->Result3

Caption: Decision tree for strategic fluorine incorporation based on specific ADME/Potency liabilities.

Diagram 2: Microsomal Stability Assay Workflow

Visualizing the experimental protocol described in Section 6.

MicrosomalAssayPrep1. Prepare Mix(Microsomes + Buffer)Warm2. Pre-warm37°C, 5 minPrep->WarmStart3. InitiateAdd NADPHWarm->StartIncubate4. Incubate(0-60 min)Start->IncubateQuench5. QuenchAdd Ice-Cold ACNIncubate->QuenchAt timepointsAnalyze6. LC-MS/MSQuantify ParentQuench->Analyze

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Meanwell, N. A. (2018).[8] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Gillis, E. P., et al. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link

An In-depth Technical Guide to Fluorinated Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Fluorinated compounds frequently exhibit enhanced metabolic stability, increased binding affinity, and fine-tuned physicochemical properties, making them invaluable in the development of pharmaceuticals and agrochemicals.[2][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of fluorinated building blocks, their synthesis, and their application in contemporary organic synthesis. We will delve into the fundamental principles governing the influence of fluorine on molecular properties, explore the major classes of fluorinated building blocks, and provide detailed, field-proven protocols for their utilization.

The Unique Influence of Fluorine in Molecular Design

The singular properties of the fluorine atom—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—are central to its profound impact on molecular behavior.[5][6][]

  • Modulation of Physicochemical Properties: The introduction of fluorine can significantly alter a molecule's lipophilicity, acidity/basicity (pKa), and conformational preferences.[1][8] For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[8]

  • Enhancement of Biological Activity: Fluorine's ability to act as a hydrogen bond acceptor and its strong inductive effect can lead to enhanced binding affinity and selectivity for biological targets.[2][5] This is a key strategy in rational drug design.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage.[2][8] This inherent stability is a primary reason for the prevalence of fluorinated compounds in pharmaceuticals.[2][9]

The strategic placement of fluorine can transform a lead compound with poor pharmacokinetic properties into a viable drug candidate. It is estimated that over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its importance.[2]

A Taxonomy of Fluorinated Building Blocks

Fluorinated building blocks are organic molecules that serve as precursors for introducing fluorine or fluoroalkyl groups into a larger molecular scaffold. Their use circumvents the often harsh and non-selective conditions required for direct fluorination, allowing for precise and controlled synthesis.[6]

Trifluoromethyl (-CF3) Containing Building Blocks

The trifluoromethyl group is a common motif in a wide range of pharmaceuticals and agrochemicals due to its significant impact on a molecule's electronic and steric properties.[10][11][12]

Key Characteristics and Applications:

  • Strong Electron-Withdrawing Nature: The -CF3 group is a powerful inductive electron-withdrawing group, which can significantly lower the pKa of nearby acidic functional groups and decrease the basicity of amines.[8][13]

  • Increased Lipophilicity: The -CF3 group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

  • Metabolic Stability: The C-CF3 bond is exceptionally stable, rendering it highly resistant to metabolic degradation.[13]

Common Trifluoromethylating Reagents: A variety of reagents have been developed for the introduction of the trifluoromethyl group.

Reagent ClassExample(s)Typical Application
Nucleophilic Ruppert-Prakash Reagent (TMSCF3)Trifluoromethylation of carbonyls and imines.[11]
Electrophilic Umemoto's Reagents, Togni's ReagentsTrifluoromethylation of nucleophiles like enolates and electron-rich aromatics.[11]
Radical Trifluoroiodomethane (CF3I), Sodium Trifluoromethanesulfinate (CF3SO2Na)Radical trifluoromethylation of alkenes and arenes.[11]
Difluoromethyl (-CF2H) and Monofluoromethyl (-CH2F) Containing Building Blocks

The difluoromethyl and monofluoromethyl groups offer more subtle modifications to a molecule's properties compared to the trifluoromethyl group. They are often considered bioisosteres of hydroxyl or thiol groups.

Key Characteristics and Applications:

  • Hydrogen Bonding Capabilities: The hydrogen atom in the -CF2H and -CH2F groups can participate in hydrogen bonding, a crucial interaction in biological systems.

  • Modulation of Acidity and Basicity: These groups are less electron-withdrawing than the -CF3 group, providing a finer level of control over the pKa of neighboring functional groups.[14][15]

  • Lipophilic Hydrogen Bond Donors: The -CF2H group, in particular, can act as a lipophilic hydrogen bond donor, a unique and valuable property in drug design.

Synthetic Approaches: The synthesis of difluoromethylated and monofluoromethylated compounds often involves the use of specialized building blocks or fluorinating agents. For example, the deprotonation of difluoromethylarenes can generate nucleophilic synthons for reaction with various electrophiles.[16]

Strategic Implementation in Organic Synthesis: Methodologies and Protocols

The successful incorporation of fluorinated building blocks requires a careful selection of synthetic methodology. The following section outlines key experimental workflows and provides illustrative protocols.

Cross-Coupling Reactions for the Introduction of Trifluoromethyl Groups

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-trifluoromethyl bonds.

Workflow for Trifluoromethylation of Aryl Halides:

G ArylHalide Aryl Halide (Ar-X) Reaction Cross-Coupling Reaction ArylHalide->Reaction CF3Source CF3 Source (e.g., CuCF3) CF3Source->Reaction Catalyst Pd or Cu Catalyst Catalyst->Reaction Ligand Ligand Ligand->Reaction Solvent Solvent Solvent->Reaction Product Trifluoromethylated Arene (Ar-CF3) Reaction->Product

Caption: General workflow for the trifluoromethylation of aryl halides.

Protocol: Copper-Mediated Trifluoromethylation of Aryl Iodides

This protocol is adapted from the work of Matsui and has been widely used for the synthesis of trifluoromethylarenes.[11]

Materials:

  • Aryl iodide (1.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Methyl fluorosulfonyldifluoroacetate (1.5 mmol)

  • Cesium fluoride (CsF) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, CuI, and CsF.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous DMF via syringe.

  • Add methyl fluorosulfonyldifluoroacetate dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reaction components.

  • Anhydrous Conditions: Water can react with the trifluoromethylating agent and deactivate the catalyst.

  • Cesium Fluoride: Acts as a fluoride source and promoter for the formation of the active trifluoromethylating species.

  • Copper(I) Iodide: The catalyst that facilitates the cross-coupling reaction.

Asymmetric Synthesis of Fluorinated Cyclopropanes

Fluorine-containing cyclopropanes are valuable building blocks in medicinal chemistry.[17] Their stereoselective synthesis is a significant challenge.

Workflow for Rhodium-Catalyzed Asymmetric Cyclopropanation:

G Alkene Fluorinated Alkene Reaction Asymmetric Cyclopropanation Alkene->Reaction Diazo Diazo Compound Diazo->Reaction Catalyst Chiral Rhodium Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Product Enantioenriched Fluorinated Cyclopropane Reaction->Product

Caption: Workflow for asymmetric synthesis of fluorinated cyclopropanes.

Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation of a Difluoromethyl-Substituted Alkene

This protocol is a conceptual representation based on modern methods for asymmetric cyclopropanation.[17]

Materials:

  • Difluoromethyl-substituted alkene (1.0 mmol)

  • Ethyl diazoacetate (1.2 mmol)

  • Chiral rhodium(II) catalyst (e.g., Rh2(S-DOSP)4) (0.01 mmol, 1 mol%)

  • Anhydrous dichloromethane (DCM) (10 mL)

Procedure:

  • To a dry flask under an inert atmosphere, add the chiral rhodium catalyst and the difluoromethyl-substituted alkene.

  • Dissolve the solids in anhydrous DCM.

  • Slowly add a solution of ethyl diazoacetate in anhydrous DCM to the reaction mixture at room temperature over several hours using a syringe pump.

  • Stir the reaction at room temperature and monitor its progress by TLC or ¹H NMR.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the enantioenriched fluorinated cyclopropane.

Causality Behind Experimental Choices:

  • Chiral Rhodium Catalyst: The catalyst is the source of stereocontrol, directing the facial selectivity of the cyclopropanation.

  • Slow Addition of Diazo Compound: This is crucial to maintain a low concentration of the diazo compound, which minimizes side reactions such as dimerization.

  • Anhydrous Conditions: Essential to prevent the decomposition of the diazo compound and the catalyst.

Future Perspectives and Emerging Trends

The field of organofluorine chemistry is continuously evolving, with new reagents and methodologies being developed at a rapid pace.

  • Late-Stage Fluorination: The development of methods for introducing fluorine into complex molecules at a late stage of the synthesis is a major area of research. This allows for the rapid diversification of drug candidates.

  • Novel Fluorinated Motifs: Chemists are exploring the synthesis and application of new fluorinated functional groups beyond the traditional -CF3, -CF2H, and -CH2F groups.

  • Photoredox Catalysis: The use of photoredox catalysis has opened up new avenues for radical fluorination and trifluoromethylation reactions under mild conditions.[11]

Conclusion

Fluorinated building blocks are indispensable tools in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. A deep understanding of their properties and the methodologies for their incorporation is essential for any researcher in these areas. The strategic use of these building blocks will undoubtedly continue to drive innovation and lead to the discovery of new and improved molecules with significant societal impact.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.
  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19). Apollo Scientific.
  • Fluorinated Building Blocks - Organofluorine / Alfa Chemistry. (n.d.). Alfa Chemistry.
  • Organofluorine chemistry - Wikipedia. (n.d.). Wikipedia.
  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. (2025, December 17). Inhance Technologies.
  • The role of fluorine in medicinal chemistry - Taylor & Francis. (2008, October 4). Taylor & Francis.
  • Fluorinated Building Blocks. (n.d.). BOC Sciences.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. (2025, September 3). AiFChem.
  • Fluorinated Building Blocks. (n.d.). MilliporeSigma.
  • Organofluorine compounds – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
  • Biologically Active Organofluorine Compounds - SciSpace. (n.d.). SciSpace.
  • Trifluoromethylation - Wikipedia. (n.d.). Wikipedia.
  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks - ResearchGate. (2023, April 18). ResearchGate.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15). Hovione.
  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry. (2023, August 30). Journal of Organic and Pharmaceutical Chemistry.
  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach | Journal of the American Chemical Society. (2018, July 24). Journal of the American Chemical Society.
  • Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes - PubMed. (2021, July 20). PubMed.

Sources

Methodological & Application

Synthesis of Ethyl 4-fluorocyclohexane-1-carboxylate: A Detailed Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry

Abstract

This application note provides a comprehensive guide for the synthesis of ethyl 4-fluorocyclohexane-1-carboxylate, a valuable building block in medicinal chemistry. The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity[1]. This document outlines a reliable protocol for the deoxofluorination of ethyl 4-hydroxycyclohexanecarboxylate using diethylaminosulfur trifluoride (DAST). It includes a detailed experimental procedure, mechanistic insights, safety protocols, and characterization data to ensure reproducible and safe execution.

Introduction: The Significance of Fluorinated Cyclohexanes

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The 4-fluorocyclohexane motif, in particular, is an important scaffold found in numerous biologically active compounds. The fluorine atom's high electronegativity and small size allow it to act as a bioisostere for hydrogen or a hydroxyl group, profoundly altering the molecule's electronic properties, pKa, and conformational preferences. This can lead to improved pharmacokinetic and pharmacodynamic profiles[1]. This compound serves as a key intermediate, providing a handle for further chemical elaboration into more complex drug candidates.

This guide focuses on a common and effective method for its synthesis: the nucleophilic fluorination of the corresponding alcohol precursor.

Reaction Scheme and Mechanism

The most direct route to this compound involves the deoxofluorination of the readily available ethyl 4-hydroxycyclohexanecarboxylate. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation[2][3].

Overall Reaction:

cluster_reagent SM Ethyl 4-hydroxycyclohexanecarboxylate P This compound SM->P dummy R DAST Dichloromethane -78 °C to rt dummy->P G start Start: Assemble Dry Glassware under Nitrogen Atmosphere step1 Step 1: Charge Reactor Add anhydrous DCM and DAST to the reaction flask. start->step1 step2 Step 2: Cool Reaction Cool the DAST solution to -78 °C using a dry ice/acetone bath. step1->step2 step3 Step 3: Substrate Addition Add a solution of Ethyl 4-hydroxycyclohexanecarboxylate in DCM dropwise over 30 minutes. step2->step3 step4 Step 4: Reaction Stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for 4 hours. step3->step4 step5 Step 5: Quenching Slowly add the reaction mixture to a stirred, ice-cold saturated solution of NaHCO₃. step4->step5 step6 Step 6: Extraction Separate the layers. Extract the aqueous layer with DCM (2x). step5->step6 step7 Step 7: Drying and Concentration Combine organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. step6->step7 step8 Step 8: Purification Purify the crude oil via silica gel column chromatography. step7->step8 end End: Obtain Pure Product (this compound) step8->end

Sources

Application Note: Advanced Synthetic Routes to Fluorinated Cyclohexanes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, mechanistic, and highly practical guide to synthesizing fluorinated cyclohexane scaffolds, emphasizing causality in experimental design and self-validating protocols.

Strategic Overview & Rationale

The incorporation of fluorine into


-rich aliphatic rings like cyclohexane is a cornerstone strategy in modern drug discovery. Fluorination profoundly alters a molecule's physicochemical profile: it lowers the 

of proximal basic amines, increases lipophilicity, and enhances metabolic stability by blocking cytochrome P450 oxidation sites. Furthermore, owing to stereoelectronic effects (such as 1,3-diaxial interactions), strategically placed fluorine atoms can lock the cyclohexane ring into a specific chair conformation.

Selecting the correct synthetic route depends heavily on the desired substitution pattern (mono-, gem-difluoro-, or polyfluorinated) and the stereochemical requirements of the target scaffold.

G Start1 Cyclohexanols / Cyclohexanones Route1 Deoxyfluorination (XtalFluor-E, DAST) Start1->Route1 Start2 Fluorinated Benzenes Route2 Catalytic Hydrogenation (Rh/C, Ru, H2) Start2->Route2 Start3 Benzonitrile / Benzoic Acid Route3 Birch Reduction & Multistep Fluorination Start3->Route3 Prod1 Mono- / gem-Difluoro Cyclohexanes Route1->Prod1 Prod2 Polyfluorinated Cyclohexanes Route2->Prod2 Prod3 Facially Polarized All-cis Isomers Route3->Prod3

Fig 1. Primary synthetic pathways for generating diverse fluorinated cyclohexane scaffolds.

Methodology I: Deoxyfluorination of Cyclohexanols

Mechanistic Causality

The direct conversion of a secondary cyclohexanol to a fluorocyclohexane is traditionally achieved using Diethylaminosulfur trifluoride (DAST)[1]. However, DAST presents severe thermal hazards (prone to catastrophic detonation above 90 °C) and frequently promotes


 elimination, yielding unwanted cyclohexene byproducts[2].

To circumvent this, crystalline reagents like XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) are prioritized. Unlike DAST, XtalFluor-E activates the C–OH bond without immediately releasing free HF. It requires an exogenous promoter (e.g.,


) to deliver the nucleophilic fluoride[3]. This controlled release mechanism significantly suppresses elimination pathways, favoring pure 

stereochemical inversion[4].
Table 1: Comparison of Deoxyfluorinating Agents
ReagentThermal Stability (Onset of Dec.)Elimination ByproductsHandling & Safety Profile
DAST ~60 °C (Explosive risk)HighCorrosive liquid, reacts violently with water
Deoxo-Fluor ~60 °CModerate to HighCorrosive liquid, moisture sensitive
XtalFluor-E >119 °CLowStable crystalline solid, glass compatible
PyFluor >100 °CLowStable liquid, air and moisture tolerant
Protocol 1: Stereospecific Deoxyfluorination using XtalFluor-E

Self-Validating Workflow for Monofluorocyclohexanes

  • Preparation: In an oven-dried, argon-purged flask, dissolve the cyclohexanol derivative (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Reagent Addition: Add XtalFluor-E (1.5 equiv) in one portion at -78 °C.

    • Causality: Cryogenic conditions prevent premature activation of the intermediate alkoxyaminosulfonium ion, ensuring high chemoselectivity.

  • Fluoride Delivery: Dropwise add

    
     (2.0 equiv).
    
    • Causality: Dropwise addition controls the exothermic release of nucleophilic fluoride, preventing localized heating that would otherwise drive the competing

      
       elimination pathway.
      
  • Reaction Monitoring (Self-Validation): Allow the mixture to warm to room temperature. Monitor via Thin Layer Chromatography (TLC).

    • Validation Check: Stain the TLC plate with aqueous

      
      . Because alkyl fluorides lack UV chromophores, 
      
      
      
      is essential. Any alkene byproducts (from elimination) will immediately reduce the permanganate, appearing as bright yellow spots on a purple background.
  • Quenching & Isolation: Quench carefully with saturated aqueous

    
     until effervescence ceases. Extract with DCM, dry over 
    
    
    
    , and concentrate.
  • NMR Validation: Confirm stereochemical inversion via

    
     NMR and 
    
    
    
    NMR. A large geminal coupling constant (
    
    
    Hz) and the specific multiplet splitting of the fluorinated carbon's proton definitively assign the axial or equatorial stereochemistry.

Methodology II: Catalytic Hydrogenation of Fluorinated Arenes

Mechanistic Causality

Synthesizing polyfluorinated cyclohexanes directly from aliphatic precursors is synthetically exhausting. A more elegant approach is the catalytic hydrogenation of commercially available fluorinated benzenes[5].

However, unlike standard alkene hydrogenation (which is exothermic), hydrogenating the first unsaturated bond in a benzene ring is endothermic due to the massive loss of aromatic resonance energy (~36 kcal/mol)[6]. This necessitates extreme conditions (high pressure/temperature). Furthermore, catalyst selection is critical: Palladium (Pd) is notorious for catalyzing hydrodefluorination (cleaving the C-F bond). Therefore, Rhodium (Rh/C) or specialized Ruthenium (Ru) nanoparticles are mandated, as they preferentially reduce the aromatic


-system while leaving the C-F bonds intact[7].
Protocol 2: High-Pressure Hydrogenation of Fluorobenzenes
  • Setup: In a high-pressure stainless steel autoclave, dissolve the fluorobenzene derivative (1.0 equiv) in anhydrous hexane.

  • Catalyst Loading: Add 5 wt% Rh/C (typically 2-5 mol% metal relative to the substrate).

  • Purging: Seal the reactor and purge with

    
     (3x), followed by 
    
    
    
    (3x).
    • Causality: Strict anaerobic conditions prevent catalyst poisoning and the formation of explosive hydrogen-oxygen mixtures.

  • Pressurization: Pressurize the vessel to 50-100 atm

    
     and heat to 100-150 °C.
    
    • Causality: These forcing conditions are uniquely required to overcome the endothermic activation barrier of disrupting the aromatic ring[6].

  • Validation: Monitor hydrogen uptake via a mass flow controller. Cool to room temperature and carefully vent the gas. Filter through a pad of Celite.

  • NMR Validation: Analyze the crude mixture via

    
     NMR. The complete disappearance of aromatic protons (7.0-8.0 ppm) and the emergence of upfield aliphatic signals confirm total reduction. Note that this method typically yields a mixture of cis and trans isomers that must be separated via preparative chromatography.
    

Methodology III: Synthesis of Facially Polarized All-cis-Polyfluorocyclohexanes

Mechanistic Causality

For advanced material and drug design, researchers target "facially polarized" cyclohexanes—molecules where all C-F bonds point to one face of the ring, creating an electropositive "hydrogen face" and a highly electronegative "fluorine face"[8].

The seminal protocol developed by O'Hagan and colleagues utilizes a multistep sequence beginning with the Birch reduction of benzonitrile[9]. A critical step in this pathway is the in situ quench with methyl iodide. Because the all-cis stereochemistry forces multiple C-F bonds into 1,3-diaxial interactions, the resulting ring is highly strained and prone to HF elimination. The installed methyl group sterically blocks the most vulnerable adjacent protons, stabilizing the final molecule[10].

G Step1 Benzonitrile Step2 Birch Reduction & MeI Quench (Li, NH3, t-BuOH, MeI) Step1->Step2 Step3 Methylcyclohexadiene Derivative Step2->Step3 Step4 Double Epoxidation (mCPBA) Step3->Step4 Step5 Diepoxide Isomers Step4->Step5 Step6 Ring Opening & Fluorination (Et3N·3HF, then DAST) Step5->Step6 Step7 All-cis-Tetrafluorocyclohexane (Facially Polarized) Step6->Step7

Fig 2. Multistep synthetic workflow for facially polarized all-cis-tetrafluorocyclohexanes.

Protocol 3: Birch Reduction and Epoxidation (O'Hagan Protocol)
  • Birch Reduction: Condense liquid

    
     at -78 °C. Add lithium wire (2.5 equiv) until a deep blue solvated electron color persists.
    
  • Substrate Addition: Slowly add benzonitrile (1.0 equiv) and tert-butanol (1.0 equiv) dissolved in THF.

  • Steric Blocking (MeI Quench): After 3 hours, quench the reaction with methyl iodide (2.0 equiv).

    • Causality: Trapping the intermediate enolate with MeI installs the crucial blocking methyl group, rendering the ring safe from subsequent HF elimination during downstream fluorination[9].

  • Epoxidation: Isolate the resulting diene and subject it to mCPBA (4.9 equiv) in DCM at 35 °C for 48 h to yield diepoxide diastereomers.

  • Iterative Fluorination: Open the epoxides using

    
     at 140 °C. The resulting fluorohydrins are triflated and subjected to a final round of deoxyfluorination to yield the facially polarized all-cis tetrafluorocyclohexane target[9].
    

References

1.. Beilstein Journal of Organic Chemistry (NIH PMC). 2.. ResearchGate. 3.. Merck Millipore / Sigma-Aldrich. 4.. Journal of Visualized Experiments (JoVE). 5. . MDPI Catalysts. 6.. University of Liverpool Repository. 7.. Sigma-Aldrich.

Sources

Use of ethyl 4-fluorocyclohexane-1-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 4-Fluorocyclohexane-1-Carboxylate as a Strategic Building Block in Medicinal Chemistry

Strategic Overview

In the modern drug discovery paradigm, the "escape from flatland" principle dictates that increasing the sp3 character (Fsp3) of drug candidates significantly improves their clinical success rates by enhancing solubility and reducing off-target promiscuity. This compound serves as a premier, sp3-rich synthetic building block. It is primarily utilized to introduce the 4-fluorocyclohexyl moiety into active pharmaceutical ingredients (APIs), acting as a highly optimized bioisostere for traditional phenyl rings or unsubstituted cyclohexyl groups[1].

Mechanistic Rationale & Bioisosterism (E-E-A-T)

The integration of this compound into a medicinal chemistry workflow is driven by three distinct physicochemical causalities:

  • Metabolic Shielding: Unsubstituted cyclohexane rings are highly susceptible to cytochrome P450 (CYP450) mediated hydroxylation, particularly at the C4 position. By replacing the vulnerable C-H bond with a highly polarized, robust C-F bond (bond dissociation energy ~115 kcal/mol), chemists effectively block this metabolic soft spot, thereby extending the in vivo half-life of the drug[1].

  • Physicochemical Modulation (pKa and LogP): Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect propagates through the saturated ring. When the ester is converted into an amine or linked to a basic heterocycle, the fluorine atom can lower the basic center's pKa by 1–2 units. This increases the fraction of un-ionized drug at physiological pH, directly enhancing passive membrane permeability and oral bioavailability. Furthermore, the 4-fluorocyclohexyl group fine-tunes lipophilicity (LogP), offering a "Goldilocks" zone between the highly lipophilic unsubstituted cyclohexane and the overly polar heteroaliphatic rings.

  • Conformational Locking: The stereoelectronic effects of the C-F bond dictate the 3D topology of the molecule. In a cyclohexane chair conformation, the bulky ester group strongly prefers the equatorial position to minimize 1,3-diaxial interactions. The trans-isomer (where both substituents are equatorial) and the cis-isomer (where fluorine is axial) project distinct three-dimensional vectors. This conformational rigidity has been successfully exploited to design subtype-selective KCa2 channel modulators[2] and to probe starter-acid specificity in the precursor-directed biosynthesis of rapamycin analogs[3].

Synthetic Workflow

The ester itself is typically a stable storage precursor. To integrate it into an API, it must undergo synthetic divergence—most commonly saponification to the free acid[4], followed by amide coupling or reduction.

Workflow A Ethyl 4-fluorocyclohexane -1-carboxylate B 4-Fluorocyclohexane -1-carboxylic acid A->B LiOH, THF/H2O (Saponification) D (4-Fluorocyclohexyl) methanol A->D LiAlH4, THF (Reduction) C Target Amide API (e.g., PDE4 Inhibitor) B->C HATU, DIPEA R-NH2 D->C Alkylation

Synthetic divergence of this compound into API derivatives.

Quantitative Data Synthesis: Bioisosteric Comparison

The table below summarizes the theoretical physicochemical shifts when replacing standard ring motifs with the 4-fluorocyclohexyl group derived from this building block.

Structural MotifFraction sp3 (Fsp3)Relative Lipophilicity (LogP)Metabolic Stability at C43D Conformational Space
Phenyl 0.00HighHigh (Aromatic stability)Flat (2D Planar)
Cyclohexyl 1.00Very HighLow (CYP450 Oxidation)Chair (3D Dynamic)
4-Fluorocyclohexyl 1.00Moderate-HighHigh (C-F Shielding)Locked Chair (3D Rigid)

Detailed Experimental Protocols

Protocol 1: Saponification to 4-Fluorocyclohexanecarboxylic Acid

Causality: The ethyl ester is unreactive toward direct amidation under standard conditions. It must be hydrolyzed to the free acid[4]. We utilize Lithium Hydroxide (LiOH) in a biphasic THF/Water system. The THF ensures the lipophilic ester remains solvated, while the water delivers the hydroxide nucleophile. Crucially, mild basic conditions at room temperature prevent the epimerization of the cis/trans stereocenters at C1, which is a severe risk under harsh acidic reflux.

Step-by-Step Methodology:

  • Solvation: Dissolve this compound (1.0 eq, 10 mmol) in a 3:1 mixture of THF:H2O (50 mL) to achieve a ~0.2 M concentration.

  • Hydrolysis: Add LiOH monohydrate (2.0 eq, 20 mmol) in one portion. Stir vigorously at 25 °C for 4–6 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1, visualized with KMnO4 stain). The starting ester (Rf ~0.7) must completely disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Concentration: Concentrate the mixture in vacuo to remove the volatile THF, leaving the aqueous layer.

  • Acidification: Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl to pH ~2. Causality: Protonating the carboxylate (pKa ~4.5) neutralizes the charge, driving the precipitation or phase-transfer of the free acid into the organic extraction solvent.

  • Isolation: Extract the aqueous phase with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 4-fluorocyclohexanecarboxylic acid as a crystalline solid.

Protocol 2: Amide Coupling for Target Ligand Synthesis

Causality: Coupling a secondary, sterically hindered sp3-carboxylic acid to an amine requires a highly efficient coupling reagent to prevent the formation of unreactive intermediate species. HATU is selected over traditional EDC/HOBt because its 7-azabenzotriazole leaving group drastically accelerates the aminolysis step, overcoming the steric bulk of the cyclohexane ring. DIPEA acts as a non-nucleophilic base to maintain the amine in its reactive, unprotonated state without competing for the activated acid.

Step-by-Step Methodology:

  • Pre-activation: Dissolve 4-fluorocyclohexanecarboxylic acid (1.0 eq, 5 mmol) in anhydrous DMF (50 mL). Add DIPEA (3.0 eq, 15 mmol) followed by HATU (1.2 eq, 6 mmol). Stir for 15 minutes at room temperature. Causality: This pre-activation time ensures complete formation of the active O-At ester before the amine is introduced, minimizing side reactions.

  • Coupling: Add the target primary or secondary amine (1.1 eq, 5.5 mmol) dropwise. Stir the reaction mixture under a nitrogen atmosphere for 12 hours.

  • Self-Validation (LC-MS): Quench a 10 µL aliquot in 1 mL of MeOH. Analyze via LC-MS to confirm the presence of the desired product mass [M+H]+ and the total consumption of the activated acid intermediate.

  • Workup: Dilute the reaction mixture with EtOAc (150 mL). Wash sequentially with saturated aqueous NaHCO3 (50 mL), 1M HCl (50 mL), and 5% aqueous LiCl (3 x 50 mL). Causality: The 5% LiCl washes are critical for effectively partitioning and removing the high-boiling DMF solvent from the organic layer.

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography to yield the final 4-fluorocyclohexyl-containing API.

References

  • Tactical Applications of Fluorine in Drug Design and Development Source: ResearchGate URL:[1]

  • 4-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11999998 Source: PubChem URL:[4]

  • Generating rapamycin analogues by directed biosynthesis: starter acid substrate specificity of mono-substituted cyclohexane carboxylic acids Source: Scilit URL:[3]

  • Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels Source: eScholarship.org URL:[2]

Sources

Application Note: Engineering Supramolecular Assemblies using Janus-Faced Fluorocyclohexanes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Discipline: Supramolecular Chemistry, Crystal Engineering, and Nanomaterials

Executive Summary

The development of highly polarized aliphatic ring systems has opened a new frontier in supramolecular chemistry. At the forefront of this field is all-cis-1,2,3,4,5,6-hexafluorocyclohexane—a "Janus-faced" molecule characterized by extreme facial polarization. By clustering highly electronegative fluorine atoms on one face and electropositive hydrogen atoms on the opposite face, this motif generates an unprecedented molecular dipole. This application note details the mechanistic principles, quantitative physicochemical profiles, and field-proven protocols for leveraging fluorocyclohexanes in living supramolecular polymerization, host-guest chemistry, and crystal engineering.

The Mechanistic Foundation of Janus-Faced Cyclohexanes

The unique utility of all-cis-fluorocyclohexanes stems from their stereochemical architecture. In a classic chair conformation, the all-cis arrangement forces alternate C–F bonds to align triaxially. This clusters three highly electronegative fluorine atoms in close proximity, polarizing the ring and generating an electronegative "fluorine face" and an electropositive "hydrogen face" [1].

This facial polarization results in a massive molecular dipole moment (μ = 6.2 D), which is extraordinary for an otherwise aliphatic compound. In non-polar media, the solvophobic effect and the intense electrostatic attraction between the F-face of one monomer and the H-face of another drive the molecules to stack, forming robust, non-covalent 1D assemblies [2].

G Monomer All-cis-Fluorocyclohexane (Janus Motif) FFace Electronegative Face (F) Anion Binding Monomer->FFace HFace Electropositive Face (H) Cation Binding Monomer->HFace Assembly Electrostatic Stacking (F···H Contacts) FFace->Assembly HFace->Assembly Polymer 1D Supramolecular Nanofibers Assembly->Polymer

Logical flow of Janus-faced polarization driving supramolecular assembly.

Quantitative Physicochemical Profiling

To successfully engineer materials using fluorocyclohexanes, researchers must account for their extreme thermodynamic and structural parameters. The table below summarizes the critical data points that dictate experimental design.

ParameterValueMechanistic Significance
Molecular Dipole Moment 6.2 DUnprecedented for aliphatic rings; drives strong facial polarization and electrostatic stacking [1].
Melting Point (all-cis-C₆H₆F₆) 208 °CExtraordinary thermal stability resulting from massive intermolecular F···H contact networks in the solid state [2].
Intermolecular F···H Distance ~2.46 ÅSignificantly shorter than the van der Waals radius (2.67 Å), confirming tight, non-covalent supramolecular packing [2].
Optimal Solvent System Cyclohexane/CHCl₃ (63:37)Balances solvophobic effects to maintain a metastable monomer state required for seeded polymerization [3].

Application Note: Controlled Living Supramolecular Polymerization

Spontaneous supramolecular polymerization often yields highly polydisperse, entangled aggregates. By exploiting the deep kinetic traps available to fluorinated cyclohexanes, researchers can execute Living Supramolecular Polymerization (LSP) . This technique uses a binary solvent system to keep monomers dormant until kinetically active "seeds" are introduced, allowing for the growth of soluble nanofibers with tightly controlled lengths [3].

W Prep Monomer Solution (Cyclohexane/CHCl3) Sonicate Ultrasound Irradiation (5 mins) Prep->Sonicate Mix Add Seeds to Monomer (1:50 Ratio) Prep->Mix Seeds Active Seeds Generated (AFM Validated) Sonicate->Seeds Seeds->Mix Grow Living Supramolecular Polymerization (CD Monitored) Mix->Grow

Step-by-step workflow for seed-induced supramolecular polymerization.

Protocol 1: Seed-Induced Polymerization of Fluorinated Cyclohexanes

This protocol is designed as a self-validating system, ensuring that each phase of assembly is empirically confirmed before proceeding.

Step 1: Metastable Monomer Preparation

  • Action: Dissolve the all-cis-fluorinated cyclohexane monomer in a 63:37 (v/v) mixture of cyclohexane and chloroform to achieve a final concentration of 1.2 mM.

  • Causality: This specific binary solvent ratio perfectly balances the solvophobic effect. It prevents spontaneous nucleation while keeping the monomers primed for assembly.

  • Validation: Analyze the solution using Circular Dichroism (CD) spectroscopy at 255 nm. A flat baseline confirms the absence of spontaneous aggregation.

Step 2: Seed Generation via Acoustic Cavitation

  • Action: Subject a 1 mL aliquot of the monomer solution to ultrasound irradiation (sonication) for exactly 5 minutes at 25 °C.

  • Causality: Acoustic cavitation provides the localized activation energy necessary to overcome the high thermodynamic nucleation barrier, forcing the monomers into short, active polymer fragments (seeds).

  • Validation: Spin-coat a 10 μL drop onto a freshly plasma-cleaned silicon wafer. Verify the presence of short fibrillar structures using Atomic Force Microscopy (AFM).

Step 3: Controlled Elongation

  • Action: Inject the active seeds into the dormant monomer solution at a 1:50 (seed:monomer) molar ratio. Gently agitate to ensure homogeneous distribution.

  • Causality: The active ends of the seeds act as templates. Monomers will sequentially stack onto the seeds via F···H electrostatic interactions, elongating unidirectionally without forming new nucleation sites.

Step 4: Real-Time Kinetic Monitoring

  • Action: Monitor the polymerization kinetics using Variable Temperature Circular Dichroism (VT-CD) at 255 nm.

  • Validation: A sigmoidal increase in the CD signal confirms controlled elongation. To fully validate the kinetic stability of the system, run a heating and cooling cycle; the presence of thermal hysteresis proves that the supramolecular polymers are robustly assembled [3].

Application Note: Host-Guest Chemistry and Ion Binding

In drug discovery and sensor development, the ability to selectively bind ions is highly sought after. The Janus-face aspect of all-cis-hexafluorocyclohexane dictates remarkable anion and cation interactions.

Mechanistic Insight: Because the molecule possesses a massive dipole (~6.2 D), the bonding in host-guest complexes has a dominant electrostatic contribution. Gas-phase studies utilizing electrospray ionization and free electron laser infrared spectroscopy have demonstrated that the electronegative fluorine face binds cations (e.g., Na⁺) with extraordinary affinity, while the electropositive hydrogen face acts as a powerful receptor for anions (e.g., Cl⁻) [4].

Furthermore, functionalizing the non-fluorinated positions yields tripodal architectures. For example, the synthesis of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol creates a facially polarized building block that successfully binds chloride ions in solution, forming stable supramolecular gels [5].

Application Note: Crystal Engineering & Soft Materials

The predictable stacking behavior of fluorocyclohexanes makes them ideal motifs for crystal engineering. When alkyl substituents are added to all-cis-2,3,4,5,6-pentafluorocyclohexyl rings, the molecules maintain their highly polar triaxial C–F bond arrangement, forcing the alkyl chains into equatorial positions [2].

Solid-State Packing: X-ray crystallographic analysis reveals that these molecules pack in an antiparallel orientation. An axial fluorine of one ring points directly toward the axial hydrogens of the adjacent ring, creating CF···HC contact distances of ~2.46 Å. This tight packing effectively insulates the polar ring stacks from one another using the equatorial alkyl chains, a structural feature that is currently being exploited to design highly ordered soft materials, including polar liquid crystals and advanced organogels [2].

References

  • Source: NIH.
  • All-cis 1,2,3,4,5,6-hexafluorocyclohexane is a facially polarized cyclohexane Source: Nature Chemistry / ResearchGate URL
  • Source: Chemical Science (RSC Publishing)
  • Supramolecular Polymerization of all-cis-Fluorinated Cyclohexanes: Influence of Side Chains Source: ResearchGate URL
  • Source: Journal of the American Chemical Society (ACS Publications)

Sources

Application Note: Ethyl 4-fluorocyclohexane-1-carboxylate as a Strategic Scaffold in Agrochemical Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-fluorocyclohexane-1-carboxylate is a critical aliphatic fluorinated building block used to modulate the physicochemical properties of next-generation agrochemicals. Unlike aromatic fluorination, which primarily affects electronic distribution, the introduction of fluorine onto a saturated cyclohexane ring induces profound stereoelectronic effects, altering ring conformation (chair/boat preference), lipophilicity (


), and metabolic stability against oxidative degradation.

This guide provides a comprehensive technical workflow for the synthesis, purification, and downstream derivatization of this intermediate. It focuses on controlling the cis/trans stereochemistry, a decisive factor in the biological efficacy of herbicides and fungicides targeting specific protein binding pockets.

Chemical Profile & Mechanistic Significance[1][2][3][4][5][6]

Structural Properties[7][8]
  • IUPAC Name: this compound[1][2]

  • CAS Number: 95233-40-2[2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 174.21 g/mol [1]

  • Key Feature: The C-4 fluorine acts as a bioisostere for hydrogen or a hydroxyl group but blocks metabolic hydroxylation at the typically labile 4-position.

Stereochemical Control (The "Fluorine Gauche Effect")

The molecule exists as two diastereomers: cis and trans.

  • Trans-isomer: Generally thermodynamically favored and often the bioactive conformer in linear spacer applications (e.g., liquid crystals, rigid drug linkers). The ester and fluorine substituents occupy equatorial positions to minimize 1,3-diaxial interactions.

  • Cis-isomer: Often formed kinetically during hydrogenation or nucleophilic substitution.

Application Note: In agrochemical design, the trans-isomer is frequently preferred to maintain a linear vector for the pharmacophore. Controlling the ratio via thermodynamic equilibration is a critical process step.

Synthesis Protocol: Deoxyfluorination Route

While catalytic hydrogenation of ethyl 4-fluorobenzoate is used industrially, it requires high-pressure specialized equipment. For research and process development, Deoxyfluorination of Ethyl 4-hydroxycyclohexanecarboxylate using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® is the standard bench-to-pilot protocol.

Reaction Scheme (DOT Visualization)

SynthesisPathway Start Ethyl 4-hydroxycyclohexane- 1-carboxylate (Cis/Trans Mix) Inter Activated Intermediate Start->Inter Activation Reagent DAST / DCM -78°C to RT Reagent->Inter Product_Cis Cis-Product (Kinetic) Inter->Product_Cis Inversion (Sn2) Product_Trans Trans-Product (Thermodynamic) Inter->Product_Trans Retention (Rare) Equilib NaOEt / EtOH Equilibration Product_Cis->Equilib Equilib->Product_Trans >90% Trans

Figure 1: Synthesis pathway via nucleophilic fluorination with inversion of configuration, followed by thermodynamic equilibration.

Detailed Methodology

Safety Warning: DAST reacts violently with water to produce HF. All glassware must be oven-dried. Perform in a fume hood.

Step 1: Fluorination [3][4][5]

  • Setup: Charge a dry 3-neck round-bottom flask with Ethyl 4-hydroxycyclohexanecarboxylate (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g substrate) under Nitrogen atmosphere.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add DAST (1.2 eq) dropwise via syringe pump to maintain internal temperature below -70°C. Note: Exothermic reaction.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 4 hours.

  • Quench: Pour the reaction mixture slowly into saturated aqueous

    
     at 0°C. Caution: Vigorous 
    
    
    
    evolution.
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Step 2: Isomer Equilibration (Enrichment of Trans-Isomer) If the synthesis yields a mixture or the unfavorable cis isomer (due to inversion of a trans-hydroxy precursor), equilibrate as follows:

  • Dissolve the crude ester in absolute Ethanol.

  • Add Sodium Ethoxide (NaOEt) (0.2 eq).

  • Reflux for 4–6 hours. The enolizable

    
    -proton allows the ester group to flip to the thermodynamically stable equatorial position.
    
  • Cool, neutralize with dilute HCl, and extract.

Analytical Characterization

Validating the structure requires distinguishing the isomers.

ParameterCis-Isomer (Axial/Equatorial mix)Trans-Isomer (Diequatorial)
19F NMR

-165 to -175 ppm (Broad multiplet)

-180 to -185 ppm (tt,

Hz)
1H NMR (

-proton)
Downfield shift, smaller coupling constants (

)
Upfield shift, large axial-axial coupling (

Hz)
GC Retention Typically elutes later on non-polar columnsTypically elutes earlier (more compact/volatile)
Physical State Often liquid or low-melting solidCrystalline solid (higher symmetry)

Protocol Tip: Use


 NMR for rapid in-process monitoring of the cis:trans ratio during equilibration.

Downstream Applications in Agrochemicals[1][2][3]

This ester is rarely the final active ingredient (AI). It is a "warhead" delivery system for the fluorinated ring.

Transformation to Active Motifs

Downstream Ester Ethyl 4-fluorocyclohexane- 1-carboxylate Acid Acid Hydrolysis (LiOH/THF) Ester->Acid Alcohol Reduction (LiAlH4) Ester->Alcohol Amine Curtius Rearrangement (DPPA, tBuOH) Acid->Amine Ether Etherification (NaH, R-X) Alcohol->Ether Urea Urea/Amide Herbicides (e.g., PPO Inhibitors) Amine->Urea Pyrethroid Ether-based Insecticides Ether->Pyrethroid

Figure 2: Divergent synthesis from the ester precursor to active agrochemical classes.

Specific Use Cases
  • PPO Inhibitor Herbicides: The acid is converted to an amine (via Curtius rearrangement) and coupled with uracil or triazinone scaffolds. The 4-fluoro group prevents rapid oxidative degradation in the plant, extending residual activity.

  • Metabolic Blocking: In fungicides, replacing a cyclohexyl group with a 4-fluorocyclohexyl group often blocks P450-mediated hydroxylation, significantly increasing the half-life (

    
    ) of the compound in the field.
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • PubChem. (2025).[4][6] 1-Ethyl-4-fluorocyclohexane-1-carboxylic acid | C9H15FO2.[1] National Library of Medicine. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Chem-Impex. (2025). 4,4-Difluorocyclohexanecarboxylic acid Applications. Link

  • Turro, N. J., et al. Organic Syntheses Procedure: Cyclohexane derivatives. Organic Syntheses. Link

Sources

Application Notes and Protocols for the Fluorination of Cyclohexanecarboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The introduction of fluorine into organic molecules, particularly into aliphatic ring systems like cyclohexane, is a cornerstone of modern medicinal chemistry and materials science. Fluorinated cyclohexanecarboxylates are valuable building blocks due to the unique physicochemical properties conferred by the fluorine atom, including altered metabolic stability, binding affinity, and lipophilicity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on established and emerging protocols for the fluorination of cyclohexanecarboxylates. It delves into the mechanistic underpinnings of various fluorination strategies, offering detailed, step-by-step experimental procedures and field-proven insights to ensure successful and reproducible outcomes.

Introduction: The Significance of Fluorinated Cyclohexanes

The strategic incorporation of fluorine into drug candidates and advanced materials can profoundly influence their properties. In the context of cyclohexanecarboxylates, fluorination can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. The C-F bond is the strongest single bond to carbon, rendering it resistant to metabolic degradation. Furthermore, fluorine's high electronegativity can modulate the acidity of neighboring protons and influence conformational preferences, which are critical for molecular recognition and binding.

This guide will explore three primary strategies for the fluorination of cyclohexanecarboxylates and their precursors:

  • Decarboxylative Fluorination: A powerful method that utilizes the carboxylic acid group as a handle for regioselective fluorine introduction.

  • Electrophilic Fluorination: Targeting electron-rich intermediates such as enolates derived from cyclohexanone carboxylates.

  • Nucleophilic Fluorination: Involving the displacement of a leaving group by a fluoride source.

Decarboxylative Fluorination: A Modern Approach

Decarboxylative fluorination has emerged as a highly effective and regioselective method for converting readily available carboxylic acids into their corresponding fluoroalkanes.[1][2] This transformation is particularly valuable as it leverages the carboxylate group as an innate activating group, which is then extruded as CO2. Recent advancements in photoredox and metal catalysis have significantly expanded the scope and practicality of this reaction.[3][4]

Silver-Catalyzed Decarboxylative Fluorination

Silver-catalyzed methods offer a practical and efficient route to fluorinated cyclohexanes from their corresponding carboxylic acids.[1][2] The reaction typically employs a silver(I) salt as a catalyst and an electrophilic fluorine source, such as Selectfluor®.[5]

Mechanism of Action

The currently accepted mechanism involves the oxidation of Ag(I) to a higher-valent silver species, likely Ag(II) or Ag(III), by the electrophilic fluorinating agent.[2][5][6] This potent oxidant then engages with the carboxylate, leading to a single-electron transfer (SET) to generate a carboxyl radical. This intermediate rapidly undergoes decarboxylation to form a cyclohexyl radical, which is then trapped by a fluorine source to yield the desired product. Water often plays a crucial role in solubilizing the reaction components and ligating to the silver catalyst.[1][5]

Caption: Proposed mechanism for silver-catalyzed decarboxylative fluorination.

Experimental Protocol: Silver-Catalyzed Fluorination of Cyclohexanecarboxylic Acid

Materials:

  • Cyclohexanecarboxylic acid

  • Silver nitrate (AgNO₃)

  • Selectfluor® (F-TEDA-BF₄)[7]

  • Acetonitrile (MeCN)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add cyclohexanecarboxylic acid (1.0 mmol), silver nitrate (0.1 mmol, 10 mol%), and Selectfluor® (1.5 mmol).

  • Add a mixture of acetonitrile and water (e.g., 1:1 v/v, 10 mL). The use of an aqueous solution is often crucial for reaction efficiency.[1]

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the fluorocyclohexane.

Table 1: Representative Data for Silver-Catalyzed Decarboxylative Fluorination

SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Cyclohexanecarboxylic acid10MeCN/H₂O601875
4-tert-Butylcyclohexanecarboxylic acid10MeCN/H₂O602482
1-Adamantanecarboxylic acid10MeCN/H₂O601291
Photoredox-Catalyzed Decarboxylative Fluorination

Visible-light photoredox catalysis has revolutionized radical chemistry, providing a mild and efficient platform for decarboxylative fluorination.[3][4][8] This method utilizes a photocatalyst that, upon irradiation with visible light, can initiate a single-electron transfer process.

Mechanism of Action

The reaction is initiated by the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) with visible light.[3][9] The excited photocatalyst can then be oxidatively quenched by an electrophilic fluorine source like Selectfluor®, generating a more oxidizing catalyst species. This species then oxidizes the carboxylate, leading to the formation of a carboxyl radical, which rapidly extrudes CO₂ to give an alkyl radical. This radical then abstracts a fluorine atom from the fluorine source to furnish the fluorinated product.[3][4]

Caption: Simplified catalytic cycle for photoredox decarboxylative fluorination.

Experimental Protocol: Photoredox-Catalyzed Fluorination of 4-tert-Butylcyclohexanecarboxylic Acid

Materials:

  • 4-tert-Butylcyclohexanecarboxylic acid

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)

  • Selectfluor®

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Acetonitrile (MeCN)

  • Deionized water

  • Schlenk tube or vial

  • Blue LED light source

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk tube, combine 4-tert-butylcyclohexanecarboxylic acid (0.5 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.005 mmol, 1 mol%), Selectfluor® (0.75 mmol), and Na₂HPO₄ (0.5 mmol).

  • Add a degassed mixture of acetonitrile and water (e.g., 3:1 v/v, 5 mL).

  • Seal the tube and stir the mixture while irradiating with a blue LED light source at room temperature for 12-24 hours.

  • After the reaction is complete (monitored by GC-MS), dilute the mixture with water and extract with ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography on silica gel to obtain the fluorinated product.

Electrophilic Fluorination of Cyclohexanone Carboxylate Derivatives

This strategy involves the generation of an enol or enolate from a cyclohexanone bearing a carboxylate group (i.e., a β-keto ester), followed by trapping with an electrophilic fluorine source.[10][11] This is a powerful method for introducing fluorine at the α-position to a carbonyl group.

Mechanism of Action

The reaction proceeds via the formation of an enol or enolate intermediate, which is nucleophilic at the α-carbon.[10] This nucleophile then attacks the electrophilic fluorine atom of a reagent like Selectfluor®. The choice of base and reaction conditions is crucial for controlling the regioselectivity of enolate formation. The mechanism is generally considered a polar two-electron process.[12][13]

Caption: General workflow for electrophilic fluorination of a β-keto ester.

Experimental Protocol: α-Fluorination of Ethyl 2-oxocyclohexanecarboxylate

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • A suitable base (e.g., sodium hydride, lithium diisopropylamide)

  • Selectfluor®

  • Anhydrous solvent (e.g., tetrahydrofuran, acetonitrile)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Add anhydrous solvent to the flask and cool to the appropriate temperature (e.g., -78 °C for LDA, 0 °C for NaH).

  • Slowly add the base to the solvent.

  • Add a solution of ethyl 2-oxocyclohexanecarboxylate in the anhydrous solvent dropwise to the base suspension/solution.

  • Stir the mixture for a specified time to ensure complete enolate formation.

  • Add a solution of Selectfluor® in the same solvent to the enolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Nucleophilic Fluorination of Cyclohexyl Derivatives

Nucleophilic fluorination involves the displacement of a suitable leaving group (e.g., a tosylate, mesylate, or halide) on the cyclohexane ring with a nucleophilic fluoride source.[14] This is a classic Sₙ2 reaction, and its success is highly dependent on the nature of the substrate, the fluoride source, and the reaction conditions.[15]

Key Considerations
  • Fluoride Source: Common nucleophilic fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF).[14] The reactivity of the fluoride ion is greatly enhanced in polar aprotic solvents.

  • Leaving Group: A good leaving group is essential for an efficient Sₙ2 reaction. Tosylates and mesylates are commonly used.

  • Stereochemistry: As with all Sₙ2 reactions, nucleophilic fluorination proceeds with inversion of stereochemistry at the reaction center.

Experimental Protocol: Fluorination of Cyclohexyl Tosylate

Materials:

  • Cyclohexyl tosylate (prepared from cyclohexanol)

  • Potassium fluoride (spray-dried)

  • A phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

  • In a flame-dried round-bottom flask, combine cyclohexyl tosylate (1.0 mmol), spray-dried potassium fluoride (3.0 mmol), and the phase-transfer catalyst (0.1 mmol).

  • Add the anhydrous polar aprotic solvent.

  • Heat the reaction mixture to reflux with vigorous stirring for 12-48 hours. Monitor the reaction by GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with a low-boiling organic solvent (e.g., diethyl ether or pentane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and carefully concentrate the solution (the product is volatile).

  • Purify the resulting fluorocyclohexane by distillation if necessary.

Safety Precautions

  • Fluorinating agents, especially electrophilic ones, are strong oxidizing agents and should be handled with care in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactions involving strong bases or hydrides should be conducted under an inert atmosphere.

  • Quenching of reactive reagents should be done slowly and at low temperatures.

Conclusion

The fluorination of cyclohexanecarboxylates and their derivatives is a critical area of research with significant implications for drug discovery and materials science. The choice of fluorination strategy depends on the desired regiochemistry, stereochemistry, and the availability of starting materials. Decarboxylative methods offer a modern and powerful approach for the direct conversion of carboxylic acids, while electrophilic and nucleophilic fluorinations provide well-established routes for the functionalization of specific positions on the cyclohexane ring. By understanding the underlying mechanisms and following these detailed protocols, researchers can effectively synthesize a wide range of valuable fluorinated cyclohexane compounds.

References

  • Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654–5657. [Link]

  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Wood, S. H., Etridge, S., Kennedy, A. R., et al. (2019). The electrophilic fluorination of enol esters using SelectFluor: a polar two-electron process. Chemistry - A European Journal, 25(21), 5574-5585. [Link]

  • Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654-5657. [Link]

  • Wood, S. H., Etridge, S., Kennedy, A. R., et al. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. Chemistry, 25(21), 5574-5585. [Link]

  • Zha, G., Li, Z., & Zhang, W. (2022). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible. Advanced Synthesis & Catalysis. [Link]

  • Paquin, J. F., & Flowers, R. A. (2015). Mechanistic study of silver-catalyzed decarboxylative fluorination. The Journal of organic chemistry, 80(11), 5854–5862. [Link]

  • Iglesias, M., et al. (2021). Cobalt-catalysed nucleophilic fluorination in organic carbonates. Dalton Transactions, 50(44), 16045-16054. [Link]

  • Jasiński, M., & Gryko, D. T. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 28(1), 384. [Link]

  • Yin, F., Wang, Z., Li, Z., & Li, C. (2012). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society, 134(25), 10401–10404. [Link]

  • Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654–5657. [Link]

  • Wood, S. H., Etridge, S., Kennedy, A. R., et al. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two‐Electron Process. ResearchGate. [Link]

  • Yin, F., Wang, Z., Li, Z., & Li, C. (2012). Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution. Journal of the American Chemical Society, 134(25), 10401–10404. [Link]

  • Groves, J. T., & Lee, J. (2010). Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion. Nature protocols, 5(4), 741–749. [Link]

  • Doyle Group. (2023). Nucleophilic Fluorination. UCLA Chemistry. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein journal of organic chemistry, 13, 2364–2371. [Link]

  • Forró, E., & Fülöp, F. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry, 13, 2364-2371. [Link]

  • Cole, K. P., & Lectka, T. (2018). Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis. Accounts of chemical research, 51(7), 1591–1599. [Link]

  • Forró, E., & Fülöp, F. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry, 13, 2364–2371. [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]

  • Paquin, J. F., & Flowers, R. A. (2015). On the Mechanism of Silver-Catalyzed Decarboxylative Fluorination. ResearchGate. [Link]

  • ResearchGate. (n.d.). Photocatalytic decarboxylative fluorination. [Image]. Retrieved from [Link]

  • Sudalai, A. (2007). Selectfluor. ResearchGate. [Link]

  • ResearchGate. (n.d.). Common nucleophilic fluorinating agents. [Image]. Retrieved from [Link]

  • Le, C., & Lectka, T. (2016). Synthesis of acyl fluorides via photocatalytic fluorination of aldehydic C–H bonds. Chemical Communications, 52(71), 10804-10806. [Link]

  • Guyon, H., & Cahard, D. (2020). Selectfluor and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides. In Fluorination (pp. 529-551). Springer Singapore. [Link]

  • Wood, S. H., Etridge, S., & Kennedy, A. R. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor Occurs via a Polar Two-Electron Process. Amanote Research. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Tago, K. (2016). Site selectivities in fluorination. UCL Discovery. [Link]

Sources

Application Note: Stereoselective Halofluorination of Cyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The introduction of a fluorine atom into alicyclic systems drastically alters their lipophilicity, metabolic stability, and binding affinity, making fluorinated cyclohexanes highly prized in drug development and materials science. Halofluorination is a premier method for achieving this, relying on the generation of an electrophilic halogen species followed by nucleophilic fluoride trapping.

Causality in Reaction Design

When cyclohexene derivatives are subjected to N-halosuccinimides (NBS or NIS) in the presence of a fluoride source, the reaction is initiated by the electrophilic attack of the halogen on the


-bond. This forms a positively charged, bridged halonium ion intermediate (e.g., a bromonium or iodonium ion). The rigid geometry of this three-membered ring dictates the subsequent trajectory of the nucleophile. Due to severe steric hindrance on the face occupied by the halogen, the fluoride ion is forced to attack from the opposite face[1]. This strict anti-addition yields exclusively the trans-1-halo-2-fluorocyclohexane diastereomer.

Furthermore, the choice of fluoride source is critical. Historically, Olah's reagent (70% HF in pyridine) was used, but its extreme corrosivity required specialized polyethylene or Kel-F equipment. Triethylamine trihydrofluoride (Et3N·3HF, also known as TREAT-HF) has emerged as the superior alternative. It is sufficiently nucleophilic to open the halonium bridge, yet mild enough to be handled in standard borosilicate glass at room temperature[2].

Mechanism A Cyclohexene Substrate B Electrophilic Attack (NBS / NIS) A->B pi-electron donation C Bridged Halonium Intermediate B->C +X transfer D Nucleophilic Attack (Anti-trajectory) C->D F- from Et3N·3HF E trans-1-Halo-2- fluorocyclohexane D->E Ring opening

Caption: Mechanistic pathway of cyclohexene halofluorination detailing the halonium intermediate.

Quantitative Reaction Optimization

The efficiency of halofluorination is heavily dependent on the polarizability of the halogen source and the basicity of the fluoride complex. Iodofluorination typically proceeds faster and in higher yields than bromofluorination, while chlorofluorination is notoriously sluggish due to the instability of the chloronium intermediate[3].

Table 1: Halofluorination Optimization Data for Cyclohexene Derivatives

Halogen SourceFluoride SourceSolventTemp (°C)Time (h)Product StereochemistryYield (%)
NIS (1.1 eq)Et3N·3HF (2.5 eq)CH2Cl20 → 203>99% trans88 - 92
NBS (1.1 eq)Et3N·3HF (2.5 eq)CH2Cl20 → 204>99% trans85 - 90
NCS (1.1 eq)Et3N·3HF (2.5 eq)CH2Cl20 → 2012>99% trans50 - 65
NBS (1.5 eq)Pyridine·HF (Excess)Et2O-15 → 2024>99% trans75 - 80*

*Note: Reaction with Pyridine·HF requires specialized Teflon/Kel-F vessels and extended reaction times.

Experimental Workflow

Workflow Step1 1. Reagent Preparation Dry CH2Cl2 & Et3N·3HF under N2 Step2 2. Electrophile Addition Portion-wise NBS/NIS at 0°C Step1->Step2 Step3 3. Reaction Propagation Stir 3-5h at Ambient Temp Step2->Step3 Step4 4. Biphasic Quenching Ice water + NH3/NaHCO3 Step3->Step4 Step5 5. Reductive Wash Na2S2O3 to remove active halogens Step4->Step5 Step6 6. Validation & Analysis 19F NMR & GC-MS confirmation Step5->Step6

Caption: Step-by-step experimental workflow for the halofluorination of cyclohexene derivatives.

Self-Validating Protocol: Bromofluorination of Cyclohexene

This protocol is designed with built-in validation checkpoints to ensure reaction fidelity, safety, and high yield. The use of Et3N·3HF allows the procedure to be conducted safely in standard glassware.

Materials Required
  • Substrate: Cyclohexene (20 mmol, 1.64 g)

  • Fluoride Source: Triethylamine trihydrofluoride (Et3N·3HF) (50 mmol, 8.1 mL)

  • Halogen Source: N-Bromosuccinimide (NBS) (22 mmol, 3.92 g) - Must be freshly recrystallized from water to prevent

    
    -bromination side reactions.
    
  • Solvent: Anhydrous Dichloromethane (CH2Cl2) (20 mL)

Step-by-Step Methodology

Step 1: System Initialization & Substrate Solvation

  • Equip a 100 mL round-bottomed flask with a magnetic stir bar and a rubber septum. Purge the flask with dry nitrogen for 5 minutes.

  • Inject 20 mL of anhydrous CH2Cl2, followed by 20 mmol of cyclohexene.

  • Validation Checkpoint 1: Ensure the solution is perfectly clear. Any cloudiness indicates moisture contamination, which will lead to bromohydrin formation instead of the desired bromofluoride[1].

Step 2: Fluoride Introduction

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly inject 8.1 mL (50 mmol) of Et3N·3HF via syringe over 5 minutes.

  • Causality: The excess of HF equivalents relative to the amine ensures that the fluoride is sufficiently dissociated and nucleophilic enough to attack the sterically hindered halonium intermediate[2].

Step 3: Electrophilic Activation

  • Remove the septum temporarily and add 3.92 g (22 mmol) of NBS in three equal portions over 15 minutes.

  • Causality: Portion-wise addition at 0 °C controls the exothermic formation of the bromonium ion, preventing solvent boil-off and minimizing radical-mediated allylic bromination.

  • Validation Checkpoint 2: The solution will turn pale yellow/orange upon addition. Complete dissolution of NBS indicates the successful formation of the intermediate.

Step 4: Reaction Propagation

  • Remove the ice bath and allow the reaction to warm to room temperature (15–20 °C). Stir for 3.5 to 4 hours.

  • Validation Checkpoint 3: Perform TLC (Hexane/EtOAc 9:1). The starting cyclohexene (Rf ~0.9, visualized by KMnO4) should be completely consumed, replaced by a new UV-inactive spot at Rf ~0.5.

Step 5: Quenching and Extraction

  • Pour the reaction mixture into a beaker containing 100 mL of ice water.

  • Neutralize the excess HF by slowly adding 28% aqueous NH3 or saturated NaHCO3 until the aqueous layer reaches pH 7-8.

  • Transfer to a separatory funnel and extract the aqueous layer with CH2Cl2 (3 × 50 mL).

  • Causality: Neutralization prevents the corrosion of the separatory funnel and degradation of the product during concentration.

Step 6: Reductive Wash & Isolation

  • Wash the combined organic layers with 50 mL of 10% aqueous Na2S2O3.

  • Validation Checkpoint 4: The organic layer must transition from a yellow tint to completely colorless, confirming the reduction and removal of any unreacted electrophilic bromine species.

  • Wash with brine (50 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (Hexane/EtOAc 95:5) to yield trans-1-bromo-2-fluorocyclohexane as a clear oil.

Analytical Characterization

To confirm the stereochemistry and regioselectivity of the halofluorination, nuclear magnetic resonance (NMR) spectroscopy is the gold standard.

  • 19F NMR (CDCl3): Look for a characteristic signal between -160 to -175 ppm. The signal will appear as a doublet of multiplets (or a highly split doublet) due to geminal coupling with the adjacent proton (

    
     Hz) and vicinal coupling with the anti-periplanar proton.
    
  • 1H NMR (CDCl3): The proton geminal to the fluorine atom (H-C-F) will appear heavily deshielded (

    
     4.4 - 4.8 ppm) with a large coupling constant (
    
    
    
    Hz). The proton geminal to the bromine (H-C-Br) will appear around
    
    
    3.8 - 4.2 ppm.
  • GC-MS: The mass spectrum will show a characteristic isotopic pattern for bromine (M+ and M+2 peaks of approximately equal intensity at m/z 180 and 182).

References

  • Halofluorination with Stoichiometric Equivalents of Halogen Fluorides (Positive Halogen and HF or Its Salts). Thieme Connect.
  • Benzene, (2-bromo-1-fluoro-1-methylethyl - Organic Syntheses Procedure. Organic Syntheses.
  • Monofluorination of Organic Compounds: 10 Years of Innovation. Chemical Reviews (ACS).
  • The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. PMC - NIH.

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Analytical methods for characterizing fluorinated compounds (HPLC, GC-MS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Fluorine Effect" in Analytical Chemistry

Approximately 25-30% of all newly approved drugs contain at least one fluorine atom. The introduction of fluorine alters metabolic stability (blocking P450 oxidation sites), lipophilicity (logP), and pKa. However, for the analytical scientist, fluorine presents a paradox:

  • Retention Shifts: The high electronegativity of fluorine creates strong dipoles but low polarizability, often leading to "retention loss" on standard C18 columns compared to non-fluorinated analogs (the "Fluorous" effect).

  • Mass Spectrometry Challenges: In GC-MS, the C-F bond (approx. 116 kcal/mol) is the strongest single bond in organic chemistry, often resisting fragmentation or directing specific rearrangements (e.g.,

    
    -cleavage) that differ from hydrogenated counterparts.
    

This guide moves beyond generic screening, providing targeted protocols for separating positional isomers of fluorinated aromatics (critical in synthesis) and characterizing volatile fluorinated intermediates.

HPLC Method Development: Beyond C18

While C18 remains the workhorse, it often fails to resolve positional isomers of fluorinated compounds (e.g., 2-fluoro vs. 4-fluoroaniline derivatives) due to their identical hydrophobicity.

The Solution: Pentafluorophenyl (PFP) Stationary Phases

PFP columns (often designated as F5) utilize a rigid fluorinated ring. Unlike C18, which relies almost exclusively on hydrophobic interaction, PFP phases engage in four distinct mechanisms:

  • 
     Interactions:  Electron-deficient PFP rings interact strongly with electron-rich analyte rings.
    
  • Dipole-Dipole: The C-F bonds on the stationary phase create a strong dipole moment.

  • Shape Selectivity: The rigid PFP ring can discriminate between planar and non-planar isomers.

  • Hydrogen Bonding: Accessible silanols (if not fully end-capped) or the fluorine atoms themselves can act as weak H-bond acceptors.

Strategic Workflow: Column Selection

HPLC_Decision_Tree Start Fluorinated Analyte Mixture C18_Screen Screen C18 (Low pH) Start->C18_Screen Resolution_Check Resolution > 1.5? C18_Screen->Resolution_Check Success Validate Method Resolution_Check->Success Yes Isomers Positional Isomers / Co-elution Resolution_Check->Isomers No PFP_Screen Switch to PFP (F5) Column Isomers->PFP_Screen Aromatic/Polar Modifier_Check Select Organic Modifier PFP_Screen->Modifier_Check MeOH Methanol (Enhances pi-pi / H-bond) Modifier_Check->MeOH Protic ACN Acetonitrile (Dipole-Dipole dominant) Modifier_Check->ACN Aprotic

Figure 1: Decision matrix for selecting stationary phases. PFP is prioritized when separating structural isomers where hydrophobicity is identical.

Protocol A: Separation of Fluorinated Isomers (HPLC-UV/MS)

Objective: Resolve 2-, 3-, and 4-fluorophenyl isomers which co-elute on C18. Applicability: Fluorinated API intermediates, degradation products.[1]

Experimental Conditions:

ParameterSettingRationale
Column Pentafluorophenyl (PFP) Core-Shell, 2.7 µm, 100 x 2.1 mmCore-shell provides high efficiency at lower backpressure. PFP provides necessary selectivity.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Low pH suppresses ionization of acidic moieties, increasing retention on RP.
Mobile Phase B Methanol (MeOH)Critical: MeOH facilitates

interactions better than ACN. ACN can form a "layer" over the PFP ring, masking the

-cloud.
Flow Rate 0.4 mL/minOptimized for Van Deemter minimum of 2.7 µm particles.
Temp 25°CLower temperature generally favors

interactions (exothermic adsorption).
Gradient 5% B to 60% B in 10 minShallow gradient required for isomer resolution.

Step-by-Step Procedure:

  • Equilibration: Flush column with 95:5 (A:B) for at least 20 column volumes. PFP phases are sensitive to "dewetting" if stored in 100% aqueous.

  • Sample Diluent: Dissolve sample in 50:50 Water:MeOH. Avoid 100% ACN as it may cause peak distortion upon injection.

  • Injection: Inject 2 µL.

  • Detection: UV at 260 nm (aromatic ring) or MS (ESI+, SIM mode for

    
    ).
    
  • System Suitability: Calculate resolution (

    
    ) between the 2-fluoro and 4-fluoro isomers. Target 
    
    
    
    .

GC-MS Characterization: Handling Volatility and Fragmentation

Fluorinated aliphatic compounds (e.g., trifluoroacetic acid derivatives, fluorinated alcohols) are often too volatile for HPLC or lack chromophores. GC-MS is the method of choice, but requires specific handling.

Derivatization Strategy

Highly polar fluorinated groups (like perfluoroalkyl carboxylic acids) tail badly on non-polar GC columns (DB-5ms). Derivatization is mandatory.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Mechanism: Replaces active protons (-OH, -COOH) with TMS groups.

  • Mass Spec Note: Fluorinated TMS derivatives often show a characteristic loss of

    
    . This corresponds to the loss of the fluorinated moiety or specific rearrangement, distinct from the standard 
    
    
    
    (methyl loss) seen in non-fluorinated TMS derivatives.
Protocol B: GC-MS of Fluorinated Alcohols/Acids

Objective: Quantify volatile fluorinated intermediates (e.g., trifluoroethanol, fluorinated benzoic acids).

Experimental Conditions:

ParameterSetting
Inlet Split (10:1), 250°C. Note: Use deactivated liners to prevent adsorption.
Column DB-624 or VF-624ms (6% Cyanopropyl-phenyl), 30m x 0.25mm x 1.4µm
Carrier Gas Helium, 1.2 mL/min (Constant Flow)
Oven 40°C (hold 3 min)

10°C/min

240°C (hold 2 min)
MS Source EI (70 eV), 230°C
Scan Range 35 - 450 m/z

Workflow Diagram:

GCMS_Workflow cluster_frag Diagnostic Ions Sample Fluorinated Intermediate (Acid/Alcohol) Deriv Derivatization (BSTFA + 1% TMCS, 60°C, 30 min) Sample->Deriv Quench Cool & Dilute in Hexane Deriv->Quench Inject GC Injection (Split 10:1) Quench->Inject Separation Column: VF-624ms (Thick film for volatiles) Inject->Separation MS_EI EI Source (70eV) Separation->MS_EI Data Data Analysis MS_EI->Data Frag1 m/z 69 (CF3+) Data->Frag1 Frag2 [M-15]+ (TMS-Me)

Figure 2: GC-MS workflow including critical derivatization step for polar fluorinated species.

Troubleshooting & Validation (Self-Correcting Systems)

To ensure the "Trustworthiness" of these results, implement the following checks:

  • The "Fluorine Match" (GC-MS):

    • Unlike Chlorine or Bromine, Fluorine (

      
      ) is monoisotopic. You will not  see an M+2 isotope pattern.
      
    • Validation Step: If you suspect a peak is your fluorinated compound, check the mass defect. Fluorine (18.9984 u) has a slight negative mass defect relative to hydrogen (1.0078 u). In high-res MS, this is diagnostic. In unit-res GC-MS, look for the absence of M+2 and the presence of m/z 69 (

      
      ) or m/z 50 (
      
      
      
      ).
  • Column Hysteresis (HPLC):

    • PFP columns can exhibit hysteresis (memory effects) when switching between ACN and MeOH.

    • Validation Step: Always dedicate a PFP column to a specific mobile phase system or perform a rigorous wash (Isopropanol -> MeOH -> Water) when switching modifiers.

  • Ion Suppression (LC-MS):

    • Highly fluorinated compounds (like PFAS) are surfactants. They can concentrate at the surface of ESI droplets, potentially suppressing other analytes.

    • Validation Step: Use a deuterated internal standard (or

      
      -labeled analog) co-eluting with the analyte to normalize ionization efficiency.
      

References

  • Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase." Journal of Chromatography A. (Explains the PFP retention mechanisms including H-bonding and shape selectivity).

  • U.S. EPA. (2019).[2][3][4] "Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry." (The gold standard for PFAS analysis, demonstrating LC-MS/MS negative mode workflows).

  • West, C., et al. (2010). "Fluorinated stationary phases in liquid chromatography." Journal of Chromatography A. (Comprehensive review of F5/PFP column chemistry).

  • Sigma-Aldrich (Merck). "Ascentis Express F5 Application Note." (Practical comparison of C18 vs F5 selectivity for positional isomers).

Sources

Use of ethyl 4-oxocyclohexane-1-carboxylate in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Ethyl 4-oxocyclohexane-1-carboxylate in Advanced API Synthesis

Architectural Significance of the Scaffold

Ethyl 4-oxocyclohexane-1-carboxylate (CAS: 17159-79-4) is a highly versatile, bifunctional building block extensively utilized in modern pharmaceutical synthesis[1],. Featuring both an electrophilic ketone and a stable ester moiety, this scaffold allows for precise orthogonal reactivity[1]. The ketone can be selectively targeted for nucleophilic addition, olefination, or reductive amination, while the ester remains intact for downstream functionalization or saponification[1]. This dual functionality has made it a cornerstone in the development of diverse therapeutics, ranging from antifibrinolytic agents[2] to selective GPR119 agonists for Type 2 diabetes[3].

Pathway Engineering & Orthogonal Reactivity

The synthetic utility of ethyl 4-oxocyclohexane-1-carboxylate stems from its predictable reactivity under varying catalytic conditions. The diagram below illustrates three distinct, field-validated pathways diverging from this single precursor to yield high-value therapeutic compounds.

Workflow SM Ethyl 4-oxocyclohexane-1-carboxylate (CAS: 17159-79-4) Enol Enol Triflation (LiHMDS, PhNTf2) SM->Enol Kinetic Deprotonation Cyano Cyanohydrin Formation (NaCN, POCl3) SM->Cyano Nucleophilic Addition McMurry McMurry Coupling (TiCl4, Zn) SM->McMurry Reductive Coupling GPR GPR119 Agonists (Diabetes Therapeutics) Enol->GPR Cross-Coupling Tranexamic Tranexamic Acid (Antifibrinolytics) Cyano->Tranexamic Reduction / Hydrolysis PET Cyclofenil Derivatives (PET Imaging Agents) McMurry->PET Deoxygenation

Workflow of orthogonal functionalizations of ethyl 4-oxocyclohexane-1-carboxylate in drug synthesis.

Validated Methodologies & Mechanistic Causality

Module A: Synthesis of GPR119 Agonists via Enol Triflation

Context : The 1,4-disubstituted cyclohexene core is a critical pharmacophore for binding the GPR119 receptor. Converting the ketone to an enol triflate provides a versatile handle for subsequent palladium-catalyzed cross-coupling[3]. Mechanistic Causality : LiHMDS is selected as a bulky, non-nucleophilic base to kinetically deprotonate the less hindered α-protons of the ketone without attacking the ester carbonyl[3]. PhNTf2 acts as a mild triflyl donor, preventing the degradation and side reactions often seen with highly reactive triflic anhydride[3]. Self-Validating System : The reaction progress is visually validated by Thin-Layer Chromatography (TLC); the disappearance of the UV-inactive ketone and the emergence of a non-polar, weakly UV-active triflate spot confirms complete enolization and trapping.

Protocol [3]:

  • Charge an oven-dried round-bottom flask with ethyl 4-oxocyclohexane-1-carboxylate (1.0 equiv) and anhydrous THF (1 M concentration) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise add a 1 M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (1.3 equiv) and stir for 5 minutes.

  • Add N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2, 1.1 equiv) in one portion.

  • Stir the reaction mixture for 2 hours at room temperature before quenching with aqueous ammonium chloride and extracting with ethyl acetate.

Module B: Antifibrinolytic Drug (Tranexamic Acid) via Cyanohydrin Intermediates

Context : Legacy syntheses of tranexamic acid required hazardous high-pressure hydrogenation of aromatic precursors[2]. This modern route utilizes ethyl 4-oxocyclohexane-1-carboxylate to achieve high trans-selectivity under mild conditions[2]. Mechanistic Causality : The addition of sodium cyanide provides the necessary one-carbon extension[2]. Subsequent reduction of the nitrile in the presence of methanolic ammonium hydroxide prevents the formation of secondary amines, ensuring primary amine fidelity[2]. Self-Validating System : During the final catalytic hydrogenation over wet Pd-C, the cessation of hydrogen gas uptake in the Parr reactor serves as a definitive, self-validating indicator that the alkene has been fully saturated to the cyclohexane core.

Protocol [2]:

  • React ethyl 4-oxocyclohexane-1-carboxylate with sodium cyanide to form the cyanohydrin intermediate.

  • Dehydrate the intermediate using POCl3/Pyridine to obtain ethyl 4-cyanocyclohex-3-ene-1-carboxylate.

  • Saponify the ester using methanolic KOH to yield 4-cyano-cyclohex-3-ene-1-carboxylic acid.

  • Subject the acid to reduction in methanolic ammonium hydroxide over a Raney nickel catalyst.

  • Perform catalytic hydrogenation over wet Pd-C (10%) in aqueous methanol to yield the trans-isomer (Tranexamic acid) after recrystallization from acetone-water (4:3).

Module C: Estrogen Receptor Ligands via McMurry Coupling

Context : Cyclofenil derivatives are synthesized as potential PET imaging agents for breast cancer[4]. The McMurry coupling efficiently constructs the sterically hindered tetrasubstituted alkene[4]. Mechanistic Causality : The combination of TiCl4 and Zn powder generates low-valent titanium species (Ti(0) or Ti(II)) in situ, which facilitates the pinacol coupling of the ketone with 4,4′-dihydroxybenzophenone and its subsequent deoxygenation[4]. Self-Validating System : The addition of TiCl4 to the zinc suspension releases a characteristic yellow fume, and the mixture transitions to a yellow-green color, visually confirming the generation of the active titanium catalyst[4].

Protocol [4]:

  • In a two-necked flask fitted with a reflux condenser, add Zn powder (18 mmol). Evacuate for 10 min and backfill with nitrogen gas.

  • Add THF (15 mL) and cool the mixture in an acetone-water bath (−10 °C).

  • Slowly add titanium(IV) chloride (8.62 mmol).

  • Reflux the reaction mixture for 2 hours at 100 °C, then cool to room temperature.

  • Add ethyl 4-oxocyclohexane-1-carboxylate and 4,4′-dihydroxybenzophenone to complete the reductive coupling.

Module D: Stereoselective Ketone Reduction

Context : Selective reduction of the ketone yields ethyl 4-hydroxycyclohexanecarboxylate, a broad-spectrum pharmaceutical intermediate[5]. Mechanistic Causality : Sodium borohydride provides a mild source of hydride that selectively reduces the ketone while leaving the ester untouched, demonstrating the orthogonal stability of the scaffold[5]. Self-Validating System : Effervescence upon the addition of NaBH4 indicates active hydride transfer and solvent interaction. The reaction is complete when TLC shows the quantitative shift to a more polar hydroxylated product.

Protocol [5]:

  • Dissolve ethyl 4-oxocyclohexane-1-carboxylate (79 mmol) in methanol (150 mL) at 0 °C.

  • Slowly add sodium borohydride (140 mmol) in portions.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Quench the reaction by adding water (50 mL) and extract with ethyl acetate.

Quantitative Data Summary

TransformationReagents / CatalystIntermediate / ProductYieldPrimary ApplicationRef
Enol Triflation LiHMDS, PhNTf2, THF, 0 °CEthyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-ene-1-carboxylate96%GPR119 Agonists (Diabetes)[3]
Cyanohydrin Dehydration NaCN; then POCl3/PyridineEthyl 4-cyanocyclohex-3-ene-1-carboxylateHighTranexamic Acid (Antifibrinolytic)[2]
McMurry Coupling TiCl4, Zn, THF, RefluxCyclofenil 4-carboxylate derivatives~70%PET Imaging Agents (Oncology)[4]
Ketone Reduction NaBH4, MeOH, 0 °CEthyl 4-hydroxycyclohexanecarboxylate88%General API Intermediate[5]

References

1.[1] Arborpharmchem. "Cas No. 17159-79-4 Ethyl 4-oxocyclohexanecarboxylate". 1 2.[2] ResearchGate. "A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate". 2 3.[5] ChemicalBook. "ETHYL 4-HYDROXYCYCLOHEXANECARBOXYLATE". 5 4.[3] Journal of Medicinal Chemistry (ACS). "Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes". 3 5.[4] National Institutes of Health (NIH). "Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands". 4 6. Sigma-Aldrich. "Ethyl 4-oxocyclohexanecarboxylate 97 17159-79-4".

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-Fluorocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of ethyl 4-fluorocyclohexane-1-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to identify, mitigate, and resolve common challenges, particularly concerning byproduct formation.

Introduction: Navigating the Synthesis

The synthesis of this compound is a valuable process for creating fluorinated building blocks used in pharmaceutical and materials science. The most common route involves a two-step process:

  • Catalytic Hydrogenation: Reduction of the aromatic ring of ethyl 4-hydroxybenzoate to yield ethyl 4-hydroxycyclohexane-1-carboxylate.

  • Deoxofluorination: Conversion of the secondary alcohol in ethyl 4-hydroxycyclohexane-1-carboxylate to the target fluorinated compound.

Each step presents unique challenges that can lead to a range of byproducts, impacting yield and purity. This guide is structured to address these challenges sequentially, providing causal explanations and actionable protocols.

Overall Synthetic Workflow

The following diagram outlines the typical synthetic pathway from the common starting material to the final product.

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Deoxofluorination cluster_2 Potential Byproducts SM Ethyl 4-Hydroxybenzoate INT Ethyl 4-Hydroxycyclohexane-1-carboxylate (cis/trans mixture) SM->INT H₂, Catalyst (e.g., Rh/C, RuO₂) Solvent, Pressure, Temp BP1 Unreacted Starting Material SM->BP1 Incomplete Reaction FP This compound (Target Product) INT->FP Fluorinating Agent (e.g., DAST, Deoxo-Fluor) DCM, -78°C to RT BP3 Elimination Byproduct (Ethyl cyclohex-3-ene-1-carboxylate) INT->BP3 Elimination BP4 Rearrangement Products INT->BP4 Rearrangement BP2 Over-reduction Products G cluster_0 Desired Pathway (SN2) cluster_1 Side Reaction (Elimination) INT Ethyl 4-Hydroxycyclohexane- 1-carboxylate Intermediate FP Ethyl 4-Fluorocyclohexane- 1-carboxylate INT->FP Favored by: - Low Temperature (-78°C) - Less Hindered Substrates - Modern Reagents (e.g., PyFluor) BP Ethyl cyclohex-3-ene- 1-carboxylate INT->BP Favored by: - Higher Temperature - Steric Hindrance - Stronger Bases

Caption: Competing reaction pathways during deoxofluorination.

Frequently Asked Questions (FAQs)

Q3: My primary byproduct is an alkene, likely from elimination. How can I minimize its formation?

A3: Elimination is the most common side reaction when converting secondary alcohols to alkyl fluorides. [1]Several factors can be optimized to suppress this pathway.

  • Causality: Deoxofluorinating agents like DAST can act as a base, promoting the elimination of a proton and the activated hydroxyl group to form a double bond. This is especially prevalent at higher temperatures.

  • Troubleshooting & Optimization:

    • Lower the Reaction Temperature: This is the most critical parameter. Initiate the reaction at -78 °C (a dry ice/acetone bath) and allow it to warm slowly to room temperature. Low temperatures significantly favor the SN2 substitution pathway over elimination. [1] 2. Reagent Choice: Consider using a more modern or thermally stable deoxofluorinating agent.

      • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is generally more thermally stable than DAST and can offer higher yields and improved selectivity in some cases. [2][3][4][5] * PyFluor is a thermally stable reagent known to produce only minor formation of elimination byproducts. [6] * Aminodifluorosulfinium salts have also been shown to provide less elimination byproduct compared to DAST and Deoxo-Fluor. [4][6] 3. Slow Reagent Addition: Add the fluorinating agent dropwise to the cooled solution of the alcohol. This maintains a low instantaneous concentration of the reagent and helps control any exotherm.

ReagentKey AdvantagesCommon Issues
DAST Widely used, extensive literatureThermally unstable (>90 °C), can promote elimination and rearrangements. [1][3][7]
Deoxo-Fluor® More thermally stable and often more selective than DAST. [2][3][4][5]Can still cause elimination, higher cost.
PyFluor Thermally stable, significantly reduces elimination byproducts. [6]Newer reagent, may require optimization.

Q4: My reaction with DAST is giving me rearranged products. Why is this happening and how can I prevent it?

A4: DAST can promote the formation of carbocationic intermediates, which are susceptible to skeletal rearrangements like hydride shifts. [1]

  • Causality: The mechanism of deoxofluorination can have some carbocationic character, especially for secondary alcohols. If a more stable carbocation can be formed through rearrangement, this pathway may compete with direct substitution.

  • Preventative Measures:

    • Use a Less Lewis-Acidic Reagent: Deoxo-Fluor is sometimes less prone to causing rearrangements compared to DAST. [1] 2. Maintain Low Temperatures: As with elimination, lower temperatures disfavor carbocation formation and subsequent rearrangement.

    • Consider Alternative Synthetic Routes: If rearrangement is a persistent and significant issue, a different synthetic strategy that avoids carbocationic intermediates may be necessary.

Q5: My fluorination reaction has a very low yield or isn't working at all. What are the first things I should check?

A5: Low or no conversion is often due to reagent deactivation or improper setup.

  • Causality: Most deoxofluorinating agents react violently with water. [1][5][6]Even trace amounts of moisture can quench the reagent, halting the reaction. The reagents themselves can also degrade if stored improperly.

  • Essential Checks:

    • Anhydrous Conditions: This is non-negotiable. Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Reagent Quality: Verify the quality and activity of your fluorinating agent. If the bottle is old or has been opened multiple times, its efficacy may be compromised. Purchase a new bottle if in doubt.

    • Correct Stoichiometry: Ensure you are using the correct molar equivalents of the fluorinating agent, typically between 1.1 and 1.5 equivalents for an alcohol.

Part 3: Purification and Analysis

Properly identifying and removing byproducts is crucial for obtaining the high-purity final compound required for further applications.

Frequently Asked Questions (FAQs)

Q6: What are the best methods to purify the final product and remove the common byproducts?

A6: The choice of purification technique depends on the physical properties of the product and impurities.

  • Flash Column Chromatography: This is the most common and effective method for separating the desired fluorinated product from the more polar starting alcohol and the less polar elimination byproduct. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point.

  • Distillation: If the product and byproducts have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method, particularly for larger scales.

  • Crystallization: If your product is a solid at room temperature, crystallization can be a highly effective method for achieving high purity. [8]This relies on finding a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution. [8] Q7: How can I definitively identify and quantify the byproducts in my crude reaction mixture?

A7: A combination of chromatographic and spectroscopic techniques is essential for impurity profiling. [9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile components. [10] * The retention time helps separate the components.

    • The mass spectrum provides the molecular weight and fragmentation pattern, which allows for structural elucidation of the byproducts. For example, the elimination byproduct will have a molecular weight that is 18 units (H₂O) less than the starting alcohol and 20 units (HF) less than the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can reveal the presence of byproducts. For instance, the elimination byproduct would show characteristic signals for vinyl protons in the alkene region (typically 5-6 ppm).

    • ¹⁹F NMR: This is highly specific for your fluorinated product. The presence of a single major peak confirms the formation of the desired compound. Multiple peaks in the ¹⁹F spectrum would indicate the presence of fluorinated byproducts, such as rearranged isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing less volatile impurities or those that might degrade under GC conditions. [9]

Protocol: Sample GC-MS Method for Impurity Analysis

This protocol provides a general starting point for analyzing a crude reaction mixture.

  • Sample Preparation: Dilute a small aliquot (approx. 1-2 mg) of the crude reaction mixture in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC Instrument Parameters:

    • System: Gas chromatograph with a mass selective detector.

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm id, 0.25 µm film thickness) is often suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection: 1 µL injection volume with a split ratio (e.g., 50:1) to avoid overloading the column.

    • Oven Program: Start at a low temperature (e.g., 50 °C for 2 min), then ramp at 10-20 °C/min to a final temperature of 250-280 °C. Hold for 5-10 minutes.

  • MS Detector Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify peaks corresponding to the starting material, product, and byproducts based on their retention times and mass spectra. Quantify their relative abundance by peak area integration.

References
  • Ketone to Difluoro - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • A large scale method for the deoxofluorination of ketones. Google Patents.
  • Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. PMC. Available at: [Link]

  • III Analytical Methods. Japan International Cooperation Agency. Available at: [Link]

  • Fluorination of cyclohexanols with 4-morpholinosulfur trifluoride. R Discovery. Available at: [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Methods of Purification of Organic Compounds. CK-12 Foundation. Available at: [Link]

  • Analytical Method Summaries. ALS. Available at: [Link]

  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Agilent. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews. Available at: [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Spectroscopy Online. Available at: [Link]

Sources

Diagnostic Workflow for Fluorination Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorination Reaction Optimization. Fluorination is a critical but notoriously challenging transformation in medicinal chemistry and drug development. Due to the high electronegativity and unique orbital properties of fluorine, introducing it into complex organic frameworks often leads to competing side reactions, poor regioselectivity, and safety hazards.

This guide is engineered to provide researchers with mechanistic troubleshooting strategies, self-validating protocols, and authoritative data to optimize both nucleophilic and electrophilic fluorination workflows.

FluorinationLogic Start Fluorination Reaction Issue Sub1 Nucleophilic (Deoxyfluorination) Start->Sub1 Sub2 Electrophilic (α-Fluorination) Start->Sub2 Issue1 Elimination (Alkene Formation) Sub1->Issue1 Issue2 No Conversion / Hydrolysis Sub1->Issue2 Sub2->Issue2 Issue3 Over-fluorination (Di-fluoro) Sub2->Issue3 Sol1 Switch to PhenoFluor or drop Temp to -78°C Issue1->Sol1 Sol2 Ensure strictly anhydrous solvents (MeCN/DCM) Issue2->Sol2 Sol3 Limit Selectfluor to 0.95 eq & monitor closely at 0°C Issue3->Sol3

Diagnostic workflow for resolving common fluorination reaction failures.

Part 1: Nucleophilic Deoxyfluorination

Q: I am attempting to convert a sterically hindered secondary alcohol to an alkyl fluoride using DAST, but NMR shows my major product is an elimination byproduct (alkene). How can I suppress this?

The Causality: Reagents like DAST and Deoxo-Fluor operate by forming a dialkylaminosulfur alkoxy intermediate. From this intermediate, the reaction can proceed via two competing pathways: an


 displacement by the fluoride ion to form the desired C-F bond, or an 

elimination to form an alkene[1]. Steric hindrance around the carbinol carbon significantly increases the activation energy required for the

backside attack. Consequently, the lower-energy

pathway dominates.

The Solution: To kinetically favor the


 pathway, you must lower the reaction temperature to -78 °C and allow it to warm very slowly[1]. If elimination persists, abandon DAST and switch to PhenoFluor™ . PhenoFluor forms a specialized uronium-like intermediate that tightly binds the fluoride ion, facilitating a highly structured, concerted nucleophilic substitution that outcompetes elimination, even in late-stage functionalization of complex molecules like epi-androsterone[2].
Validated Protocol: Late-Stage Deoxyfluorination using PhenoFluor

This protocol is self-validating: the use of TLC/19F NMR monitoring prevents product degradation, while the temperature gradient ensures kinetic control over elimination.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the complex alcohol (1.0 equiv) in anhydrous toluene (0.1 M). Note: Dioxane or dichloromethane can be substituted depending on substrate solubility[2].

  • Reagent Addition: Add PhenoFluor (1.2 equiv) in one single portion at room temperature (23 °C).

  • Thermal Optimization: For primary and unhindered secondary alcohols, maintain the reaction at 23 °C. For highly sterically hindered substrates prone to elimination, heat the reaction to 80 °C. Mechanistic note: Elevated temperatures with PhenoFluor specifically accelerate the concerted substitution over the elimination pathway in toluene[2].

  • Reaction Monitoring: Stir the mixture and monitor strictly via 19F NMR or TLC. The reaction is complete when the starting material is fully consumed (typically 2–12 hours).

  • Quenching & Work-up: Cool to room temperature and quench by slowly pouring the mixture into a saturated aqueous solution of

    
    . Extract the aqueous layer with dichloromethane (3 × 15 mL).
    
  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.
    

Part 2: Electrophilic Fluorination

Q: When performing an


-fluorination of a ketone using Selectfluor®, I am observing a 20:1 ratio of di-fluorinated to mono-fluorinated product. How do I achieve mono-selectivity? 

The Causality: Over-fluorination is a classic kinetic problem in electrophilic fluorination. Once the first fluorine atom is installed, its high electronegativity increases the acidity of the remaining


-protons. This often accelerates the rate of subsequent enolization[1]. If the mono-fluorinated enol reacts with the electrophilic N-F bond of Selectfluor faster than the starting ketone, di-fluorination becomes inevitable.

The Solution: You must artificially starve the reaction of the fluorinating agent. Strictly limit the stoichiometry of Selectfluor to 0.95 equivalents[1]. Furthermore, drop the reaction temperature to 0 °C to maximize the activation energy difference between the first and second fluorination events.

Q: My Selectfluor reaction shows zero conversion after 4 hours at 0 °C. What is failing?

The Causality: Selectfluor is a bis(tetrafluoroborate) salt that is highly sensitive to moisture and has limited solubility in non-polar media. If your solvent is wet, water will rapidly hydrolyze the N-F bond, destroying the reagent[3]. Furthermore, if the substrate is completely insoluble in pure acetonitrile at 0 °C, the biphasic nature of the mixture will halt the reaction.

The Solution: Ensure your acetonitrile is rigorously dried over 3Å molecular sieves. If substrate solubility is the limiting factor, utilize a 4:1 (v/v) mixture of anhydrous Acetonitrile/THF to homogenize the reaction mixture before reagent addition[3].

Validated Protocol: -Monofluorination of Ketones with Selectfluor
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 equiv) in strictly anhydrous acetonitrile (0.1 M) under a nitrogen atmosphere.

  • Temperature Equilibration: Submerge the flask in an ice-water bath and cool to 0 °C. Allow the temperature to stabilize for 10 minutes to ensure uniform cooling[3].

  • Stoichiometric Addition: Weigh out exactly 0.95 equivalents of Selectfluor in a glovebox. Add the solid portion-wise to the cold reaction mixture to prevent localized exothermic spikes that drive di-fluorination[1].

  • Monitoring: Maintain the reaction at 0 °C. Pull aliquots every 30 minutes and analyze via LC-MS. Stop the reaction the moment the starting material is consumed.

  • Work-up: Quench the reaction by adding 10 mL of saturated aqueous

    
    . Transfer to a separatory funnel, extract with ethyl acetate (3 × 15 mL), wash with brine, dry over 
    
    
    
    , and concentrate for purification[3].

Part 3: Quantitative Optimization Data

To assist in reagent selection, the following table synthesizes the expected yields, primary failure modes, and optimization parameters for the most common fluorinating agents utilized in modern drug development[1][2][4].

Table 1: Comparative Optimization Parameters for Fluorinating Agents

ReagentReaction TypeTarget SubstratePrimary Failure ModeOptimal Mitigation StrategyTypical Yield Range
DAST NucleophilicAlcohols, KetonesElimination (Alkenes)Lower temp to -78 °C, slow warming17% - 60%
Deoxo-Fluor NucleophilicAlcohols, KetonesElimination, HydrolysisStrict anhydrous conditions,

quench
20% - 65%
PhenoFluor™ NucleophilicComplex / Hindered AlcoholsReagent cost/availabilityHeat to 80 °C in toluene for hindered targets70% - 95%
Selectfluor® ElectrophilicEnols, AromaticsOver-fluorination0.95 eq stoichiometry, run at 0 °C80% - 99%
NFSI ElectrophilicEnolatesLow ConversionPre-form enolate with LDA at -78 °C75% - 91%

References

  • Sladojevich, F., et al. "Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope." MDPI. Available at: [Link]

  • Sladojevich, F., et al. "Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™." PMC - NIH. Available at: [Link]

Sources

Challenges in the synthesis of fluorinated heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorine Chemistry Technical Support Center.

Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: F-HET-SYNTH-001

Introduction

Hello. If you are reading this, you are likely staring at a crude NMR showing a complex mixture of regioisomers, protodefluorinated byproducts, or—worst of all—starting material that refused to react.

Synthesizing fluorinated heterocycles is deceptively difficult. The high electronegativity of fluorine alters the reactivity of the heterocyclic core, while the strength of the C-F bond makes it thermodynamically stable but kinetically challenging to form.

This guide is not a textbook. It is a troubleshooting manual designed to unstuck your benchwork. I have structured this into the four most common "failure modes" we see in the field.

Module 1: Nucleophilic Fluorination (SNAr & Metal-Catalyzed)

Context: You are trying to install a fluorine atom onto a pyridine, pyrimidine, or quinoline ring using a fluoride source (KF, CsF) or a transition metal catalyst.

Q1: My SNAr reaction on a chloropyridine is stalled at 10% conversion. I’ve increased the temperature to 150°C, but now I see decomposition. What is wrong?

Diagnosis: The "Naked Fluoride" Paradox. In SNAr, fluoride (


) is a terrible nucleophile in protic solvents (due to H-bonding) and a poor nucleophile in standard organic solvents due to tight ion-pairing with the metal cation (

or

).

Troubleshooting Protocol:

  • The Solvent Switch: If you are using DMF, switch to Sulfolane or DMSO . Sulfolane is superior for high-temperature stability.

  • Unleash the Fluoride: You must break the ion pair.

    • For KF: Add 18-Crown-6 (1.0 equiv).

    • For CsF: No additive usually needed, but the CsF must be anhydrous .

  • The Drying Step (Critical): Oven-drying CsF/KF is often insufficient because they form lattice hydrates.

    • Fix: Use Spray-dried KF (highly porous, high surface area) or flame-dry the salt under high vacuum (

      
       mbar) with vigorous stirring before adding solvent.
      
Q2: I am attempting a Buchwald-type Pd-catalyzed fluorination on an aryl bromide, but the reaction yields only protodebrominated product (reduction).

Diagnosis: The "Reductive Elimination Wall." Unlike C-N or C-O bond formation, C-F reductive elimination from a Pd(II) center is extremely difficult because the Pd-F bond is strong and the transition state is high-energy. If this step is slow, the Pd-intermediate will grab a proton from the solvent or ligand, leading to reduction.

The Fix: You cannot use standard phosphine ligands (like


 or BINAP). You must use bulky, electron-rich biaryl phosphine ligands that sterically force the fluorine and the aryl group together.

Recommended System:

  • Precatalyst: [(cinnamyl)PdCl]2 or Pd(dba)2

  • Ligand: BrettPhos or AlPhos (specifically designed for this).

  • Fluoride Source: AgF (often works better than CsF in these specific cycles) or CsF with clean solvents.

Visualization: The Reductive Elimination Bottleneck

Pd_Fluorination_Cycle Start Aryl Bromide (Ar-Br) OxAdd Oxidative Addition (L-Pd-Br-Ar) Start->OxAdd Pd(0) LigandEx Ligand Exchange (L-Pd-F-Ar) OxAdd->LigandEx AgF/CsF RedElim Reductive Elimination (The Bottleneck) LigandEx->RedElim Requires Bulky Ligand (BrettPhos) SideRxn Side Reaction: Protodehalogenation (Ar-H) LigandEx->SideRxn Slow Elimination Product Aryl Fluoride (Ar-F) RedElim->Product Success

Caption: The critical failure point in Pd-catalyzed fluorination is the reductive elimination step (Red), often outcompeted by side reactions (Grey).

Module 2: Electrophilic Fluorination (Selectfluor & NFSI)[1][2][3]

Context: You are using


 equivalents to fluorinate electron-rich heterocycles (indoles, pyrroles, thiophenes).
Q3: I am reacting indole with Selectfluor, but I am getting a 50:50 mixture of C3-fluoroindole and C2-fluoroindole (plus some difluoro). How do I control regioselectivity?

Diagnosis: Indoles are too reactive for "uncontrolled" electrophilic fluorination. The C3 position is naturally most nucleophilic, but the C2 position becomes accessible once the C3 is blocked or if the reaction temperature allows equilibration.

Troubleshooting Protocol:

  • Switch Reagent: If Selectfluor is too harsh, switch to NFSI (N-Fluorobenzenesulfonimide). It is milder and bulky, which enhances steric differentiation.

  • The "Mg-Complex" Trick:

    • Use

      
       or 
      
      
      
      as a Lewis acid additive. These coordinate to the NFSI and the heterocycle nitrogen, creating a rigid transition state that often favors the C3 position exclusively.
  • Solvent Control:

    • Acetonitrile:[1][2] Promotes radical pathways (bad for selectivity).[3]

    • MeOH/THF: Promotes ionic pathways (better for selectivity).

Q4: My yield is low because the fluorinated product decomposes on the silica column.

Diagnosis: Fluorinated heterocycles (especially 2-fluoroindoles or 2-fluoropyridines) are prone to hydrolysis or


 with water/silanol groups on acidic silica.

The Fix:

  • Neutralize the Silica: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in hexanes.

  • Alumina: Switch to neutral alumina (Activity Grade III) instead of silica.

Module 3: Trifluoromethylation (Radical Methods)

Context: You are using Langlois reagent (


) or Togni reagent for C-H trifluoromethylation.
Q5: I am using the Togni II reagent. The reaction works on small scale (50 mg), but on 1g scale, it exothermed violently and turned into tar.

Diagnosis: Thermal Runaway & Radical Cascade. Togni reagents are hypervalent iodine compounds. They are shock-sensitive and thermally unstable.

Safety & Scale-up Protocol:

  • Never heat Togni reagent reactions above 60°C without a blast shield.

  • Radical Pacing: On larger scales, do not add the catalyst (e.g.,

    
    ) all at once. Use a syringe pump to add the catalyst solution slowly over 2 hours. This keeps the instantaneous radical concentration low, preventing chain-termination (tar) and exotherms.
    

Comparison of


 Sources: 
ReagentTypeBest ForMain Challenge
Togni I/II Electrophilic/RadicalIndoles, PyrrolesExplosive hazard, expensive.
Langlois (

)
RadicalPyridines, QuinolinesRequires oxidant (TBHP), regioselectivity is poor.
Ruppert-Prakash (

)
NucleophilicKetones/AldehydesMoisture sensitive, requires fluoride initiation.

Module 4: The Building Block Strategy

Context: Instead of fluorinating late-stage, you are cyclizing a pre-fluorinated precursor.

Q6: I am trying to cyclize a -ketoester containing a group into a pyrazole. The ring forms, but the group hydrolyzes to a carboxylic acid.

Diagnosis: The "Retro-Haloform" reaction. Under strong basic conditions (NaOH, KOH) used for cyclization, a


 group attached to a carbonyl or aromatic ring can suffer nucleophilic attack, leading to hydrolysis (

).

The Fix:

  • Acidic Cyclization: Switch to acidic conditions (Acetic acid/EtOH reflux) or neutral conditions.

  • Hydrazine Salt: Use Hydrazine Hydrochloride instead of free hydrazine to buffer the pH.

  • Solvent: Avoid water. Use absolute ethanol or toluene with a Dean-Stark trap to drive the cyclization by water removal rather than base catalysis.

Decision Matrix: Choosing Your Strategy

Before starting, map your substrate to the correct method to avoid wasting weeks.

Fluorination_Strategy Start Target Heterocycle ElectronRich Electron Rich (Indole, Pyrrole, Furan) Start->ElectronRich ElectronPoor Electron Poor (Pyridine, Quinoline) Start->ElectronPoor Electrophilic Electrophilic Fluorination (NFSI/Selectfluor) ElectronRich->Electrophilic Monofluorination RadicalRich Radical Trifluoromethylation (Togni Reagent) ElectronRich->RadicalRich Trifluoromethylation Nucleophilic Nucleophilic (SNAr) (CsF/DMSO) ElectronPoor->Nucleophilic Halogen attached? Minisci Minisci Radical Rxn (Langlois Reagent) ElectronPoor->Minisci C-H Functionalization BuildingBlock Building Block Strategy (Start with F) Electrophilic->BuildingBlock If Regio-mix Nucleophilic->BuildingBlock If Fails

Caption: Flowchart for selecting the optimal fluorination methodology based on substrate electronics.

References

  • Ritter, T., et al. (2013).[4] Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. Journal of the American Chemical Society, 135(38), 14012–14015. Link

  • Buchwald, S. L., et al. (2009). Palladium-catalyzed fluorination of five-membered heteroaryl bromides. Journal of the American Chemical Society, 131(31), 10848–10849. Link

  • Togni, A., et al. (2010). A new family of hypervalent iodine reagents for electrophilic trifluoromethylation. Chemistry – A European Journal, 16(36), 11023-11032. Link

  • MacMillan, D. W. C., et al. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. Link

  • Gouverneur, V., et al. (2012). Transition metal-catalyzed fluorination of multi-functionalized arenes. Science, 337(6093), 432-435. Link

Sources

Stability of ethyl 4-fluorocyclohexane-1-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with ethyl 4-fluorocyclohexane-1-carboxylate. It provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address stability concerns under various experimental conditions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The principal degradation pathway for this compound is hydrolysis of the ester bond. This reaction involves the cleavage of the ester linkage by water, yielding 4-fluorocyclohexane-1-carboxylic acid and ethanol.[1][2] This process can be catalyzed by both acids and bases.[3][4]

Q2: How does the fluorine substituent at the 4-position of the cyclohexane ring influence the stability of the ester?

A2: The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect. This effect can influence the reactivity of the ester group. While direct conjugation is absent, this inductive effect can increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack by water or hydroxide ions during hydrolysis.[5][6] Studies on other fluorinated esters have shown that fluorine substitution generally accelerates the rate of hydrolysis compared to their non-fluorinated counterparts.[5][6]

Q3: Under what pH conditions is this compound most stable?

A3: Generally, esters exhibit maximum stability at a slightly acidic to neutral pH, typically between 4 and 7.[3][7] Both strongly acidic and strongly basic conditions will catalyze the hydrolysis of the ester bond.[1][2][4] For long-term storage of solutions, maintaining a pH within this range is recommended to minimize degradation.[7]

Q4: Is the hydrolysis of this compound reversible?

A4: The nature of the hydrolysis reaction's reversibility depends on the catalytic conditions.

  • Acid-Catalyzed Hydrolysis: This reaction is reversible.[4][8][9] To drive the reaction towards the hydrolysis products (carboxylic acid and alcohol), a large excess of water is typically used.[4][8]

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible.[2][9][10] The carboxylic acid formed in the reaction is immediately deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol.[9][11]

Q5: What are the expected products of degradation under acidic and basic conditions?

A5:

  • Acidic Conditions: The products are 4-fluorocyclohexanecarboxylic acid and ethanol.[1][2]

  • Basic Conditions: The initial products are the 4-fluorocyclohexanecarboxylate salt (e.g., sodium or potassium salt, depending on the base used) and ethanol.[2][4] Subsequent acidic workup is required to protonate the carboxylate and isolate the 4-fluorocyclohexanecarboxylic acid.

Q6: Can temperature significantly impact the stability of this compound?

A6: Yes, temperature plays a crucial role. Like most chemical reactions, the rate of ester hydrolysis increases with temperature.[12] Therefore, for storage and during experiments where stability is critical, it is advisable to maintain lower temperatures. Forced degradation studies often utilize elevated temperatures (e.g., 40-80°C) to accelerate the identification of potential degradation products.[13]

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the stability of this compound during experiments.

Observed Problem Potential Cause Recommended Solution
Unexpectedly low yield of the ester after a reaction or workup. The reaction or workup conditions were too acidic or basic, causing unintended hydrolysis.- Neutralize the reaction mixture promptly after completion.- Use mild acids or bases for pH adjustments.- Minimize exposure time to strong acidic or basic aqueous solutions.- Perform extractions and other workup steps at lower temperatures.
Appearance of an additional peak corresponding to 4-fluorocyclohexanecarboxylic acid in analytical data (e.g., HPLC, GC-MS). The sample has undergone partial hydrolysis during storage or analysis.- Storage: Store the compound in a tightly sealed container, in a cool, dry place, and consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.- Analytical Method: Ensure the mobile phase or solvent used for analysis is within a neutral pH range. If using an aqueous mobile phase, prepare it fresh daily.
Inconsistent results in biological assays. The compound is degrading in the assay buffer.- Determine the pH of your assay buffer. If it is outside the optimal stability range (pH 4-7), consider adjusting it if the assay permits.- Prepare stock solutions of the compound in an anhydrous organic solvent (e.g., DMSO, ethanol) and add it to the aqueous assay buffer immediately before the experiment to minimize the time the ester is in an aqueous environment.- Run a time-course experiment to assess the stability of the compound in the assay buffer by analyzing samples at different time points.
Reaction with an intended nucleophile is sluggish or incomplete, with hydrolysis as a major side reaction. The nucleophile is not competitive enough with water under the reaction conditions.- Ensure the reaction is conducted under anhydrous conditions. Use dry solvents and glassware.- Consider using a non-aqueous base if a base is required for the reaction.- Increase the concentration of the desired nucleophile.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation products and pathways for this compound.

Objective: To evaluate the stability of the compound under acidic, basic, and neutral hydrolytic stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • High-purity water

  • Suitable organic solvent (e.g., acetonitrile, methanol)

  • HPLC or GC-MS system with a suitable column

  • pH meter

  • Thermostatically controlled water bath or oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).

  • Control Sample (t=0): Dilute the stock solution to the final analytical concentration with the analysis solvent. Analyze immediately to serve as the unstressed control.

  • Acidic Hydrolysis:

    • Mix a known volume of the stock solution with 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the final analytical concentration.

  • Basic Hydrolysis:

    • Mix a known volume of the stock solution with 0.1 M NaOH.

    • Keep the mixture at room temperature or a slightly elevated temperature.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to the final analytical concentration.

  • Neutral Hydrolysis:

    • Mix a known volume of the stock solution with high-purity water.

    • Incubate at the same temperature as the acidic hydrolysis.

    • At specified time points, withdraw an aliquot and dilute to the final analytical concentration.

  • Analysis: Analyze all samples by a validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS).[3] The goal is to achieve approximately 5-20% degradation to ensure that the method can resolve the degradants from the parent compound.[3]

Data Interpretation:
Condition Observation Interpretation
Acidic A significant decrease in the parent peak area and the appearance of a new peak corresponding to 4-fluorocyclohexanecarboxylic acid.The compound is susceptible to acid-catalyzed hydrolysis.
Basic A rapid decrease in the parent peak area and the appearance of a new peak corresponding to the 4-fluorocyclohexanecarboxylate anion (or the acid after neutralization).The compound is highly susceptible to base-catalyzed hydrolysis.
Neutral Minimal to no degradation compared to the control.The compound is relatively stable in neutral aqueous conditions at the tested temperature.
Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) control Prepare t=0 Control stock->control acid Acidic Stress (0.1 M HCl, 60°C) stock->acid base Basic Stress (0.1 M NaOH, RT) stock->base neutral Neutral Stress (Water, 60°C) stock->neutral analyze Analyze by HPLC/LC-MS control->analyze sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize neutralize->analyze interpret Interpret Data analyze->interpret

Caption: Workflow for Forced Degradation Study.

Section 4: Mechanistic Insights

Acid-Catalyzed Hydrolysis Mechanism

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The resulting tetrahedral intermediate then undergoes proton transfer and elimination of an alcohol molecule to yield the carboxylic acid.[1][2]

G Ester R-C(=O)-OR' ProtonatedEster R-C(=O+H)-OR' Ester->ProtonatedEster + H+ TetrahedralIntermediate R-C(OH)(O+H2)-OR' ProtonatedEster->TetrahedralIntermediate + H2O DeprotonatedIntermediate R-C(OH)2-OR' TetrahedralIntermediate->DeprotonatedIntermediate - H+ ProtonatedAlcohol R-C(OH)2-O+HR' DeprotonatedIntermediate->ProtonatedAlcohol + H+ CarboxylicAcid R-C(=O)-OH ProtonatedAlcohol->CarboxylicAcid - R'-OH CarboxylicAcid->Ester Reversible Alcohol R'-OH

Caption: Acid-Catalyzed Ester Hydrolysis Mechanism.

Base-Catalyzed Hydrolysis (Saponification) Mechanism

In basic conditions, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating an alkoxide ion and forming a carboxylic acid. The alkoxide ion, being a strong base, deprotonates the carboxylic acid in a fast and irreversible acid-base reaction, forming a carboxylate salt and an alcohol.[1][2]

G Ester R-C(=O)-OR' TetrahedralIntermediate R-C(O-)(OH)-OR' Ester->TetrahedralIntermediate + OH- CarboxylicAcid R-C(=O)-OH TetrahedralIntermediate->CarboxylicAcid - R'-O- Alkoxide R'-O- Carboxylate R-C(=O)-O- Alcohol R'-OH CarboxylicAcidAlkoxide CarboxylicAcidAlkoxide CarboxylateAlcohol CarboxylateAlcohol CarboxylicAcidAlkoxide->CarboxylateAlcohol Irreversible Acid-Base Rxn

Caption: Base-Catalyzed Ester Hydrolysis Mechanism.

References

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PMC. [Link]

  • Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. [Link]

  • Give the products of the reaction of ethyl cyclohexanecarboxylate with th... Filo. [Link]

  • Problem 17 Give the products of the reactio... Vaia. [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

  • Acid Catalysed Hydrolysis of Ester | Overview & Research Examples. Perlego. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Stability of sucrose fatty acid esters under acidic and basic conditions. PubMed. [Link]

Sources

Side reactions in the dehydration of cyanohydrins derived from cyclohexanones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of α,β-unsaturated nitriles via the dehydration of cyclohexanone-derived cyanohydrins. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we move beyond simple protocols to explain the underlying chemistry, troubleshoot common side reactions, and provide actionable solutions to optimize your experimental outcomes.

Section 1: Fundamentals of the Dehydration Reaction

Q1: What is the primary goal of dehydrating cyclohexanone cyanohydrins?

The principal objective is to synthesize 1-cyclohexenecarbonitrile, an α,β-unsaturated nitrile. This reaction involves the elimination of a water molecule from the cyanohydrin precursor, creating a carbon-carbon double bond conjugated with the nitrile group. This product is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and fine chemicals due to the versatile reactivity of the conjugated system.[1][2]

Q2: What is the general reaction scheme and the typical reagents used?

The reaction transforms 1-hydroxycyclohexanecarbonitrile (cyclohexanone cyanohydrin) into 1-cyclohexenecarbonitrile.

General Scheme: Starting Material: Cyclohexanone Cyanohydrin Product: 1-Cyclohexenecarbonitrile Byproduct: Water

Commonly employed dehydrating agents include:

  • Phosphorus oxychloride (POCl₃) in the presence of a base like pyridine.

  • Thionyl chloride (SOCl₂) with a base (e.g., pyridine).

  • Strong acids such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), often at elevated temperatures.[3][4]

Below is a general workflow for this chemical transformation.

G cluster_start Step 1: Cyanohydrin Formation cluster_dehydration Step 2: Dehydration cluster_issues Potential Side Reactions A Cyclohexanone C Cyclohexanone Cyanohydrin A->C Nucleophilic Addition B Cyanide Source (e.g., NaCN/H⁺ or TMSCN) B->C E 1-Cyclohexenecarbonitrile (Desired Product) C->E Elimination of H₂O F Retro-Cyanohydrin (Reversion to Ketone) C->F Heat/Base H Ritter/Pinner Reactions (Amide/Ester Formation) C->H Strong Acid/ Nucleophilic Solvent D Dehydrating Agent (e.g., POCl₃/Pyridine) D->E G Isomerization to Non-conjugated Nitrile E->G Isomerization I Polymerization E->I Harsh Conditions

General workflow from cyclohexanone to the target α,β-unsaturated nitrile.

Section 2: Troubleshooting Guide for Common Side Reactions

This section addresses the most frequent challenges encountered during the dehydration of cyclohexanone cyanohydrins. Understanding these competing pathways is the first step toward mitigating them.

Q3: My reaction yield is low, and I've recovered a significant amount of the starting cyclohexanone. What is happening?

A: You are likely observing the retro-cyanohydrin reaction.

  • Causality & Mechanism: Cyanohydrin formation is a reversible equilibrium.[5][6] The dehydration step often requires heat or basic conditions, which can shift the equilibrium back toward the starting ketone and hydrogen cyanide (HCN).[7][8] This decomposition is especially prevalent at temperatures above 120°C or in the presence of moisture and base.[8] The mechanism is essentially the reverse of the formation: a base deprotonates the hydroxyl group, and the resulting alkoxide expels the stable cyanide anion.

  • Identification: The presence of cyclohexanone in your crude product, detectable by GC-MS or NMR, is the primary indicator. You may also notice the characteristic bitter almond smell of HCN (use extreme caution).

  • Preventative Measures:

    • Milder Dehydrating Agents: Use reagents that operate at lower temperatures, such as phosphorus oxychloride or thionyl chloride in pyridine, which can often effect dehydration below room temperature.[3]

    • Temperature Control: Maintain the lowest possible temperature that allows the dehydration to proceed at a reasonable rate.

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can facilitate the reverse reaction.[8]

Q4: I've isolated a product with the correct mass, but the NMR and IR spectra show a non-conjugated nitrile. What went wrong?

A: You have likely formed a thermodynamically less stable, non-conjugated isomer.

  • Causality & Mechanism: While the desired product is the α,β-unsaturated 1-cyclohexenecarbonitrile, isomerization can lead to other double bond isomers. For substituted cyclohexanones, this is a well-documented phenomenon where the kinetic product of elimination may not be the most thermodynamically stable conjugated isomer.[3][9] The choice of dehydrating agent and reaction conditions dictates the regioselectivity of the elimination.

  • Identification:

    • IR Spectroscopy: A conjugated nitrile (C≡N) stretch appears around 2210-2230 cm⁻¹. A non-conjugated nitrile stretch appears at a slightly higher frequency, around 2240-2260 cm⁻¹.

    • ¹H NMR Spectroscopy: The absence of vinylic protons adjacent to the cyano group is a key indicator.

  • Preventative Measures:

    • Isomerization: The kinetically formed, non-conjugated isomer can sometimes be converted to the more stable conjugated product by treatment with a base under controlled conditions.[3]

    • Reagent Selection: The combination of phosphorus oxychloride and pyridine is often effective in favoring the formation of the conjugated product.[3]

Q5: My reaction produced an unexpected amide or ester byproduct. How did this happen?

A: You have encountered a Ritter or Pinner-type side reaction.

  • Causality & Mechanism: These side reactions are prevalent under strongly acidic conditions.

    • Ritter Reaction: If the dehydration is attempted with a strong acid (e.g., H₂SO₄), the hydroxyl group can be protonated and leave as water, forming a carbocation. This carbocation can be trapped by the nitrile itself (intermolecularly) or by the nitrile solvent (if used), leading to a nitrilium ion intermediate. Subsequent hydrolysis during workup yields an N-alkyl amide.[10][11][12]

    • Pinner Reaction: If an alcohol is used as a solvent or is present as a significant impurity under anhydrous acidic conditions (e.g., HCl gas in ethanol), it can add to the protonated nitrile to form an imino ester salt (a Pinner salt).[13][14][15] Hydrolysis of this intermediate yields an ester.

  • Identification: The presence of amide (C=O stretch ~1650-1690 cm⁻¹) or ester (C=O stretch ~1735-1750 cm⁻¹) peaks in the IR spectrum, and corresponding signals in the NMR, confirms these byproducts.

  • Preventative Measures:

    • Avoid Strong Acids: When possible, use dehydrating agents that do not require strongly acidic conditions, such as the POCl₃/pyridine system.

    • Solvent Choice: Avoid using nitrile or alcohol-based solvents when employing acid catalysts. Inert solvents like toluene or dichloromethane are preferable.

    • Anhydrous Conditions: For Pinner reactions, ensure the reaction is free of alcohol impurities.

The diagram below illustrates the desired dehydration pathway versus the competing retro-cyanohydrin and Ritter side reactions.

G cluster_retro Retro-Cyanohydrin Reaction cluster_ritter Ritter Reaction Start Cyclohexanone Cyanohydrin Desired_Product 1-Cyclohexenecarbonitrile (α,β-Unsaturated) Start->Desired_Product Dehydration (e.g., POCl₃/Pyridine) -H₂O Ketone Cyclohexanone Start->Ketone Heat/Base Carbocation Carbocation Intermediate Start->Carbocation Strong Acid -H₂O HCN HCN Nitrilium Nitrilium Ion Carbocation->Nitrilium + Nitrile Amide N-alkyl Amide (Byproduct) Nitrilium->Amide +H₂O (Workup)

Competing reaction pathways in cyanohydrin dehydration.

Section 3: Protocol and Optimization

Q6: Can you provide a reliable, step-by-step protocol for the dehydration of cyclohexanone cyanohydrin?

A: The following protocol using phosphorus oxychloride and pyridine is widely cited for its efficiency and relatively mild conditions. [3]

Protocol: Dehydration using POCl₃/Pyridine

Safety First: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Pyridine and POCl₃ are corrosive and toxic.

Reagents & Equipment:

  • 1-Hydroxycyclohexanecarbonitrile

  • Anhydrous Pyridine

  • Phosphorus Oxychloride (POCl₃)

  • Anhydrous Diethyl Ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere, dissolve the 1-hydroxycyclohexanecarbonitrile (1.0 eq) in anhydrous pyridine (5-10 volumes).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Slow Addition: Add phosphorus oxychloride (1.1 - 1.5 eq) dropwise via the addition funnel to the stirred solution, ensuring the internal temperature does not rise above 5-10°C. The addition is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture over crushed ice. This step is highly exothermic and should be done slowly in a large beaker.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-cyclohexenecarbonitrile.

Table 1: Troubleshooting Summary
Observed Problem Probable Cause Recommended Solution
Low yield, starting ketone recoveredRetro-cyanohydrin reaction[7][8]Use milder conditions (e.g., POCl₃/pyridine at 0°C). Ensure anhydrous setup.
Formation of non-conjugated nitrileKinetic control of elimination[3]Try isomerization with a mild base post-reaction. Screen different dehydrating agents.
Amide byproduct detectedRitter reaction[10][11]Avoid strong acid catalysts. Use POCl₃ or SOCl₂ with a base instead.
Ester byproduct detectedPinner reaction[13]Ensure no alcohol is present as a solvent or impurity when using acid catalysts.
Dark, tarry reaction mixturePolymerizationLower the reaction temperature. Ensure slow, controlled addition of reagents.

References

  • CN116496175A - A kind of preparation method of cyclohexanone cyanohydrin - Google P
  • Elimination Of HCN Research Articles - Page 1 | R Discovery. (URL: [Link])

  • Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN) - OrgoSolver. (URL: [Link])

  • 9 - Organic Syntheses Procedure. (URL: [Link])

  • Addition of CN - Cyanohydrins | OpenOChem Learn. (URL: [Link])

  • Acetone Cyanohydrin Acute Exposure Guideline Levels - NCBI. (URL: [Link])

  • The Dehydration of 2-Phenylcyclohexanone Cyanohydrin: 6-Phenyl-Δ1-cyclohexenecarbonitrile and 2-Phenyl-Δ1-cyclohexenecarbonitr. (URL: [Link])

  • Using the cyanohydrin reaction to remove hydrogen cyanide from air (Journal Article) - OSTI. (URL: [Link])

  • TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds - PMC. (URL: [Link])

  • CHEM 263 - Nov 15 2016 Notes (1) - Spaces. (URL: [Link])

  • 8.7: Nucleophilic Addition of HCN- Cyanohydrin Formation - Chemistry LibreTexts. (URL: [Link])

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps. (URL: [Link])

  • Cyanohydrin reaction - Wikipedia. (URL: [Link])

  • Ritter Reaction - Organic Chemistry Portal. (URL: [Link])

  • Ritter reaction - Wikipedia. (URL: [Link])

  • Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes - PMC. (URL: [Link])

  • Pinner reaction - Wikipedia. (URL: [Link])

  • Ritter Reaction. (URL: [Link])

  • Selective dehydrogenation of cyclohexanol to cyclohexanone over biomorphic Cu/ZnO catalysts - PMC. (URL: [Link])

  • Catalytic Transfer Hydration of Cyanohydrins to α-Hydroxyamides - ACS Publications. (URL: [Link])

  • Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes - Chemical Science (RSC Publishing). (URL: [Link])

  • Cyano-borrowing reaction: nickel-catalyzed direct conversion of cyanohydrins and aldehydes/ketones to β-cyano ketone - PMC. (URL: [Link])

  • When cyclohexanone is heated in the presence of a large amount of acetone cyanohydrin and a small... - Homework.Study.com. (URL: [Link])

  • Pinner Reaction - Organic Chemistry Portal. (URL: [Link])

  • The Dehydration of 2-Phenylcyclohexanone Cyanohydrin: 6-Phenyl-Δ 1 - ACS Publications. (URL: [Link])

  • Pinner Reaction - SynArchive. (URL: [Link])

  • Cyanides of Hydrogen, Sodium and Potassium, and Acetone Cyanohydrin (CAS No. 74-90-8, 143-33-9, 151-50-8 and 75-86-5) Volume I - ECETOC. (URL: [Link])

  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (URL: [Link])

  • 18.7: The Reactions of Aldehydes and Ketones with Hydrogen Cyanide - Chemistry LibreTexts. (URL: [Link])

  • Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers - Beilstein Journals. (URL: [Link])

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S. (URL: [Link])

  • Cyanohydrin reaction - Grokipedia. (URL: [Link])

  • the preparation of nitriles - Chemguide. (URL: [Link])

  • dehydration of alcohols - Chemguide. (URL: [Link])

  • Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcyclohexanonedoes not. Explain. - Vaia. (URL: [Link])

  • Give plausible explanation for each of the following:(i) Cyclohexanone forms cyanohydrin in good - YouTube. (URL: [Link])

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Technical Support Center: Troubleshooting Scale-Up Synthesis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique and often complex challenges encountered when transitioning fluorination reactions from the bench to production scale. The introduction of fluorine can dramatically alter a molecule's properties, making fluorinated compounds highly valuable in pharmaceuticals, agrochemicals, and materials science.[1][2] However, the very properties that make fluorine a desirable substituent also present significant hurdles in large-scale synthesis.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. We will delve into the causality behind experimental choices, ensuring that the protocols described are robust and self-validating.

Part 1: Frequently Asked Questions (FAQs) - Quick Navigation

This section provides rapid answers to common questions encountered during the scale-up of fluorination reactions.

Q1: Why are my fluorination reactions so exothermic, and how can I control this on a larger scale? A1: Fluorination reactions are often highly exothermic due to the formation of the very strong carbon-fluorine bond.[3] On a larger scale, this heat generation can be difficult to manage, potentially leading to runaway reactions, byproduct formation, and safety hazards.[3][4] Strategies to control exothermicity include:

  • Slow Reagent Addition: Adding the fluorinating agent portion-wise or via a syringe pump allows for better temperature control.

  • Efficient Cooling: Utilize a robust cooling system and ensure good heat transfer with adequate stirring and an appropriately sized reaction vessel.[4]

  • Dilution: Increasing the solvent volume can help dissipate heat.[4]

  • Flow Chemistry: Continuous flow reactors offer superior heat exchange and temperature control, making them particularly suitable for scaling up exothermic reactions.[3][5][6]

Q2: I'm observing low or inconsistent yields upon scale-up. What are the likely causes? A2: A drop in yield during scale-up can stem from several factors:

  • Mass Transfer Limitations: In heterogeneous reactions (e.g., using solid KF), inefficient mixing on a larger scale can hinder the reaction rate.[3] Consider more vigorous stirring or the use of a phase-transfer catalyst to improve solubility.[4][7]

  • Temperature Gradients: In large reactors, localized "hot spots" can lead to decomposition of starting materials, reagents, or products.

  • Moisture Sensitivity: Many fluorinating agents are highly sensitive to moisture, which can be more challenging to exclude on a larger scale.[8] Ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere.[4][8]

  • Impurity Effects: Trace impurities in starting materials or solvents can have a more pronounced effect on a larger scale.

Q3: What are the primary safety concerns when handling large quantities of fluorinating agents? A3: Safety is paramount. Key hazards include:

  • Toxicity and Corrosivity: Many fluorinating agents, and especially their potential byproduct, hydrogen fluoride (HF), are highly toxic and corrosive.[9][10][11][12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a face shield and specialized gloves.[8][9][14][15]

  • Reactivity with Common Materials: HF and other fluorine-containing compounds can etch glass and react with many metals.[11][15] Ensure your reactor and associated equipment are made of compatible materials.[12][16]

  • Exothermic Reactions: As mentioned, the potential for runaway reactions is a significant concern.[3][4][8]

Q4: How do I choose the right reactor material for my scale-up fluorination? A4: Material selection is critical to prevent corrosion and ensure safety.

  • High-Nickel Alloys: Materials like Monel and Inconel are often recommended for handling fluorine and HF under pressure due to the formation of a passivating fluoride layer.[3][14][16]

  • Stainless Steel: Certain grades of stainless steel can be suitable, but their resistance can be temperature-dependent.[14][16]

  • Polymers: Polytetrafluoroethylene (PTFE) and other fully fluorinated polymers are highly resistant to most fluorinating agents.[14][17]

  • Avoid: Glass should generally be avoided due to etching by HF.[11][15]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific challenges encountered during the scale-up of fluorination reactions.

Guide 1: Managing Exothermic Events and Ensuring Thermal Safety

Uncontrolled exotherms are one of the most significant risks during the scale-up of fluorination. This guide provides a systematic approach to prevention and control.

Troubleshooting Flowchart for Exothermic Events

start Exothermic Event (Rapid Temperature Increase) check_cooling Is cooling system fully operational and efficient? start->check_cooling check_addition Is reagent addition rate controlled and slow? check_cooling->check_addition Yes implement_cooling ACTION: Enhance cooling capacity. (e.g., larger bath, cryostat) check_cooling->implement_cooling No check_concentration Is the reaction concentration too high? check_addition->check_concentration Yes implement_addition ACTION: Reduce addition rate or use a syringe pump. check_addition->implement_addition No check_mixing Is stirring adequate to prevent localized hot spots? check_concentration->check_mixing Yes implement_dilution ACTION: Dilute the reaction mixture with more solvent. check_concentration->implement_dilution No implement_mixing ACTION: Increase stirring speed or use a more effective stirrer. check_mixing->implement_mixing No end Thermal Control Achieved check_mixing->end Yes implement_cooling->check_addition implement_addition->check_concentration implement_dilution->check_mixing implement_mixing->end start Crude Reaction Mixture quench Quench Reaction (e.g., with water or sat. NH4Cl) start->quench filter Filter Solids (e.g., KF, byproducts) quench->filter extract Liquid-Liquid Extraction filter->extract wash Wash Organic Layer (e.g., with brine, NaHCO3 soln.) extract->wash dry Dry Organic Layer (e.g., over Na2SO4 or MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Distillation, Crystallization, or Chromatography) concentrate->purify end Pure Fluorinated Product purify->end

Sources

Technical Support Center: Managing Hazardous Byproducts in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing hazardous byproducts in fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to common challenges encountered during the synthesis of fluorinated molecules. The following information synthesizes established safety protocols and reaction management techniques to ensure both the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the most common hazardous byproducts I should be aware of in fluorination reactions?

A1: The nature of the hazardous byproduct is intrinsically linked to the type of fluorinating agent used. However, one of the most common and dangerous byproducts across many fluorination reactions is hydrogen fluoride (HF) .[1] It is particularly prevalent when using nucleophilic deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride).[1] HF is a highly corrosive and toxic substance that can cause severe tissue damage.[2][3]

Other hazardous byproducts can include:

  • Sulfur oxides and fluoride fumes: Generated from the decomposition or reaction of sulfur-based fluorinating agents like sulfur tetrafluoride (SF₄).[4]

  • Corrosive and toxic gases: Reactions involving elemental fluorine (F₂) can produce a range of hazardous gaseous byproducts.[5]

  • Over-fluorinated compounds and elimination products: These are often reaction-specific and can pose their own unique hazards and purification challenges.[1][6]

Q2: What immediate safety precautions are essential when working with fluorinating agents that can generate HF?

A2: Due to the severe hazards of hydrogen fluoride, stringent safety measures are non-negotiable.[2][3]

  • Engineering Controls: All work must be conducted in a properly functioning chemical fume hood.[1]

  • Personal Protective Equipment (PPE): This is a critical line of defense.

    • Gloves: Wear acid-resistant gloves. It is often recommended to wear two pairs, with an inner nitrile glove for leak protection.[7][8]

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[8]

    • Body Protection: A lab coat is standard, and an acid-resistant apron is recommended when handling larger quantities.[8]

  • Emergency Preparedness:

    • An eyewash and safety shower must be immediately accessible.[7]

    • Calcium gluconate gel (2.5%) must be readily available as the primary first-aid antidote for HF skin exposure.[1][5][7][9][10] All lab personnel should be trained on its location and proper application.

Q3: How should I properly dispose of waste from fluorination reactions?

A3: Fluorination reaction waste is considered hazardous and must be managed according to institutional and regulatory guidelines.

  • Identification and Segregation: Clearly label and segregate waste streams from fluorination reactions. Avoid mixing with incompatible waste.[11]

  • Neutralization: Carefully neutralize acidic byproducts like HF in the reaction mixture before waste disposal. This is typically done during the reaction work-up by quenching with a suitable base.[11]

  • Filtration: If the neutralization process forms solid precipitates (e.g., calcium fluoride), these should be separated by filtration.[11]

  • Licensed Disposal: The final neutralized and separated waste should be collected by a licensed hazardous waste disposal company.[11] Always maintain detailed records of the waste generated and its disposal.[11]

Troubleshooting Guide: Reaction Work-up and Byproduct Management

Scenario 1: My DAST/Deoxo-Fluor reaction is complete. What is the safest way to quench the reaction and neutralize HF?

Question: I've just finished a deoxofluorination reaction using DAST and need to perform the work-up. I'm concerned about the unreacted reagent and the HF generated. What is the standard quenching protocol?

Answer: A carefully controlled aqueous quench is the standard and most effective method. The key is to add the reaction mixture to a cold, stirred basic solution, not the other way around. This ensures that the highly reactive reagents and acidic HF are immediately neutralized in a controlled manner.

Protocol: Standard Quenching of DAST/Deoxo-Fluor Reactions [6][12]

  • Prepare the Quenching Solution: In a separate flask of appropriate size, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution to 0 °C in an ice bath. It is advisable to use a volume of quenching solution that is at least 10 times the volume of the reaction mixture to ensure sufficient neutralizing capacity and to manage any exotherm.[1]

  • Slow Addition: While vigorously stirring the cold NaHCO₃ solution, slowly add the crude reaction mixture dropwise using a dropping funnel or a syringe.

    • Causality: Adding the reaction mixture to the base prevents a sudden, uncontrolled release of heat and gas (CO₂), which can occur if the quenching solution is added to the reaction flask.[1] Vigorous stirring is crucial to dissipate heat and ensure rapid neutralization at the point of addition.

  • Monitoring: Observe the quenching process carefully. The rate of addition should be controlled to prevent excessive foaming or a rapid temperature increase.[1]

  • Extraction: Once the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).[6][13]

  • Washing: Wash the combined organic layers sequentially with water and then brine to remove any remaining inorganic salts.[6][12]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.[6][13]

Scenario 2: I'm using an electrophilic fluorinating agent like Selectfluor®, and purification is difficult due to byproducts.

Question: My reaction with Selectfluor® has worked, but now I'm struggling to separate my product from the spent reagent and other polar byproducts using standard column chromatography. Are there alternative purification strategies?

Answer: Yes, this is a common challenge. The byproducts from N-F electrophilic fluorinating agents are often ionic and polar, making them "sticky" on silica gel. A highly effective strategy is to use scavenger resins, which are solid-supported reagents that react with and remove specific impurities from the reaction mixture.[1]

Workflow: Purification using Scavenger Resins

G cluster_0 Post-Reaction Work-up cluster_1 Scavenging Process cluster_2 Final Purification Crude Reaction Mixture Crude Reaction Mixture Select Resin Select Appropriate Scavenger Resin Crude Reaction Mixture->Select Resin Identify Impurity Type (e.g., excess electrophile) Prepare Resin Swell Resin in Reaction Solvent Select Resin->Prepare Resin Add Resin Add Resin (2-4 eq.) to Crude Mixture Prepare Resin->Add Resin Stir Stir at Room Temp. (Monitor by TLC/LC-MS) Add Resin->Stir Filter Filter to Remove Resin Stir->Filter Purified Filtrate Purified Filtrate Filter->Purified Filtrate Concentrate Concentrate Filtrate Further Purification Standard Chromatography (if necessary) Concentrate->Further Purification

Caption: Workflow for byproduct removal using scavenger resins.

Types of Scavenger Resins for Electrophilic Fluorination:

Impurity TypeRecommended Scavenger ResinMechanism of Action
Excess Selectfluor® or NFSIPolymer-supported amine or thiolThe nucleophilic resin reacts with and binds the electrophilic "F+" reagent.[1]
Acidic ByproductsBasic scavenger resin (e.g., carbonate or amine-based)The basic resin neutralizes and binds acidic impurities.[1]

Causality Behind Resin Choice: The principle of scavenging is based on covalent or ionic bond formation between the solid-supported resin and the impurity in the solution phase. For an unreacted electrophilic fluorinating agent, a nucleophilic resin is chosen to facilitate a reaction that tethers the impurity to the solid support, allowing for its simple removal by filtration.[1] This avoids the need for aqueous work-ups for sensitive substrates and can significantly simplify the final purification step.[1]

Data Summary

Table 1: Common Fluorinating Agents and Their Primary Hazardous Byproducts

Fluorinating Agent ClassExample Reagent(s)Primary Hazardous Byproduct(s)Recommended Quenching/Neutralization Agent
Nucleophilic (Deoxofluorination) DAST, Deoxo-Fluor[13][14]Hydrogen Fluoride (HF)[1]Saturated aq. NaHCO₃, ice water[6][12][13]
Nucleophilic (Deoxofluorination) Sulfur Tetrafluoride (SF₄)[14]Hydrogen Fluoride (HF), Sulfur Oxides (SOx)[4]Vigorous reaction with water; requires specialized scrubbers[4]
Electrophilic (N-F type) Selectfluor®, NFSI[15][16]Spent reagent (e.g., protonated amine), potential for HF if moisture is presentNucleophilic scavenger resins, mild aqueous base wash[1]
Elemental Fluorine Gas (F₂)[17]Hydrogen Fluoride (HF) upon reaction with moisture[9]Aqueous base solutions (e.g., NaOH, NaHCO₃)[5]

Visual Guide to Hazard Management

Caption: Decision-making workflow for safe fluorination experiments.

References

  • A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor and the Role of Amine Hydrofluorides. Benchchem.
  • A Comparative Guide to Deoxyfluorinating Agents for Drug Discovery and Development. Benchchem.
  • Fluorination [Synthetic Reagents]. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Technical Support Center: Managing By-products in Fluorin
  • Electrophilic Fluorination Agents. Organofluorine / Alfa Chemistry.
  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • Hydrogen Fluoride (HF) | Medical Management Guidelines. Toxic Substance Portal - CDC.
  • Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorin
  • SULFUR TETRAFLUORIDE. CAMEO Chemicals | NOAA.
  • Fluorine Safety. Purdue University.
  • How to dispose of used fluorinating reagents safely?. Blog - Wintime Tech.
  • Fluorine. ipo.
  • Guidelines for the Safe Use of Hydrofluoric Acid. McGill University.
  • Hydrofluoric Acid: Burns and Systemic Toxicity, Protective Measures, Immediate and Hospital Medical Tre
  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.

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Technical Support Center: Identification of Impurities in NMR Spectra of Organic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the identification of impurities in NMR spectra. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to impurities in their NMR data. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to confidently interpret your spectra and ensure the integrity of your results.

Troubleshooting Guide: Common Spectral Artifacts and Impurities

This guide addresses the most frequently encountered issues during the analysis of NMR spectra. Each section provides a systematic approach to identifying and mitigating the problem.

Issue 1: Unidentified Sharp Singlets or Multiplets

Unexpected peaks are the most common challenge in NMR spectral analysis. These signals often originate from residual solvents, reagents, or external contaminants.

Troubleshooting Steps:

  • Cross-reference with Common Solvent Impurity Tables: The first and most crucial step is to compare the chemical shifts (δ) of the unknown peaks with established reference tables of common NMR solvents and contaminants.[1][2][3][4][5][6][7][8] Even high-purity deuterated solvents contain residual protonated species.[9] For instance, 99.8% CDCl₃ will still show a peak for CHCl₃ at approximately 7.26 ppm.[9][10]

  • Analyze the Solvent Blank: If you suspect the deuterated solvent is the source of contamination, run a spectrum of the solvent directly from the bottle without your compound.[1] This will provide a clear profile of any inherent impurities.

  • Review the Synthetic and Purification Route: Carefully consider all solvents, reagents, and byproducts involved in the synthesis and workup of your sample.[11] Solvents with high boiling points, such as ethyl acetate or toluene, are often difficult to remove completely and may persist in the final sample.[11]

  • Check for Common Lab Contaminants: Be aware of common laboratory contaminants that can be inadvertently introduced into your sample. These include:

    • Silicone Grease: Appears as a sharp singlet typically between 0.07 ppm and 0.13 ppm.[9]

    • Hydrocarbon Grease (e.g., Apiezon): Presents as broad aliphatic signals around 0.86 ppm (CH₃) and 1.26 ppm (CH₂).[9]

    • Plasticizers (e.g., Phthalates): Can leach from plastic labware and tubing, showing signals in the aromatic region (around 7.5-7.7 ppm) and around 4.2 ppm for methylene protons.[9]

Data Presentation: Common ¹H NMR Impurities

The following table summarizes the approximate chemical shifts of common impurities in two standard deuterated solvents. Note that chemical shifts can vary slightly depending on concentration, temperature, and the specific sample matrix.

ImpurityChemical Shift (δ) in CDCl₃Chemical Shift (δ) in DMSO-d₆
Acetone2.17 ppm2.09 ppm
Acetonitrile1.97 ppm2.07 ppm
Dichloromethane5.30 ppm5.76 ppm
Diethyl ether1.21 ppm (t), 3.48 ppm (q)1.12 ppm (t), 3.42 ppm (q)
Ethyl acetate1.26 ppm (t), 2.05 ppm (s), 4.12 ppm (q)1.18 ppm (t), 1.99 ppm (s), 4.03 ppm (q)
Hexane0.88 ppm (t), 1.26 ppm (m)0.86 ppm (t), 1.25 ppm (m)
Methanol3.49 ppm3.17 ppm
Toluene2.36 ppm (s), 7.17-7.29 ppm (m)2.30 ppm (s), 7.17-7.28 ppm (m)
Water~1.56 ppm (broad)~3.33 ppm (broad)
Issue 2: A Broad, Shifting Peak of Unknown Origin

A broad and mobile peak in your ¹H NMR spectrum is often indicative of an exchangeable proton, most commonly from water.

Troubleshooting Steps:

  • Perform a D₂O Exchange Experiment: This is the definitive method for identifying exchangeable protons (O-H or N-H).[1]

    • Protocol: Acquire a standard ¹H NMR spectrum. Add a single drop of deuterium oxide (D₂O) to the NMR tube, cap it, and shake gently to mix. Re-acquire the spectrum. If the broad peak diminishes or disappears, it confirms the presence of an exchangeable proton.[1]

  • Consider the "Moving" Water Peak: The chemical shift of water is highly sensitive to temperature, concentration, and the polarity of the solvent due to hydrogen bonding.[8][9] For example, in the non-polar CDCl₃, water typically appears around 1.56 ppm, while in the more polar DMSO-d₆, it shifts to approximately 3.33 ppm.[9]

  • Ensure Proper Sample and Solvent Handling: To minimize water contamination, always use high-quality deuterated solvents and dry your sample thoroughly under a high vacuum before preparing the NMR sample.[9][11] Storing deuterated solvents over molecular sieves or in a desiccator can also help prevent moisture absorption.[9]

Issue 3: Doubled or Complex Signals for a Seemingly Pure Compound

The presence of more signals than expected for a pure compound can be perplexing. This is often due to the presence of rotational isomers (rotamers), particularly in molecules containing amide bonds.

Troubleshooting Steps:

  • Suspect Rotational Isomers: Rotation around the C-N amide bond is slow on the NMR timescale at room temperature. This can lead to the observation of distinct sets of signals for the cis and trans conformers.[1]

  • Conduct a Variable Temperature (VT) NMR Experiment: This experiment can confirm the presence of rotamers.

    • Protocol: Acquire a standard ¹H NMR spectrum at room temperature. Gradually increase the temperature of the NMR probe in increments of 10-20 °C, allowing it to equilibrate for 5-10 minutes at each step. Acquire a spectrum at each new temperature. If rotamers are present, the doubled peaks will broaden and eventually coalesce into a single, averaged signal at a higher temperature (the coalescence temperature).[1]

Visualization: Troubleshooting Workflow for Unexpected NMR Peaks

G start Unexpected Peak(s) in NMR Spectrum sharp_peak Sharp Singlet/Multiplet start->sharp_peak broad_peak Broad, Shifting Peak start->broad_peak doubled_signals Doubled/Complex Signals start->doubled_signals check_tables Compare with Solvent Impurity Tables sharp_peak->check_tables d2o_exchange Perform D₂O Exchange broad_peak->d2o_exchange vt_nmr Perform Variable Temperature (VT) NMR doubled_signals->vt_nmr solvent_impurity Identified as Solvent/ Contaminant check_tables->solvent_impurity Match Found further_investigation Further Investigation Needed check_tables->further_investigation No Match exchangeable_proton Identified as Exchangeable Proton (e.g., H₂O) d2o_exchange->exchangeable_proton Peak Disappears d2o_exchange->further_investigation No Change rotamers Identified as Rotational Isomers vt_nmr->rotamers Peaks Coalesce vt_nmr->further_investigation No Coalescence

Caption: A logical workflow for diagnosing the origin of common unexpected signals in NMR spectra.

Frequently Asked Questions (FAQs)

Q1: How can I quantify the amount of an impurity in my sample using NMR?

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a sample.[12][13] The integrated intensity of an NMR signal is directly proportional to the number of protons it represents.[12]

  • Using an Internal Standard: The most accurate method involves adding a known amount of an internal standard to your sample. The standard should have a simple spectrum with at least one peak that is well-resolved from your analyte and impurity signals. By comparing the integration of a known proton signal from your impurity to a known proton signal from the internal standard, you can accurately calculate the concentration of the impurity.

  • 100% Method: If all components in the sample (analyte and all impurities) are visible in the spectrum and their structures are known, the purity of the main component can be calculated by assuming the sum of all components is 100%.[14]

Q2: What is the limit of detection (LOD) for impurities in NMR?

The LOD for impurities in NMR is dependent on several factors, including the magnetic field strength of the spectrometer, the type of probe used (cryoprobes offer significantly higher sensitivity), the number of scans acquired, and the molecular weight of the analyte and impurity.[15][16] With modern high-field spectrometers and cryoprobes, it is possible to detect and quantify impurities at levels below 0.1%, and in some cases, approaching the 0.05% threshold relevant to the pharmaceutical industry.[15][16]

Q3: Can NMR be used to identify unknown impurities?

Yes, NMR spectroscopy is one of the most powerful techniques for the structural elucidation of unknown compounds, including impurities.[17][18] A combination of 1D NMR (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used to piece together the structure of an unknown impurity.[17] For very low-level impurities, hyphenated techniques like LC-NMR-MS can be employed, where the sample is first separated by liquid chromatography, and the isolated impurity is then analyzed by both mass spectrometry and NMR.[15][19]

Q4: How can I minimize contamination in my NMR samples?

Proactive measures during sample preparation are critical for obtaining a clean spectrum.[1]

  • Use High-Purity Solvents: Always use deuterated solvents from a reputable supplier.[1]

  • Thoroughly Dry Glassware: Ensure all glassware, including the NMR tube, is meticulously cleaned and dried to remove any residual solvents or grease.[1]

  • Proper Sample Drying: Remove all residual solvents from your sample by placing it under a high vacuum for an extended period.[11]

  • Avoid Greased Joints: Whenever possible, use greaseless joints or Teflon sleeves to prevent contamination from silicone or hydrocarbon grease.[9]

  • Filter Your Sample: To remove any particulate matter, filter your sample solution through a small plug of glass wool or cotton in a Pasteur pipette before transferring it to the NMR tube.[1]

Visualization: Best Practices for NMR Sample Preparation

G start Start: Purified Sample dry_sample Thoroughly Dry Sample (High Vacuum) start->dry_sample dissolve_sample Dissolve Sample in Deuterated Solvent dry_sample->dissolve_sample clean_glassware Use Clean, Dry NMR Tube & Glassware clean_glassware->dissolve_sample high_purity_solvent Select High-Purity Deuterated Solvent high_purity_solvent->dissolve_sample filter_solution Filter Solution into NMR Tube dissolve_sample->filter_solution acquire_spectrum Acquire NMR Spectrum filter_solution->acquire_spectrum

Caption: A workflow illustrating the key steps for minimizing contamination during NMR sample preparation.

References

  • Jaconir. (2026, January 15).
  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of Benzamides.
  • (n.d.).
  • Patsnap Eureka. (2025, September 22). Trace Impurity Detection via Advanced NMR Methodologies.
  • ResearchGate. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • PubMed. (2012, November 15). Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010, April 16).
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Chemistry LibreTexts. (2022, January 6). 3.7: NMR in Lab- Solvent Impurities.
  • Pharmaffiliates. (2026, January 22).
  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
  • (2020, November 16). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS.
  • Reddit. (2021, December 2). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?
  • University of Rochester, Department of Chemistry. (n.d.).
  • Carl ROTH. (n.d.). Nuclear magnetic resonance spectroscopy (NMR).
  • Intertek. (n.d.).
  • Emery Pharma. (n.d.). NMR Solvent Chart.
  • ResearchGate. (n.d.). (PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Stability of Carboxylate-Rich Alicyclic Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Stabilization of Alicyclic Carboxylates (Intermediates & APIs) Audience: Drug Discovery & Development Teams

Core Directive & Scope

Welcome to the Technical Support Center for Carboxylate-Rich Alicyclic Molecules (CRAMs) .

This guide addresses the unique stability challenges of non-aromatic cyclic systems bearing multiple carboxylic acid groups (e.g., prostaglandins, substituted cyclohexanes, gem-dicarboxylate cyclopropanes). Unlike aromatic carboxylates (like benzoic acid), alicyclic carboxylates lack resonance stabilization and are prone to three primary failure modes: Decarboxylation , Epimerization , and Hygroscopic Deliquescence .

Mechanism of Instability (Root Cause Analysis)

Before troubleshooting, you must understand why your molecule is degrading.

The Decarboxylation Trap

If your alicyclic molecule contains a carbonyl group (ketone or another acid/ester) at the


-position relative to a carboxyl group, it is a ticking time bomb.
  • Mechanism: The carboxyl group rotates to form an intramolecular hydrogen bond with the

    
    -carbonyl oxygen. This sets up a 6-membered cyclic transition state.
    
  • The Event: Heat drives a concerted electron shift, releasing

    
     and forming an enol, which tautomerizes to the ketone.
    
  • Alicyclic Nuance: In rigid ring systems, if the resulting enol would require a double bond at a bridgehead carbon (violating Bredt's Rule ), decarboxylation is significantly inhibited. Conversely, ring strain in small rings (cyclopropane) can accelerate ring-opening degradation.

Diagram: The Cyclic Transition State

Decarboxylation cluster_0 Reactant cluster_1 Transition State cluster_2 Products BetaKeto Beta-Keto Acid (Alicyclic) TS 6-Membered Cyclic TS BetaKeto->TS Heat/H-Bonding Enol Enol Intermediate TS->Enol -CO2 CO2 CO2 Gas TS->CO2 Ketone Final Ketone (Decarboxylated) Enol->Ketone Tautomerization

Caption: The thermal decarboxylation pathway driven by the 6-membered cyclic transition state. Breaking this H-bond network is key to stabilization.

Troubleshooting Guide (FAQ & Solutions)

Issue 1: "My compound loses mass and bubbles during drying."

Diagnosis: Thermal Decarboxylation. Context: Common in gem-dicarboxylates (e.g., malonic acid derivatives on rings) or


-keto acids.

Corrective Actions:

  • Disrupt the H-Bond: You must prevent the cyclic transition state.

    • Solution: Convert the free acid to a salt . Removing the acidic proton eliminates the hydrogen bond required for the transition state.

    • Selection: Use a counter-ion with a pKa at least 2 units higher than your acid (e.g., Tromethamine, Meglumine).

  • Steric Blocking:

    • Solution: If synthetic modification is allowed, increasing steric bulk at the

      
      -position (between the carbonyls) creates a "Gem-Dialkyl Effect" (Thorpe-Ingold) that favors ring closure but can hinder the orbital alignment necessary for decarboxylation in specific rigid conformations.
      
  • Process Control:

    • Solution: Avoid thermal drying. Use Lyophilization (freeze-drying) or vacuum drying at

      
      C.
      
Issue 2: "The solid turns into a sticky oil upon exposure to air."

Diagnosis: Hygroscopicity / Deliquescence. Context: Carboxylate-rich molecules are highly polar and love water. Small counter-ions (Na+, K+) often create hygroscopic salts.

Corrective Actions:

  • Counter-ion Swap: Switch to a large, hydrophobic organic counter-ion.

    • Recommendation:Benzathine or Procaine (for injectables). These add significant lipophilicity and lattice energy, repelling water.

  • Co-Crystal Engineering:

    • Solution: Instead of a salt, form a co-crystal with a co-former like Nicotinamide or Isonicotinamide . This stabilizes the lattice via hydrogen bonding without creating a charged, water-avid species.

Issue 3: "The potency is fine, but the optical rotation has shifted."

Diagnosis: Epimerization. Context: The


-proton next to a carboxylate on a ring is acidic. Basic conditions or activation (e.g., during amide coupling) can cause this proton to detach, planarizing the carbon and allowing it to re-form as the wrong isomer.

Corrective Actions:

  • Buffer the Environment:

    • Solution: Never allow the pH to exceed 8.0 during workup. Use phosphate buffers.

  • Coupling Reagent Choice:

    • Solution: If this happens during synthesis (e.g., amide bond formation), use DIC/Oxyma instead of HATU/DIEA. Oxyma is less basic and suppresses racemization better than HOBt.

Strategic Protocols

Protocol A: The "Salt Selection Matrix" for Alicyclic Carboxylates

Objective: Identify a solid form that resists decarboxylation and hygroscopicity.

Step 1: pKa Mapping Measure the pKa of all carboxylic acid groups.

  • Rule: Counter-ion pKa must be

    
     Drug pKa + 2.
    

Step 2: Counter-ion Screening Panel Prepare 100 mg aliquots with the following bases (1:1 stoichiometry):

Counter-ion CategorySpecific CandidatesWhy?
Volatile Bases Ammonia, TrimethylamineGood for intermediates; easily removed.
Hydrophilic Amines Tromethamine (TRIS), MeglumineHigh melting points; TRIS is excellent for preventing decarboxylation.
Hydrophobic Amines Benzathine, BenethamineBest for hygroscopicity issues.
Amino Acids L-Lysine, L-ArginineBiocompatible; often form stable amorphous solids.
Metals Calcium (

), Zinc (

)
Divalent metals can "lock" two carboxylates, increasing rigidity.

Step 3: Stress Testing

  • Place salts in open vials at 40°C / 75% RH (Relative Humidity) for 7 days.

  • Analyze via TGA (Thermogravimetric Analysis) for mass loss (decarboxylation) and water uptake.

Protocol B: Epimerization-Free Isolation

Objective: Isolate chiral alicyclic acids without isomerizing the


-center.
  • Quench: Pour reaction mixture into pre-chilled (

    
    C) 0.5 M 
    
    
    
    (pH ~4.5). Do not use strong acids like HCl.
  • Extraction: Extract immediately into 2-MeTHF (2-Methyltetrahydrofuran).

    • Note: 2-MeTHF separates phase faster than EtOAc, reducing water contact time.

  • Drying: Dry organic layer over

    
      (Sodium Sulfate) for 20 mins.
    
    • Avoid:

      
       (Lewis acidic character can sometimes catalyze rearrangement in sensitive strained rings).
      
  • Concentration: Rotary evaporate at bath temperature

    
    C .
    

Decision Support Workflow

Use this logic flow to determine the next step for your unstable molecule.

StabilityWorkflow Start Instability Detected CheckType Identify Failure Mode Start->CheckType Decarb Mass Loss / Gas? (Decarboxylation) CheckType->Decarb Hygro Sticky / Wet? (Hygroscopicity) CheckType->Hygro Epimer Isomer Shift? (Epimerization) CheckType->Epimer SaltScreen Screen TRIS/Meglumine Salts Decarb->SaltScreen Final Drug Esterify Temp. Ester Protection Decarb->Esterify Intermediate Hydrophobic Use Benzathine/Calcium Hygro->Hydrophobic CoCrystal Form Co-Crystal (Nicotinamide) Hygro->CoCrystal pHControl Limit pH < 8.0 Epimer->pHControl ColdWorkup Cold Phosphate Buffer Epimer->ColdWorkup

Caption: Triage workflow for stabilizing carboxylate-rich alicyclic molecules based on observed degradation mode.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for counter-ion selection). Link

  • Westheimer, F. H., & Jones, W. A. (1941). The Mechanism of the Decarboxylation of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Keto Acids. Journal of the American Chemical Society, 63(12), 3283–3286. (Foundational mechanism of cyclic transition state).[4] Link
    
  • Bredt, J. (1924). Über sterische Hinderung in Brückenringen (Bredt's Rule origin). Justus Liebigs Annalen der Chemie.
  • Kumari, S., et al. (2025). Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation. ChemRxiv. (Recent data on environmental stability of CRAMs). Link

Sources

Validation & Comparative

Comparative Guide: Fluorinating Agents for Organic Synthesis

[1][2][3][4]

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a non-negotiable tactic in modern drug discovery, often modulating pKa, metabolic stability (blocking P450 oxidation), and lipophilicity. However, the "fluorine effect" comes at a cost: the reagents required to install C-F bonds are historically hazardous, volatile, and difficult to scale.

This guide objectively compares the performance of Nucleophilic (deoxyfluorination) and Electrophilic (C-H/enolate functionalization) agents. We move beyond simple product listings to analyze the thermal safety profiles and mechanistic distinctiveness that drive reagent selection in a high-stakes laboratory environment.

Part 1: Nucleophilic Fluorination (Deoxyfluorination)[5]

The conversion of alcohols to alkyl fluorides is the most common fluorination transformation. For decades, this was dominated by DAST (Diethylaminosulfur trifluoride). However, modern process chemistry demands safer alternatives.

The Reagents: DAST vs. Deoxo-Fluor™ vs. XtalFluor-E®[6]
FeatureDAST Deoxo-Fluor™ XtalFluor-E®
Physical State Yellow Liquid (Fumes)LiquidCrystalline Solid
Thermal Stability (T_onset) ~140°C (Explosive potential)~160°C>215°C
Exotherm Energy (-ΔH) ~1700 J/g~1100 J/g~660 J/g
HF Generation Generates free HFGenerates free HFNo free HF generated
Stoichiometry 1.0 equiv1.0 equivRequires activator (DBU/Et3N·3HF)
Selectivity Prone to elimination (alkene)Better than DASTHigh (reduced elimination)
Technical Analysis & Safety

Expert Insight: While DAST is the historical standard, its thermal profile renders it a liability for scale-up. Differential Scanning Calorimetry (DSC) data reveals that while Deoxo-Fluor offers a marginal safety buffer, XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) is the superior choice for safety.

  • Mechanism: DAST and Deoxo-Fluor release HF in situ, which catalyzes the reaction but also degrades acid-sensitive substrates (acetals, silyl ethers).

  • The XtalFluor Advantage: XtalFluor salts are stable dialkylaminodifluorosulfinium cations. They do not contain a source of fluoride ions sufficient to displace the activated oxygen. Therefore, they must be used with an exogenous fluoride source (promoter) like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Et3N·3HF. This "split-reagent" system allows for tighter kinetic control and significantly reduced elimination side-products.

Mechanistic Pathway (Deoxyfluorination)

The following diagram illustrates the activation and displacement cycle, highlighting the critical role of the exogenous base in the XtalFluor system compared to the self-contained DAST system.

DeoxyfluorinationAlcoholSubstrate(R-OH)IntermediateActivatedAlkoxy-SulfurIntermediateAlcohol->Intermediate O-attack on SReagentReagent(DAST / XtalFluor)Reagent->IntermediateTSTransition State(SN2 vs SN1)Intermediate->TSBasePromoter(DBU/HF-Amine)Base->Intermediate XtalFluor Route(Required)ProductAlkyl Fluoride(R-F)TS->Product F- Attack(Major)ByproductElimination(Alkene)TS->Byproduct Proton Abs.(Minor)

Caption: Activation of alcohol by aminosulfur reagents followed by nucleophilic displacement. Note the bifurcation at the transition state leading to elimination byproducts.

Experimental Protocol: Deoxyfluorination using XtalFluor-E

This protocol minimizes elimination byproducts common with DAST.

Reagents:

  • Substrate: Primary/Secondary Alcohol (1.0 equiv)

  • Reagent: XtalFluor-E (1.2 equiv)

  • Promoter: Et3N[1]·3HF (1.5 equiv) or DBU (1.2 equiv)

  • Solvent: Anhydrous DCM (0.1 M)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Dissolution: Charge the flask with XtalFluor-E and anhydrous DCM. Cool to -78°C.

  • Activation: Add the alcohol substrate slowly.

  • Promoter Addition: Add Et3N·3HF dropwise. Note: If acid-sensitive, use DBU, but expect lower yields if steric bulk is high.

  • Reaction: Allow to warm to room temperature (RT) over 4 hours. Monitor by TLC or 19F-NMR.

  • Quench: Quench with saturated aqueous NaHCO3. Caution: CO2 evolution.

  • Workup: Extract with DCM, dry over Na2SO4, and concentrate.

Part 2: Electrophilic Fluorination (F+ Equivalents)

When the target is an electron-rich center (enols, enolates, arenes), "F+" sources are required. The N-F bond class of reagents dominates this field.[2]

The Reagents: Selectfluor® vs. NFSI[1][2][5][8]
FeatureSelectfluor® (F-TEDA-BF4)NFSI (N-Fluorobenzenesulfonimide)
Structure Bis-cationic DABCO derivativeNeutral Bis-sulfonylimide
Reactivity (F-Power) High (Kinetic control)Moderate (Thermodynamic control)
Solubility Polar (MeCN, Water, DMF)Non-polar/Organic (Toluene, THF, DCM)
Mechanism SET (Single Electron Transfer) or SN2Mostly SN2-like / Polar
Chiral Catalysis Difficult (Reagent is achiral salt)Excellent (Compatible with chiral ligands)
Cost ModerateLower
Technical Analysis

Expert Insight:

  • Selectfluor is the "sledgehammer" of electrophilic fluorination. It is stable, non-hygroscopic, and possesses the highest "F-transfer" potential of the stable N-F reagents. It is the default choice for difficult substrates or unactivated double bonds.

  • NFSI is the "scalpel." Because it is soluble in non-polar solvents (toluene), it is the reagent of choice for enantioselective fluorination catalyzed by chiral Lewis acids (e.g., Ti-TADDOL or Pd-BINAP complexes). Its lower reactivity prevents background racemic fluorination, allowing the catalyst to control the stereochemistry.

Mechanistic Pathway (Electrophilic Fluorination Cycle)

This diagram visualizes the catalytic cycle often employed with NFSI in asymmetric synthesis.

ElectrophilicFluorinationSubstrateCarbonyl/EnolSubstrateComplexChiral EnolateComplexSubstrate->Complex CoordinationCatalystChiral Catalyst(Lewis Acid)Catalyst->ComplexTSF-TransferTransition StateComplex->TSNFSINFSI (F+ Source)NFSI->TS Electrophilic AttackProductAlpha-FluoroCarbonyl (Chiral)TS->ProductByproductSulfonimideByproductTS->ByproductProduct->Catalyst Catalyst Turnover

Caption: Enantioselective fluorination using NFSI. The reagent's solubility allows interaction with chiral Lewis Acid complexes.

Experimental Protocol: Alpha-Fluorination of Ketones

Using Selectfluor for high-yielding, racemic fluorination.

Reagents:

  • Substrate: Ketone (1.0 equiv)

  • Reagent: Selectfluor (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or MeOH (polar solvent is required for Selectfluor solubility)

Step-by-Step:

  • Dissolution: Dissolve the ketone in MeCN (0.2 M).

  • Reagent Addition: Add Selectfluor as a solid in one portion at RT.

  • Reflux: Heat the mixture to 60-80°C. Why? Selectfluor is kinetically stable; heat is often needed to drive the enolization equilibrium.

  • Monitoring: The reaction mixture will turn from a suspension to a clear solution as Selectfluor is consumed and the byproduct (H-TEDA-BF4) precipitates or dissolves depending on concentration.

  • Workup: Remove solvent in vacuo. Resuspend in DCM/Water. The byproduct is water-soluble; the product is in the organic layer.

  • Purification: Silica gel chromatography.

Part 3: Specialized Reagents (PhenoFluor™)

For the specific transformation of Phenols to Aryl Fluorides , standard reagents (DAST/Selectfluor) fail.

  • Reagent: PhenoFluor™ (N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride).

  • Mechanism: Concerted Nucleophilic Aromatic Substitution (CSNAr ).[3][4] Unlike standard SNAr which requires electron-withdrawing groups, PhenoFluor operates via a 4-membered transition state, allowing fluorination of electron-rich phenols.[3][4]

  • Usage: Stoichiometric reagent, requires CsF, Toluene, 80-110°C.

Part 4: Decision Matrix

Use this table to select the correct agent for your substrate.

Substrate ClassRecommended ReagentWhy?
Primary Alcohol XtalFluor-E + Et3N·3HF Safest; minimizes elimination.[1]
Cyclic/Sec-Alcohol Deoxo-Fluor Good balance of reactivity; DAST is too risky.
Phenol PhenoFluor Only reagent capable of direct Deoxyfluorination on arenes.
Enol/Silyl Enol Ether Selectfluor Highest reactivity; works on unactivated enols.
Asymmetric Enolate NFSI Soluble in non-polar solvents used with chiral catalysts.
Arene C-H Selectfluor Radical pathway (Ag-catalyzed) capability.[5]

References

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry. Link

  • Couturier, M., et al. (2010). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[6][1][7] Journal of Organic Chemistry. Link

  • Banks, R. E., et al. (1992). "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications. Link

  • Fujiwara, T., & Ritter, T. (2011). "Carbon–Fluorine Bond Formation for the Synthesis of Aryl Fluorides." Journal of the American Chemical Society.[8] Link

  • Nyffeler, P. T., et al. (2002). "Selectfluor: Mechanistic Insight and Applications."[9] Angewandte Chemie International Edition. Link

The Strategic Advantage of Ethyl 4-fluorocyclohexane-1-carboxylate in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of successful lead optimization.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, offer a powerful toolkit for fine-tuning a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[2][3] Among the diverse array of fluorinated building blocks available to researchers, saturated carbocycles like ethyl 4-fluorocyclohexane-1-carboxylate have emerged as a compelling choice for introducing fluorine into sp³-rich scaffolds, offering distinct advantages over traditional fluoroaromatic and acyclic fluorinated motifs.

This guide provides a comprehensive comparison of this compound with other fluorinated building blocks, offering insights into its synthesis, conformational preferences, and impact on key drug-like properties. Supported by experimental data and established principles of medicinal chemistry, we will explore the nuances that make this building block a valuable asset for researchers, scientists, and drug development professionals.

Conformational Landscape: The Decisive Role of Fluorine in Cyclohexane Geometry

The introduction of a fluorine atom onto a cyclohexane ring significantly influences its conformational equilibrium. The chair conformation of cyclohexane minimizes torsional and angle strain, and substituents can occupy either axial or equatorial positions. For a monosubstituted cyclohexane, the equatorial position is generally favored to minimize steric interactions.[4]

In the case of 4-fluorocyclohexane derivatives, the fluorine atom's preference for the equatorial or axial position is a subject of subtle stereoelectronic effects. The energetic difference between the axial and equatorial conformers of fluorocyclohexane is relatively small, with the equatorial conformer being slightly more stable.[5] This small energy difference means that both conformers can exist in equilibrium, and the preferred conformation can be influenced by other substituents and the surrounding environment.

For this compound, two diastereomers exist: cis and trans.

  • In the trans isomer, the fluorine and the ester group can both occupy equatorial positions in the most stable chair conformation. This arrangement minimizes steric strain and is generally the thermodynamically preferred isomer.

  • In the cis isomer, one substituent must occupy an axial position while the other is equatorial. Due to the larger size of the ethyl carboxylate group, it will preferentially occupy the equatorial position, forcing the fluorine atom into the axial position.

The specific orientation of the fluorine atom, whether axial or equatorial, can have a profound impact on how a drug molecule interacts with its biological target. An axial fluorine may engage in specific interactions within a binding pocket that an equatorial fluorine cannot, and vice versa. This conformational rigidity and defined vector of the C-F bond, compared to more flexible acyclic systems, allows for a more precise probing of a target's binding site.

Diagram: Conformational Isomers of this compound

cluster_trans trans Isomer cluster_cis cis Isomer trans_eq Diequatorial (More Stable) trans_ax Diaxial (Less Stable) trans_eq->trans_ax Ring Flip cis_axF Axial F, Equatorial Ester (More Stable) cis_eqF Equatorial F, Axial Ester (Less Stable) cis_axF->cis_eqF Ring Flip

Caption: General synthetic workflow for cis and trans this compound.

Experimental Protocol: Diastereoselective Synthesis of Ethyl 4-fluorocyclohexanecarboxylate

This protocol outlines a general approach for the synthesis of the cis and trans isomers, starting from a common keto-ester precursor.

Step 1: Stereoselective Reduction of Ethyl 4-oxocyclohexane-1-carboxylate

  • For the cis-hydroxy ester (predominantly axial hydroxyl): Reduction of ethyl 4-oxocyclohexane-1-carboxylate with a bulky reducing agent such as Lithium tri-sec-butylborohydride (L-Selectride®) will favor the formation of the cis-isomer, where the hydroxyl group is in the axial position to avoid steric hindrance.

  • For the trans-hydroxy ester (predominantly equatorial hydroxyl): Reduction with a less sterically hindered reducing agent like sodium borohydride (NaBH₄) will typically yield the thermodynamically more stable trans-isomer with an equatorial hydroxyl group as the major product.

Step 2: Deoxyfluorination of the Hydroxy Esters

  • The separated cis- and trans-hydroxy esters are then subjected to deoxyfluorination. Reagents such as diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents like XtalFluor® can be employed.

  • The reaction with the cis-hydroxy ester (axial -OH) will proceed with inversion of stereochemistry (Sɴ2 mechanism) to yield the trans-fluoro ester (equatorial -F).

  • Conversely, fluorination of the trans-hydroxy ester (equatorial -OH) will also proceed with inversion to give the cis-fluoro ester (axial -F).

Note: The stereochemical outcome of the fluorination step is critical and should be carefully analyzed, as the reaction mechanism can sometimes be complex and lead to mixtures of diastereomers.

Case Study: The 4-Fluorocyclohexyl Moiety in Drug Design

While specific examples where this compound is directly incorporated into a marketed drug are not abundant in publicly available literature, the broader 4-fluorocyclohexyl motif has been utilized in medicinal chemistry to good effect.

For instance, fluorinated cyclohexane derivatives have been explored as bioisosteres for phenyl rings. [6][7]The three-dimensional nature of the cyclohexane ring can provide a better spatial arrangement for interacting with a protein's binding site compared to the planar phenyl ring. The introduction of fluorine can further enhance these interactions through favorable electrostatic contacts. [4] In a study of γ-secretase modulators for the potential treatment of Alzheimer's disease, a bridged piperidine moiety, a saturated heterocyclic system, was successfully used as a phenyl bioisostere, leading to significantly improved solubility and lipophilicity. [7]This highlights the potential of replacing flat aromatic systems with saturated, and potentially fluorinated, cyclic scaffolds.

Conclusion: A Versatile Building Block for Nuanced Optimization

This compound, in both its cis and trans forms, represents a highly valuable and versatile building block in the medicinal chemist's arsenal. It offers a more subtle approach to modulating physicochemical properties compared to more heavily fluorinated or aromatic building blocks. The key advantages of this building block include:

  • Conformational Definition: The rigid cyclohexane scaffold allows for precise positioning of the fluorine atom and the rest of the molecule, enabling a more rational approach to structure-activity relationship (SAR) studies.

  • Fine-Tuning of Physicochemical Properties: It provides a means to moderately increase lipophilicity and influence pKa without the drastic changes often associated with other fluorinated groups, allowing for a more nuanced optimization of a drug candidate's ADME profile.

  • Enhanced Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, and its introduction can effectively block metabolic "hot spots."

As the focus in drug discovery continues to shift towards molecules with a higher fraction of sp³ centers to improve developability, the strategic use of building blocks like this compound is poised to become increasingly important. Its ability to confer the benefits of fluorination within a three-dimensional, conformationally defined framework makes it an ideal tool for navigating the complex, multi-parameter optimization challenges of modern drug development.

References

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  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. 2025 . [Link]

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  • Efficient regio- and stereoselective access to novel fluorinated β-aminocyclohexanecarboxylates. Beilstein J. Org. Chem.2013 , 9, 1154–1161. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angew. Chem. Int. Ed.2020 , 59, 20, 7847-7855. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Int. J. Mol. Sci.2021 , 22, 22, 12293. [Link]

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  • Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. J. Phys. Chem. A2018 , 122, 5, 1327–1339. [Link]

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A Senior Application Scientist's Guide to the Biological Activity of Ethyl vs. Methyl Esters of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the strategic incorporation of fluorine is a well-established method for optimizing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its ability to enhance metabolic stability, binding affinity, and membrane permeability.[1][3] Often, these fluorinated compounds are developed as prodrugs to improve their delivery and bioavailability, with carboxylate groups frequently masked as simple alkyl esters.[4][5] This guide provides an in-depth comparison of two of the most common ester prodrug strategies—methyl and ethyl esters—focusing on how this seemingly minor structural change can profoundly impact the biological activity of fluorinated therapeutic candidates.

We will explore the causal relationships between the choice of ester and its performance in key preclinical assays, providing field-proven insights and detailed experimental protocols to empower researchers in their drug development efforts.

The Underlying Chemistry: Why the Ester Matters

The conversion of a carboxylic acid to an ester is a fundamental prodrug strategy designed to mask the polar, ionizable acid group. This transformation significantly increases the molecule's lipophilicity, which is crucial for traversing the lipid bilayers of cell membranes.[4][5] Once absorbed, the ester is designed to be hydrolyzed by endogenous esterase enzymes, regenerating the active carboxylic acid at the desired site of action.

The choice between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group, while subtle, directly modulates two critical physicochemical properties:

  • Lipophilicity: The addition of a single methylene group makes the ethyl ester inherently more lipophilic than its methyl counterpart.[6] This can enhance passive diffusion across membranes but may also impact solubility and off-target distribution.[7]

  • Steric Hindrance & Electronic Effects: The larger ethyl group can introduce greater steric bulk around the carbonyl carbon, potentially influencing the rate of enzymatic hydrolysis.[8] Furthermore, the electron-donating properties of the alkyl group can affect the electrophilicity of the carbonyl, with ethyl esters sometimes hydrolyzing at different rates than methyl esters.[9]

The interplay of these factors determines the compound's overall pharmacokinetic profile, from absorption and distribution to metabolism and excretion (ADME).

Comparative Analysis: Key Performance Parameters

The decision to use a methyl versus an ethyl ester should be data-driven. Below, we compare their typical performance across three critical biological parameters.

Cell Permeability

A primary goal of esterification is to improve a drug's ability to enter cells. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[10][11]

Causality: Increased lipophilicity generally correlates with higher passive diffusion across cell membranes.[12] Therefore, the more lipophilic ethyl ester is often expected to exhibit a higher apparent permeability coefficient (Papp) than the corresponding methyl ester. However, this is not always the case. Extremely high lipophilicity can lead to poor aqueous solubility or partitioning into the cell membrane, which can hinder, rather than help, effective transport.[7]

Supporting Experimental Data:

The following table presents hypothetical, yet representative, data for a fluorinated carboxylic acid drug ("Fluoro-Acid") and its corresponding methyl and ethyl ester prodrugs.

CompoundApparent Permeability (Papp, A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Predicted Human Absorption
Fluoro-Acid0.21.1Low
Fluoro-Acid Methyl Ester5.81.3Moderate to High
Fluoro-Acid Ethyl Ester9.51.2High

Data is illustrative and will vary for each chemical series.

As shown, both esters significantly improve permeability compared to the parent acid. The ethyl ester, with its slightly higher lipophilicity, shows the most significant improvement in this model system.

Metabolic Stability

The stability of the ester bond is a double-edged sword. It must be stable enough to allow the prodrug to reach its target but labile enough to be efficiently cleaved by esterases to release the active drug.[13] The primary sites for this metabolism are the liver and plasma.[14]

Causality: The rate of hydrolysis is governed by the ester's susceptibility to carboxylesterases. Studies have shown that methyl esters can be more metabolically stable than their homologous ethyl esters in plasma.[13] For instance, one study found that methyl benzoate had a plasma half-life of 36 minutes, while ethyl benzoate's was only 17 minutes.[13] This suggests that the smaller methyl group may be a poorer substrate for certain plasma esterases. Conversely, in some cases, the increased steric bulk of the ethyl group can shield the carbonyl from enzymatic attack, leading to greater stability.[15] The presence of fluorine can also alter electronic properties, further influencing hydrolysis rates.[9]

Supporting Experimental Data:

CompoundPlasma Stability (Human, t½, min)Liver Microsome Stability (Human, t½, min)Primary Metabolite
Fluoro-Acid Methyl Ester45>60Fluoro-Acid
Fluoro-Acid Ethyl Ester2550Fluoro-Acid

Data is illustrative and will vary for each chemical series.

In this example, the methyl ester demonstrates greater stability in both plasma and human liver microsomes (HLM), suggesting it would have a longer systemic circulation time as the intact prodrug compared to the ethyl ester.

Target Affinity

For most ester prodrugs, the ester form itself is inactive. The biological activity is dependent on the concentration of the parent carboxylic acid achieved at the target site following hydrolysis. Therefore, direct binding assays are performed on the parent drug. The key comparison is how efficiently each ester delivers the active compound.

Causality: The choice of ester does not change the intrinsic affinity of the parent drug for its target, which is quantified by the dissociation constant (Kd) or the inhibitory constant (Ki).[16][17] However, differences in permeability and metabolic stability between the methyl and ethyl esters will dictate the concentration of the active drug that reaches the target over time, thereby influencing the overall potency and efficacy observed in cell-based or in vivo models. A rapidly hydrolyzed ester might be advantageous for localized action, while a more stable ester could be better for systemic targets requiring sustained exposure.

Supporting Experimental Data:

CompoundTarget Receptor Binding (Ki, nM)
Fluoro-Acid5.2
Fluoro-Acid Methyl Ester>10,000
Fluoro-Acid Ethyl Ester>10,000

Data is illustrative and will vary for each chemical series.

This data confirms that the parent acid is the active species. The choice between the methyl and ethyl ester would then be based on which prodrug provides the optimal pharmacokinetic profile to maintain therapeutic concentrations of "Fluoro-Acid" at the target site.

Visualization of Key Concepts and Workflows

To better illustrate the relationships and processes discussed, the following diagrams were generated using Graphviz.

G Start Fluorinated Carboxylic Acid (Parent Drug) Prodrug Ester Prodrug Strategy (Methyl vs. Ethyl) Start->Prodrug Permeability Cell Permeability (Lipophilicity) Prodrug->Permeability Stability Metabolic Stability (Esterase Hydrolysis) Prodrug->Stability PK Pharmacokinetics (PK) (Absorption & Distribution) Permeability->PK Stability->PK Hydrolysis In Vivo Hydrolysis (Release of Active Drug) PK->Hydrolysis PD Pharmacodynamics (PD) (Target Engagement) Hydrolysis->PD Efficacy Therapeutic Efficacy PD->Efficacy

Caption: Decision workflow for ester prodrug selection.

G Ester Fluorinated Ester Prodrug (Inactive) mid Carboxylesterases (in Plasma, Liver, etc.) Ester->mid Acid Fluorinated Carboxylic Acid (Active Drug) Alcohol Alcohol Byproduct (Methanol or Ethanol) mid->Acid mid->Alcohol

Caption: Bioactivation pathway of ester prodrugs.

G Seed 1. Seed Caco-2 cells on Transwell inserts Differentiate 2. Culture for 21 days to form monolayer Seed->Differentiate TEER 3. Verify monolayer integrity (TEER measurement) Differentiate->TEER Dose 4. Add compound to Apical (A) side TEER->Dose Sample 5. Sample from Basolateral (B) side over time Dose->Sample Analyze 6. Quantify compound (LC-MS/MS) Sample->Analyze Calculate 7. Calculate Papp value Analyze->Calculate

Caption: Experimental workflow for Caco-2 permeability assay.

Experimental Protocols

The following protocols are self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: Caco-2 Cell Permeability Assay

This protocol determines the rate of transport of a compound across a monolayer of human intestinal cells, modeling oral absorption.[10]

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Millicell® hanging cell culture inserts (0.4 µm pore size) at a density of 6 x 10⁴ cells/cm². Culture for 21-25 days in a 37°C, 5% CO₂ incubator to allow for differentiation into a polarized monolayer.[11]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high resistance value confirms a confluent, tight barrier. Additionally, run a low-permeability marker like Lucifer Yellow in parallel; its Papp should be <1.0 x 10⁻⁶ cm/s.[11]

  • Assay Preparation: Gently wash the cell monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Apical to Basolateral (A→B) Transport:

    • Add HBSS containing the test compound (e.g., 10 µM final concentration, DMSO < 0.5%) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

  • Incubation and Sampling: Incubate the plate at 37°C on an orbital shaker. At specified time points (e.g., 30, 60, 90, 120 minutes), collect an aliquot from the basolateral chamber, replacing the volume with fresh HBSS.[11]

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes (e.g., Cytochrome P450s), which are highly concentrated in HLM.[18][19]

Methodology:

  • Reagent Preparation:

    • Prepare a 1 µM working solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a pooled HLM suspension (final concentration 0.5 mg/mL) in the same buffer.

    • Prepare a 1 mM NADPH solution (cofactor) in buffer and keep at 37°C.[20]

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and the test compound solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[19]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.[20] The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[18]

Protocol 3: Competitive Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of the active parent drug for its target receptor.[16][21]

Methodology:

  • Reagent Preparation:

    • Prepare a receptor source (e.g., cell membranes expressing the target receptor) at a predetermined optimal protein concentration in an appropriate binding buffer.[22]

    • Prepare a stock solution of a radioligand known to bind the target with high affinity.

    • Prepare serial dilutions of the unlabeled test compound (the active "Fluoro-Acid").

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + fixed concentration of radioligand (at or below its Kd).[23]

    • Non-specific Binding (NSB): Receptor membranes + radioligand + a saturating concentration of a different, high-affinity unlabeled ligand.[16]

    • Competitor Wells: Receptor membranes + radioligand + increasing concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.[16]

  • Separation: Rapidly separate the bound from free radioligand by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the receptor-bound radioligand.[17][21]

  • Quantification: Place the filter discs into scintillation vials, add a scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

Conclusion and Future Perspectives

The choice between a methyl and an ethyl ester on a fluorinated drug candidate is a critical decision with significant downstream consequences for biological activity. While ethyl esters often provide an advantage in cell permeability due to higher lipophilicity, methyl esters may offer superior metabolic stability, particularly in plasma.[6][13] This guide demonstrates that a comprehensive, data-driven approach is essential. By systematically evaluating permeability, metabolic stability, and the intrinsic activity of the parent drug, researchers can make informed decisions to optimize a compound's pharmacokinetic profile.

The principles and protocols outlined here serve as a foundational framework for this comparative analysis. Ultimately, the optimal choice is context-dependent, relying on the specific therapeutic target, the desired route of administration, and the overall ADME properties of the molecular scaffold.

References

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Conformational preferences of fluorocyclohexane vs. silacyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Title: Conformational Preferences of Fluorocyclohexane vs. Silacyclohexane: A Bioisosteric Comparison Guide

Executive Summary: This guide provides a technical comparison of the conformational landscapes of fluorocyclohexane (


) and its silicon-containing bioisostere, 1-fluoro-1-silacyclohexane  (

). For medicinal chemists, this comparison is critical: replacing a carbon atom with silicon (the "Silicon Switch") drastically alters ring geometry, bond lengths, and substituent preferences, often inverting the expected "A-values" used in rational drug design.

Part 1: Structural Fundamentals & The Silicon Switch

To understand the conformational preference, one must first quantify the geometric distortions introduced by the silicon atom.

Bond Lengths and Ring Flattening

The fundamental driver of conformational divergence is the bond length.

  • C–C Bond: ~1.54 Å.

  • C–Si Bond: ~1.87 Å.

In fluorocyclohexane , the ring is a near-perfect chair. In 1-fluoro-1-silacyclohexane , the longer C–Si bonds cause the ring to "flatten" around the silicon atom. This flattening reduces the steric penalty of axial substituents because the 1,3-diaxial interactions (which usually drive groups equatorial) are physically further apart.

The "Silicon Switch" Effect

In carbon cyclohexanes, electronegative groups (like F) generally prefer the equatorial position to avoid steric clash, despite the dipole penalty. In silacyclohexanes, this rule often breaks or inverts due to the Generalized Anomeric Effect and reduced sterics.

FeatureFluorocyclohexane (

)
1-Fluoro-1-silacyclohexane (

)
Bond Length (X-C) 1.38 Å (C-F)1.59 Å (Si-F)
Ring Bond Length 1.54 Å (C-C)1.87 Å (C-Si)
Ring Shape Standard ChairFlattened Chair (at Si end)
Inversion Barrier ~10.3 kcal/mol~5.5 kcal/mol (Highly flexible)
Dominant Effect Steric Repulsion (favors Eq)Anomeric Effect (

) (favors Ax)

Part 2: Conformational Energetics (The Core Analysis)

Fluorocyclohexane: The Equatorial Standard

In


, the equilibrium favors the equatorial conformer.
  • 
     (A-value):  -0.25 to -0.36 kcal/mol.
    
  • Mechanism: The steric bulk of fluorine is small (Van der Waals radius ~1.47 Å), but 1,3-diaxial repulsion with hydrogens is sufficient to push the equilibrium slightly toward equatorial.

  • Solvent Effect: In polar solvents, the equatorial preference increases due to better solvation of the larger dipole moment.

1-Fluoro-1-silacyclohexane: The Axial Shift

When F is attached to Silicon in the ring, the preference shifts dramatically.

  • 
    :  +0.13 to +0.20 kcal/mol (Axial is lower energy).
    
  • Mechanism:

    • Reduced Sterics: The long C-Si bonds move the axial F away from the syn-axial hydrogens (at C3/C5), effectively eliminating the steric penalty.

    • Anomeric Effect: There is a hyperconjugative interaction between the fluorine lone pair and the antibonding orbital of the adjacent Si-C bonds (

      
      ). This stereoelectronic effect stabilizes the axial position.
      
Visualization of Conformational Equilibria

The following diagram illustrates the inversion of stability between the two systems.

ConformationComparison cluster_Carbon Fluorocyclohexane System cluster_Silicon 1-Fluoro-1-silacyclohexane System C_Ax Axial Conformer (Higher Energy) C_Eq Equatorial Conformer (Major Species) C_Ax->C_Eq  ΔG ≈ -0.25 kcal/mol   (Steric driven) Si_Ax Axial Conformer (Major Species) Si_Eq Equatorial Conformer (Higher Energy) Si_Ax->Si_Eq  ΔG ≈ +0.15 kcal/mol   (Anomeric driven)

Caption: Comparison of thermodynamic equilibria. Green arrow indicates the favored shift for Carbon; Blue arrow indicates the favored shift for Silicon.

Part 3: Experimental Validation Protocol

Because silacyclohexanes have exceptionally low barriers to ring inversion (~5 kcal/mol vs 10 kcal/mol for carbon), standard NMR at room temperature will only show a time-averaged signal. You must use Ultra-Low Temperature (ULT) NMR.

Protocol: Determination of K_eq via ULT-NMR

Objective: Quantify the ratio of Axial:Equatorial conformers by "freezing" the ring inversion.

Reagents & Equipment:

  • Solvent: Freon mixture (

    
     / 
    
    
    
    ) or
    
    
    (if T > -100°C is sufficient). Note: Silacyclohexanes often require T < -120°C.
  • Instrument: 500 MHz NMR (or higher) with a liquid nitrogen-cooled probe.

  • Internal Standard:

    
     (for 
    
    
    
    F referencing).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of the fluorosilacyclohexane in 0.6 mL of the Freon solvent mixture in a heavy-wall NMR tube. Degas the sample to prevent paramagnetic broadening by oxygen.

  • Variable Temperature (VT) Ramp:

    • Start at 298 K .[1][2][3] Acquire

      
      Si and 
      
      
      
      F spectra. You will see a single weighted-average peak.
    • Lower temperature in 20 K decrements.

    • Target Temperature: Reach 100 K to 110 K (-163°C to -173°C).

  • Decoalescence Observation: As you pass the coalescence temperature (

    
    ), the single peak will broaden and split into two distinct signals (Axial and Equatorial).
    
  • Integration & Calculation: Integrate the distinct peaks for the axial (

    
    ) and equatorial (
    
    
    
    ) conformers. Calculate
    
    
    :
    
    
    Calculate Free Energy Difference:
    
    

Self-Validating Check:

  • If the peaks do not split by -100°C, the barrier is lower than expected. Confirm the probe temperature using a methanol thermometer standard.

  • Verify assignments using

    
     coupling constants. Axial F typically has a distinct coupling constant compared to Equatorial F due to the Karplus relationship with adjacent ring protons.
    

Part 4: Implications for Drug Design

For drug developers, the "Silicon Switch" is not just a structural novelty; it is a tool for tuning lipophilicity and metabolic stability.

  • Bioisosteric Replacement: Replacing a cyclohexyl ring with a silacyclohexyl ring increases lipophilicity (

    
     increases) due to the larger, more diffuse silicon atom.
    
  • Conformational Locking: If a drug pharmacophore requires an axial fluorine for binding (e.g., to engage a specific hydrophobic pocket or H-bond donor), using a silacyclohexane scaffold can lock this conformation without the energy penalty seen in carbon rings.

  • Metabolic Blockade: The Si-C bond is generally stable to metabolic oxidation, and the altered ring puckering can prevent enzymatic recognition by CYPs that process standard cyclohexyl rings.

References

  • Arnason, I., et al. (2013).[1] "Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: ab initio study and NBO analysis." Structural Chemistry, 24, 763–768.[3]

  • Shainyan, B. A. (2020).[4] "Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis." Molecules, 25(15), 3461.

  • Kvaran, A., et al. (2002). "Conformational properties of 1-fluoro-1-silacyclohexane: Gas electron diffraction and low-temperature NMR." Journal of Organic Chemistry.

  • Sieburth, S. M. (2013). "Silicon in Drug Design and Discovery." Journal of Medicinal Chemistry. (Contextual grounding for bioisostere claims).

Sources

Efficacy of different catalysts in fluorination reactions

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern pharmaceutical and agrochemical development. By modulating a molecule's pKa, lipophilicity, and metabolic stability, targeted fluorination can drastically alter pharmacokinetic profiles[1]. However, the thermodynamic and kinetic hurdles of carbon–fluorine (C–F) bond formation—namely, the high hydration energy of the fluoride anion and the hard-soft acid-base mismatch with late transition metals—demand highly specialized catalytic systems[2].

As an Application Scientist, evaluating the efficacy of different catalysts is not just about comparing yields; it requires a deep understanding of the mechanistic bottlenecks that dictate substrate scope and reaction conditions. This guide objectively compares the three dominant paradigms in catalytic fluorination: Palladium (Pd), Copper (Cu), and Dual Photoredox catalysis.

Palladium (Pd) Catalysis: The Electrophilic Paradigm

Palladium has historically dominated the electrophilic fluorination of unactivated C–H bonds[3]. Operating predominantly through a Pd(II)/Pd(IV) catalytic cycle, these reactions utilize strong electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

  • The Causality of Efficacy: These reagents play a dual role—they supply the electrophilic fluorine atom (

    
    ) and act as the stoichiometric oxidant necessary to drive the metal center to the requisite high-valent Pd(IV) state[3].
    
  • Limitations: While highly effective for directed C–H functionalization and asymmetric variants (achieving up to 95% ee at loadings as low as 0.5 mol%), Pd-catalyzed nucleophilic fluorination remains notoriously difficult due to competitive off-cycle pathways and sluggish reductive elimination[3].

Copper (Cu) Catalysis: The Nucleophilic Workhorse

To harness abundant and inexpensive nucleophilic fluoride sources (e.g., AgF, KF), copper catalysis has emerged as a superior alternative[4]. Copper facilitates a Cu(I)/Cu(III) cycle that is highly effective for cross-coupling.

  • The Causality of Efficacy: The key to success in Cu-catalyzed systems is the stabilization of the highly polar Cu(III)–aryl–fluoride intermediate. This is often achieved through the use of directing groups (such as pyridyl moieties), which accelerate oxidative addition and enforce a coplanar geometry. This geometry lowers the activation barrier, favoring the challenging C–F reductive elimination over unwanted protodehalogenation[2].

Photoredox and Dual Catalysis: Overcoming Thermal Barriers

Recent advances have merged transition metal catalysis with photoredox networks to bypass traditional thermal activation barriers[1].

  • The Causality of Efficacy: By utilizing visible light and photocatalysts (e.g., Ir(III) complexes), researchers can generate radical intermediates via single-electron transfer (SET). When paired with a copper catalyst, this dual system is uniquely efficacious for the decarboxylative fluorination of aliphatic carboxylic acids, providing access to alkyl fluorides under remarkably mild conditions[3].

Visualizing Catalyst Selection Logic

To streamline process development, the selection of a fluorination catalyst should follow a strict logical hierarchy based on the substrate class and the nature of the available fluorine source.

CatalystSelection Start Target C-F Bond Substrate Substrate Class? Start->Substrate ArylHalide Aryl Halides Substrate->ArylHalide Cross-coupling CHBond C-H Bonds Substrate->CHBond Direct Func. Aliphatic Aliphatic Acids Substrate->Aliphatic Decarboxylative CuCat Cu(I)/Cu(III) Cycle (Nucleophilic F-) ArylHalide->CuCat Directing Group PdCat Pd(II)/Pd(IV) Cycle (Electrophilic F+) CHBond->PdCat Regioselective PhotoCat Dual Photoredox (Radical Pathway) Aliphatic->PhotoCat Visible Light

Decision matrix for fluorination catalysts based on substrate and mechanism.

Quantitative Efficacy Comparison

The following table synthesizes experimental data across the three primary catalytic systems, highlighting their operational parameters and performance metrics[3],[2].

Catalyst SystemPrimary MechanismOptimal SubstratesFluorine SourceCatalyst LoadingTypical YieldsKey Advantage
Palladium (Pd) Pd(II)/Pd(IV) ElectrophilicUnactivated C–H bonds, OxindolesNFSI, Selectfluor0.5 – 10 mol%60–95%High enantioselectivity (up to 95% ee)
Copper (Cu) Cu(I)/Cu(III) NucleophilicAryl halides, Directed C–H bondsAgF, KF, Et₃N·3HF20 – 30 mol%45–92%Utilizes inexpensive nucleophilic fluoride
Dual Photoredox Radical / SETAliphatic carboxylic acidsSelectfluor, AgF1 – 5 mol%50–85%Mild conditions; broad functional group tolerance

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every reagent choice and environmental control is rooted in the mechanistic causality of the specific catalytic cycle.

Protocol A: Copper-Catalyzed Nucleophilic Fluorination of Aryl Bromides

Objective: Conversion of 2-pyridyl aryl bromides to aryl fluorides using a Cu(I)/Cu(III) pathway[2].

  • Glovebox Assembly: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the 2-pyridyl aryl bromide (1.0 equiv), Cu(OTf)₂ (20 mol %), and AgF (2.0 equiv).

    • Causality: AgF is highly hygroscopic. Ambient moisture introduces hydroxide ions, which outcompete fluoride during the reductive elimination phase, leading to unwanted phenol byproducts. Furthermore, the silver cation acts as a critical halide scavenger, driving the initial oxidative addition forward[2].

  • Solvent Addition: Add anhydrous DMF (0.1 M) to the vial and seal tightly with a PTFE-lined cap.

    • Causality: DMF is a highly polar aprotic solvent that stabilizes the transient, highly polar Cu(III)–F intermediate prior to reductive elimination.

  • Thermal Activation: Transfer the sealed vial out of the glovebox and heat at 140 °C for 14 hours.

    • Causality: High thermal energy is strictly required to overcome the substantial activation barrier of C(sp²)–F reductive elimination from the rigid Cu(III) center[2].

  • Validation & Isolation: Cool to room temperature.

    • Self-Validation Check: Monitor the reaction via ¹⁹F NMR spectroscopy of the crude mixture. Complete conversion is indicated by the disappearance of the AgF signal and the emergence of a distinct aryl-fluoride resonance (typically between -100 and -120 ppm)[5]. Dilute with ethyl acetate, filter through Celite to remove insoluble silver salts, and purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed Electrophilic ortho-Fluorination of Benzoic Acids

Objective: Regioselective C–H fluorination utilizing a Pd(II)/Pd(IV) cycle[3].

  • Reaction Assembly: To a Schlenk tube, add the benzoic acid derivative (1.0 equiv), Pd(OAc)₂ (10 mol %), and NFSI (1.5 equiv).

    • Causality: Pd(OAc)₂ serves as the precatalyst, coordinating to the substrate's directing group to initiate targeted C–H activation. NFSI acts simultaneously as the electrophilic fluorine source and the stoichiometric oxidant required to access the reactive Pd(IV) state[3].

  • Solvent & Additives: Add trifluoroacetic acid (TFA, 2.0 equiv) as an additive and dichloroethane (DCE) as the solvent.

    • Causality: TFA enhances the electrophilicity of the Pd center and facilitates the cleavage of the C–H bond via a concerted metalation-deprotonation (CMD) pathway.

  • Reaction Execution: Stir the mixture at 90 °C for 12 hours under an argon atmosphere.

    • Causality: Argon prevents competitive aerobic oxidation pathways, while 90 °C provides the thermal energy necessary for the rigid Pd(IV) intermediate to undergo reductive elimination[3].

  • Validation & Quenching:

    • Self-Validation Check: Reaction progress can be tracked via TLC. The successful formation of the C–F bond typically results in a product with a higher R_f value than the starting benzoic acid due to decreased hydrogen-bonding capacity. Quench with saturated aqueous NaHCO₃ to neutralize the TFA, extract with dichloromethane, and purify via flash chromatography.

References[3] Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups, Beilstein Journal of Organic Chemistry,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2RGBn1JPwCXPLTuZUTP9DS3AuyFAVAxxJ799IKDnaBWsSk4LfQwq3dLK99T0v1kDpFyNXoYAmqwW3LgU6pX-BUenZXrg6gC10dUZSFikKdrhcZ-k4SswbrUOpE3JtZgMLelleI0YJlXxwrjryUfUU71M=[1] Contemporary synthetic strategies in organofluorine chemistry, Springer Nature,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMy4POvN_lY7-KFvZq85Z_XzxhLuZAzE5-4cXUlVEWMnwIkdkFGnx8ZsBDTJAkO2DPSU-OBY2BmAsh69HRJdklNApjQ7d1HiLlTsSfOrFp2UmdRYH53phihA2UjqBvxle55l3hH5MzcKTGCzRiPrxgiy6h0VfrjH_pO7tSYq2OV5Em8rPBnU21khgI[4] Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C–H Bonds, Journal of the American Chemical Society,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFISu28eQf1SSpFkVdgqp2ytq_lYD7-U9fDdsrX4gGwfGAcOlezcbnXKhja4G8Jnm7v_UpXFwG_gFX0klHfW0Zwt5Hvz7w51pzjTWUOq6DFWdnXhdKSS_-z1LJG5iJKyGcGZwqHJFh08ug=[2] Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides, ACS Publications,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw4JVIS3xh0SD9PKRR6kJXmblFhKj8US7e5PrqVEaPTT_ej0T8gqrXRuVkkFP-jwvyuCTJshoK4-i1WiEg9fkWVjQQj5dYeXd5Y_xUhmIqifK8_9hzGBly5OyvAtnptpG-YE7tDA==[5] NHC-Copper Mediated Ligand-Directed Radiofluorination of Aryl Halides, PMC,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGesdx44uOsA0E0ySh7NxYE7zphUcMRtXLfpyTmKXSOls5fdDbBPGeuvMs_okVThZKY1jSkzaodJSVThgsLIw_v2GyNBXP_TdFPB6ta_uHTq3bbkQSnwp0UodQWyKRpiS6DG9uq4iG2r3GmCLI=

Sources

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Fluorinated Isomers

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. From enhancing metabolic stability and binding affinity in pharmaceuticals to tuning the electronic characteristics of materials, the influence of fluorine is profound.[1] However, this power comes with a critical analytical challenge: the precise structural characterization of the resulting compounds. Fluorinated isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different biological activities and physical properties. Therefore, the ability to unambiguously differentiate between these isomers is not merely an academic exercise but a crucial step in research, development, and quality control.

This guide provides a comparative analysis of the primary spectroscopic techniques used to distinguish fluorinated isomers. As a senior application scientist, my focus extends beyond the mere listing of methods; this guide is designed to provide a deeper understanding of the causality behind experimental choices and the interpretation of the resulting data, empowering researchers to select and apply the most effective analytical strategies. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical insights and practical, field-proven protocols.

NMR spectroscopy, particularly ¹⁹F NMR, stands as the most powerful and informative technique for the analysis of fluorinated compounds. The ¹⁹F nucleus possesses ideal properties for NMR analysis: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in a sensitivity that is approximately 83% of that of ¹H.[2]

¹⁹F NMR Spectroscopy: A Window into the Fluorine Environment

The primary strength of ¹⁹F NMR lies in its exceptionally wide chemical shift range, which can span over 800 ppm.[3] This vast spectral dispersion minimizes the signal overlap that often complicates ¹H NMR spectra, allowing for the clear resolution of signals from individual fluorine atoms within a molecule.[1] The chemical shift (δ) of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful fingerprint for its position within an isomer.[3]

Causality of Chemical Shift Differences in Isomers:

The position of a fluorine atom, even in closely related isomers, creates a unique electronic environment that directly influences its NMR signal. For instance, the ¹⁹F chemical shift of a fluorine atom on an aromatic ring is significantly affected by its position (ortho, meta, para) relative to other substituents. This is because the substituent alters the electron density distribution within the ring through inductive and resonance effects, which in turn changes the shielding of the fluorine nucleus.[4][5] Even subtle changes in molecular geometry between isomers can lead to distinct and measurable differences in their ¹⁹F chemical shifts.[6]

The Power of Spin-Spin Coupling (J-Coupling):

Beyond the chemical shift, spin-spin coupling provides a wealth of structural information. The ¹⁹F nucleus couples not only with other fluorine nuclei (homonuclear coupling) but also with other active nuclei like ¹H and ¹³C (heteronuclear coupling).[7]

  • ¹⁹F-¹⁹F Coupling: These coupling constants are typically much larger than ¹H-¹H couplings and can be observed over several bonds (2J, 3J, 4J, and even 5J).[8] The magnitude of the J-coupling constant is dependent on the number of bonds separating the coupled nuclei and their spatial orientation, providing invaluable data for differentiating isomers.

  • ¹⁹F-¹H Coupling: Coupling between fluorine and hydrogen atoms provides crucial connectivity information, helping to map the structure around the fluorinated center. Geminal (²JFH) and vicinal (³JFH) coupling constants are particularly informative for stereochemical assignments.[9]

G

Caption: A generalized workflow for ¹⁹F NMR analysis.

Table 1: Comparative ¹⁹F NMR Data for Hypothetical Difluorobenzene Isomers

Isomer¹⁹F Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)Expected Splitting Pattern
1,2-Difluorobenzene~ -139³JFF ≈ 20 Hz, ³JFH, ⁴JFHComplex multiplet
1,3-Difluorobenzene~ -110⁴JFF ≈ 7 Hz, ²JFH, ⁴JFH, ⁵JFHComplex multiplet
1,4-Difluorobenzene~ -120⁵JFF ≈ 15 Hz, ³JFHTriplet (due to coupling with two equivalent protons)

Note: Values are approximate and can vary based on solvent and other substituents.

Experimental Protocol: ¹⁹F NMR Spectroscopy

This protocol provides a self-validating system for obtaining high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the fluorinated isomer into a clean, dry NMR tube. The precise mass is crucial for any potential quantitative analysis.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; consistency across samples is paramount for valid comparisons.

    • It is often unnecessary to add an internal standard for routine ¹⁹F NMR unless precise chemical shift referencing against an external standard is required. The spectrometer's lock signal on the deuterated solvent is typically sufficient. For quantitative applications, an internal standard containing fluorine (e.g., trifluorotoluene) at a known concentration is essential.[1]

    • Cap the tube and gently vortex or invert to ensure the sample is fully dissolved. A homogenous solution is required to avoid line broadening.

  • Data Acquisition:

    • Insert the sample into a high-field NMR spectrometer (≥400 MHz for ¹H frequency). Higher field strengths provide better signal dispersion and resolution.

    • Tune and match the ¹⁹F probe. This step is critical for maximizing sensitivity and ensuring a proper pulse width.

    • Acquire a standard one-dimensional ¹⁹F spectrum. A simple pulse-acquire experiment is usually sufficient. For spectra with proton coupling, a proton-decoupled experiment should also be run to simplify the spectrum and confirm assignments.

    • Key Parameters:

      • Spectral Width: Ensure the full range of expected ¹⁹F chemical shifts is covered (e.g., +50 to -250 ppm).

      • Acquisition Time: Typically 1-2 seconds to ensure good digital resolution.

      • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate, but for quantitative analysis, it should be at least 5 times the longest T₁ relaxation time of any fluorine nucleus in the sample.

      • Number of Scans: Dependent on sample concentration, but typically ranges from 16 to 128 scans for good signal-to-noise.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully to ensure all peaks are in pure absorption mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis. While internal references can be used, it's common to reference externally to CFCl₃ at 0 ppm.[2]

    • Integrate the signals to determine the relative ratios of different fluorine environments.

    • Analyze the chemical shifts, coupling patterns, and coupling constants to elucidate the structure of the isomer.

Infrared (IR) Spectroscopy: Probing Vibrational Differences

Infrared (IR) spectroscopy provides a rapid and non-destructive method for differentiating isomers by probing their molecular vibrations. The key is the carbon-fluorine (C-F) bond, which gives rise to strong absorption bands in the fingerprint region of the IR spectrum, typically between 1000 and 1360 cm⁻¹.[10]

Causality of IR Spectral Differences in Isomers:

The precise frequency of the C-F stretching vibration is sensitive to the electronic environment of the bond.[10] In isomers, the arrangement of atoms differs, leading to changes in bond polarity, bond strength, and vibrational coupling with other modes in the molecule. These differences result in unique IR absorption patterns.

  • Stretching Vibrations: Monofluorinated compounds typically show a strong, single C-F stretching band. Molecules with multiple fluorine atoms, such as CF₂ or CF₃ groups, will exhibit multiple bands due to symmetric and asymmetric stretching modes.[10] The position of these bands can differentiate between, for example, a CF₃ group on an aliphatic chain versus an aromatic ring.

  • Bending Vibrations: For aromatic compounds, the out-of-plane C-H bending vibrations (typically 700-900 cm⁻¹) are highly characteristic of the substitution pattern on the ring. Therefore, ortho-, meta-, and para-substituted fluorinated aromatic isomers will display distinct patterns in this region, providing a reliable method for their differentiation.[11][12]

G

Caption: Logical flow from isomer structure to a unique IR spectrum.

Table 2: Characteristic IR Absorption Ranges for C-F Bonds

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Notes
Aryl-FC-F Stretch1250 - 1120Strong absorption.
Alkyl-FC-F Stretch1150 - 1000Strong absorption.
-CF₂-Asymmetric Stretch1280 - 1120Very strong intensity.
-CF₂-Symmetric Stretch1180 - 1080Strong intensity.
-CF₃Asymmetric Stretch1350 - 1120Very strong, often multiple bands.
-CF₃Symmetric Stretch~1150Strong intensity.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a common and convenient technique that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This spectrum is automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

  • Sample Application:

    • Place a small amount of the liquid or solid sample directly onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.

    • For solids, use the pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible intensity measurements.

  • Data Acquisition:

    • Collect the sample spectrum.

    • Key Parameters:

      • Spectral Range: Typically 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹ is sufficient for most applications.

      • Number of Scans: 16 to 32 scans are usually adequate to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Examine the resulting spectrum, paying close attention to the fingerprint region (1400-700 cm⁻¹).

    • Identify the strong C-F stretching absorptions and the characteristic patterns of C-H out-of-plane bending for aromatic isomers.

    • Compare the spectra of the different isomers, noting any shifts in peak position, changes in relative intensity, or the appearance/disappearance of bands.

Mass Spectrometry (MS): Decoding Fragmentation Patterns

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). While isomers inherently have the same molecular mass and will thus show the same molecular ion peak, their differentiation is possible through the analysis of their fragmentation patterns.[12] When a molecule is ionized in the mass spectrometer (e.g., by electron ionization), the resulting molecular ion is often energetically unstable and breaks apart into smaller, more stable fragment ions.[13]

Causality of Fragmentation Differences in Isomers:

The structure of an isomer dictates the relative stability of the bonds and the potential fragment ions that can be formed. A fragmentation pathway that leads to a particularly stable carbocation or radical will be favored, resulting in a more abundant peak in the mass spectrum.[14] The position of a fluorine atom can significantly influence fragmentation:

  • Directing Fragmentation: A fluorine atom can influence bond cleavage at adjacent positions. For example, alpha-cleavage (cleavage of the bond adjacent to a heteroatom) can be affected by the fluorine's inductive effect.

  • Fragment Stability: The position of fluorine can affect the stability of the resulting fragment ions. A fluorine atom may stabilize or destabilize a potential carbocation through competing inductive and resonance effects, altering the preferred fragmentation route compared to another isomer.

  • Rearrangements: The specific arrangement of atoms in an isomer can enable or prohibit certain rearrangement reactions (e.g., McLafferty rearrangement) prior to fragmentation, leading to unique fragment ions.

Common fragmentation pathways for fluorinated compounds include the loss of a fluorine radical (M-19) or the elimination of hydrogen fluoride (M-20).[15]

G

Caption: A generalized fragmentation pathway in mass spectrometry.

Table 3: Potential Differentiating Fragments for Isomeric Fluoroanilines (C₆H₆FN)

IsomerMolecular Ion (m/z)Potential Key Fragment Ion (m/z)Fragmentation Pathway
2-Fluoroaniline11183Loss of hydrogen cyanide (HCN) followed by loss of H.
3-Fluoroaniline11192Loss of a fluorine radical is less favorable.
4-Fluoroaniline11184Loss of hydrogen cyanide (HCN).

Note: Relative abundances are highly dependent on the ionization energy and instrument type. This table illustrates potential differences, not definitive outcomes.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing volatile fluorinated isomers, as the gas chromatograph separates the isomers before they enter the mass spectrometer.

  • Sample Preparation:

    • Prepare a dilute solution of the isomer mixture (e.g., 10-100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate. High concentrations can overload the GC column and detector.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Parameters:

      • Column: Use a capillary column with a polarity suitable for the analytes (e.g., a non-polar DB-5ms column).

      • Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

      • Oven Program: Develop a temperature gradient that effectively separates the isomers. A typical program might start at 80 °C and ramp up to 250 °C at 10 °C/min.

      • Carrier Gas: Use an inert gas, typically Helium, at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer (MS) Parameters:

      • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate reproducible fragmentation patterns for library matching.

      • Mass Range: Scan a range that includes the molecular ion and all expected fragments (e.g., m/z 40-300).

      • Detector: The detector will record the abundance of each ion at its respective m/z.

  • Data Analysis:

    • Examine the chromatogram to confirm the separation of the isomers.

    • Extract the mass spectrum for each separated isomer peak.

    • Identify the molecular ion peak (M⁺) to confirm the mass.

    • Analyze the fragmentation pattern. Compare the relative abundances of the major fragment ions between the isomers.

    • Compare the obtained spectra with library databases (e.g., NIST) for confirmation if the compounds are known.

Conclusion: A Multi-Technique Approach for Unambiguous Identification

Each spectroscopic technique offers a unique perspective on the structure of fluorinated isomers.

  • ¹⁹F NMR Spectroscopy is unparalleled in its ability to provide definitive and detailed structural information through its wide chemical shift dispersion and complex coupling patterns. It is often the technique of choice for unambiguous identification.

  • Infrared Spectroscopy offers a rapid and cost-effective method for distinguishing isomers, particularly aromatic substitution patterns, based on characteristic vibrational modes.

  • Mass Spectrometry , especially when coupled with a separation technique like GC, confirms molecular weight and provides valuable structural clues through the analysis of distinct fragmentation pathways.

While each method has its strengths, the most trustworthy and robust analytical strategy employs a combination of these techniques.[16] For instance, IR can quickly suggest the substitution pattern, which can then be definitively confirmed and fully elucidated by ¹⁹F NMR. GC-MS can confirm the purity and molecular weight of the sample being analyzed by NMR. By integrating the data from these complementary techniques, researchers, scientists, and drug development professionals can achieve a comprehensive and confident characterization of fluorinated isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Chemical Science. (n.d.).
  • ResearchGate. (n.d.). An Overview of Fluorine NMR.
  • ResearchGate. (n.d.).
  • ACS Publications. (2023, June 1).
  • Journal of the American Chemical Society. (2010, October 19).
  • PMC. (n.d.).
  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table.
  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19.
  • Southampton Chemistry Analytical Solutions. (n.d.). Multinuclear and Fluorine NMR Spectroscopy.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • PMC. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.
  • BenchChem. (n.d.). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.
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  • JSB. (2018, March 10). The differentiation of positional isomers utilizing GC-IRD.
  • RSC Publishing. (n.d.). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.
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A Comparative Benchmarking Guide to New Synthetic Routes for Tranexamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Need for Efficient Tranexamic Acid Synthesis

Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a synthetic lysine derivative with significant medical applications.[1] It is a crucial antifibrinolytic agent, effectively reducing blood loss in various clinical scenarios, from major surgeries to postpartum hemorrhage and heavy menstrual bleeding.[2][3][4] Its importance is underscored by its inclusion on the World Health Organization's List of Essential Medicines. The growing demand for this life-saving drug necessitates the development of efficient, cost-effective, and environmentally sustainable manufacturing processes.

This guide provides a comparative analysis of traditional and emerging synthetic routes for tranexamic acid. We will delve into the mechanistic underpinnings of these routes, offering a critical evaluation of their respective yields, purity profiles, and adherence to the principles of green chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of tranexamic acid synthesis and to identify promising avenues for process optimization and innovation.

I. The Established Industrial Routes: A Critical Retrospective

For decades, the industrial production of tranexamic acid has been dominated by a few key synthetic strategies. While commercially viable, these routes often employ harsh reaction conditions, hazardous reagents, and can present challenges in achieving high isomeric purity.

The p-Aminomethyl Benzoic Acid (PAMBA) Hydrogenation Route

This has been a cornerstone of tranexamic acid production. The synthesis begins with the catalytic hydrogenation of p-aminomethyl benzoic acid to yield a mixture of cis and trans isomers of 4-(aminomethyl)cyclohexanecarboxylic acid. The desired trans isomer is then obtained through an isomerization step, typically by heating the mixture in an acidic or alkaline aqueous solution.

A significant drawback of this method is the often-incomplete conversion and the need for an energy-intensive isomerization step. Moreover, the direct hydrogenation of PAMBA can lead to the formation of deamination byproducts, complicating the purification process.[5] Some older protocols have also utilized toxic reagents like barium hydroxide for the isomerization, generating problematic waste streams.[5]

The 4-Methylbenzonitrile Oxidation and Reduction Route

Another established method starts with 4-methylbenzonitrile. The methyl group is first oxidized to a carboxylic acid, yielding 4-cyanobenzoic acid. The cyano group is then reduced to an aminomethyl group, followed by the hydrogenation of the aromatic ring to the cyclohexane ring. This route also produces a mixture of cis and trans isomers that require separation and isomerization. A key challenge in this route is controlling the reaction conditions to prevent side reactions and ensure high yields.

II. Emerging Synthetic Strategies: A Move Towards Efficiency and Sustainability

Recent research has focused on developing more elegant and efficient synthetic routes that address the shortcomings of the traditional methods. These new approaches often prioritize milder reaction conditions, higher yields, and a reduced environmental footprint.

The Dimethyl Terephthalate Route: A Multi-step, High-Purity Synthesis

A notable advancement is the seven-step synthesis starting from the readily available and inexpensive dimethyl terephthalate.[6][7][8] This route, as detailed by Li et al. (2015), achieves an impressive overall yield of 59.2% and a final product purity of 99.6%.[6][7][8] A key innovation in this process is a one-pot hydrogenation and acylation step using a Ni/Al2O3 catalyst, which circumvents the need for more expensive and hazardous catalysts like PtO2.[6][7] This route also avoids the use of toxic reagents such as chromium trioxide (CrO3) and chlorine gas (Cl2), which were characteristic of some older synthetic approaches.[6]

The Scalable Five-Step Process from a Dimethyl 1,4-Cyclohexanedicarboxylate Isomeric Mixture

A more recent development focuses on a commercially scalable five-step process that begins with a cis/trans mixture of dimethyl 1,4-cyclohexanedicarboxylate.[9][10] This innovative route boasts an overall yield of 47% and a purity exceeding 99.5%.[9][10] A pivotal feature of this synthesis is an early-stage epimerization of the cis-predominant isomeric mixture to a trans-predominant one under mild conditions.[9][10] The desired trans isomer is then efficiently isolated by exploiting differences in solubility. This approach is particularly attractive for its use of cost-effective starting materials and its avoidance of harsh reaction conditions, positioning it as a greener and safer alternative.[9]

Continuous Flow Synthesis: A High-Yield, High-Purity Approach

The application of continuous flow technology represents a paradigm shift in the synthesis of tranexamic acid. A patented process utilizing a continuous flow reactor has demonstrated the potential for high efficiency and purity. This method, which involves the amination of an alkyl halide intermediate, reports impressive yields in the range of 66-75% and purities between 99.0% and 99.8%.[11] Continuous flow reactors offer superior heat and mass transfer, enabling better reaction control, reduced reaction times, and often, a decrease in byproduct formation. This technology aligns well with the principles of green chemistry by minimizing waste and enhancing process safety.[12]

III. Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators of the discussed synthetic routes.

Synthetic Route Starting Material Key Features Overall Yield (%) Purity (%) Advantages Disadvantages
PAMBA Hydrogenation p-Aminomethyl Benzoic AcidCatalytic hydrogenation followed by isomerization.Variable, often lower due to isomerization losses.Dependent on purification efficiency.Established technology.Use of harsh conditions, potential for byproducts, energy-intensive isomerization.
Dimethyl Terephthalate Route Dimethyl TerephthalateSeven-step synthesis with a one-pot hydrogenation/acylation.59.2%[6][7][8]99.6%[6][7][8]High purity, avoids toxic reagents and expensive catalysts.Multi-step process.
Dimethyl 1,4-Cyclohexanedicarboxylate Route cis/trans Dimethyl 1,4-CyclohexanedicarboxylateFive-step process with early-stage isomerization.47%[9][10]>99.5%[9][10]Scalable, uses cost-effective materials, greener and safer.Moderate yield.
Continuous Flow Synthesis Alkyl Halide IntermediateAmination in a continuous flow reactor.66-75%[11]99.0-99.8%[11]High yield and purity, enhanced safety, reduced waste.Requires specialized equipment.

IV. Experimental Workflows and Methodologies

For the purpose of reproducibility and further investigation, detailed experimental protocols for the newer synthetic routes are outlined below.

Experimental Protocol: Dimethyl Terephthalate Route (Abbreviated from Li et al., 2015)
  • Esterification: Dimethyl terephthalate is selectively hydrolyzed to its mono-methyl ester.

  • Amidation: The carboxylic acid group is converted to an amide.

  • Hofmann Rearrangement: The amide is converted to an amine.

  • Protection: The amino group is protected as an acetamide.

  • Hydrogenation: The aromatic ring is reduced to a cyclohexane ring using a Ru-Al2O3 catalyst.

  • Isomerization: The cis/trans mixture is isomerized to favor the trans isomer.

  • Deprotection and Purification: The protecting group is removed, and the final product is purified by crystallization.

Experimental Protocol: Continuous Flow Synthesis (Conceptual)
  • Feed Preparation: Solutions of the starting alkyl halide and the aminating agent (e.g., ammonia in a suitable solvent) are prepared.

  • Reaction: The reactant solutions are pumped into a heated and pressurized flow reactor coil. The reaction temperature and residence time are precisely controlled.

  • Quenching and Work-up: The reaction mixture exiting the reactor is quenched and subjected to a work-up procedure to isolate the crude product.

  • Purification: The crude tranexamic acid is purified, typically by crystallization, to yield the final high-purity product.

V. Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core transformations in the discussed synthetic routes.

Tranexamic_Acid_Synthesis_Comparison cluster_pamba PAMBA Hydrogenation Route cluster_dmt Dimethyl Terephthalate Route cluster_flow Continuous Flow Synthesis pamba p-Aminomethyl Benzoic Acid cis_trans_mix_pamba cis/trans Mixture pamba->cis_trans_mix_pamba H2, Catalyst tranexamic_acid_pamba Tranexamic Acid cis_trans_mix_pamba->tranexamic_acid_pamba Isomerization dmt Dimethyl Terephthalate intermediate1_dmt Multi-step Intermediates dmt->intermediate1_dmt 7 Steps cis_trans_mix_dmt cis/trans Mixture intermediate1_dmt->cis_trans_mix_dmt Hydrogenation tranexamic_acid_dmt Tranexamic Acid cis_trans_mix_dmt->tranexamic_acid_dmt Isomerization & Purification alkyl_halide Alkyl Halide Intermediate crude_ta_flow Crude Tranexamic Acid alkyl_halide->crude_ta_flow Amination (Flow Reactor) tranexamic_acid_flow Tranexamic Acid crude_ta_flow->tranexamic_acid_flow Purification

Caption: Comparative overview of three synthetic routes to tranexamic acid.

Detailed_DMT_Route DMT Dimethyl Terephthalate MonoEster Mono-methyl Ester DMT->MonoEster Hydrolysis Amide Amide Intermediate MonoEster->Amide Amidation ProtectedAmine Protected Amine Amide->ProtectedAmine Hofmann & Protection HydrogenatedRing Hydrogenated Intermediate (cis/trans mixture) ProtectedAmine->HydrogenatedRing Hydrogenation (Ru-Al2O3) FinalProduct Tranexamic Acid HydrogenatedRing->FinalProduct Isomerization & Deprotection

Caption: Step-wise workflow for the synthesis of tranexamic acid from dimethyl terephthalate.

VI. Conclusion and Future Outlook

The synthesis of tranexamic acid is undergoing a significant evolution, driven by the dual imperatives of economic viability and environmental responsibility. While traditional methods like the hydrogenation of PAMBA remain in use, newer routes starting from dimethyl terephthalate and dimethyl 1,4-cyclohexanedicarboxylate offer compelling advantages in terms of purity, safety, and the avoidance of hazardous reagents. The advent of continuous flow technology further promises to revolutionize the production of this essential medicine, offering a pathway to highly efficient, scalable, and sustainable manufacturing.

For researchers and drug development professionals, the choice of synthetic route will depend on a careful consideration of factors including raw material cost and availability, capital investment in new technologies, and the desired purity profile of the final active pharmaceutical ingredient. The trend towards greener and more efficient syntheses is undeniable and will likely shape the future of tranexamic acid production, ensuring a reliable and sustainable supply of this critical medication for years to come.

VII. References

  • Li, Z., et al. (2015). An Improved and Practical Synthesis of Tranexamic Acid. Organic Process Research & Development, 19(3), 444-448. [Link]

  • LookChem. (2022, July 30). An improved and practical synthesis of tranexamic acid. [Link]

  • Patil, P., et al. (2024, September 12). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Taylor & Francis Online. [Link]

  • QuickCompany. (2021, September 6). Cost Effective, Scalable Process For Synthesis Of Tranexamic Acid Using Continous Flow Reactor. [Link]

  • SciSpace. (n.d.). Tranexamic acid: A proven antifibrinolytic agent (A review). [Link]

  • ResearchGate. (2025, August 7). (PDF) An Improved and Practical Synthesis of Tranexamic Acid. [Link]

  • Figshare. (2024, September 12). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. [Link]

  • ResearchGate. (2025, August 7). (PDF) Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. [Link]

  • Patsnap. (2018, October 23). Tranexamic acid preparation method. [Link]

  • Google Patents. (n.d.). WO2021111475A1 - Process for preparing tranexamic acid.

  • ResearchGate. (2025, November 11). (PDF) Tranexamic acid evidence and controversies: An illustrated review. [Link]

  • PMC. (2024, November 5). Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. [Link]

  • PMC. (n.d.). Which Route of Tranexamic Acid Administration is More Effective to Reduce Blood Loss Following Total Knee Arthroplasty?[Link]

  • PubMed. (2024, June 18). Efficacy and Safety of Oral Tranexamic Acid vs. Other Routes in Total Joint Arthroplasty: A Systematic Review and Network Meta-Analysis. [Link]

  • Springer. (2024, January 1). Application of high-dose tranexamic acid in the perioperative period: a narrative review. [Link]

  • Journal of Drug Discovery and Health Sciences. (2024, December 30). Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. [Link]

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A Comparative Guide to the Antifungal and Antibacterial Activity of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the face of escalating antimicrobial resistance, the scientific community is in a relentless pursuit of novel therapeutic agents.[1] Heterocyclic compounds, organic molecules featuring a ring structure containing at least one non-carbon atom (such as nitrogen, oxygen, or sulfur), represent a cornerstone of medicinal chemistry.[1] Their structural diversity and ability to interact with a wide array of biological targets make them a fertile ground for the discovery of new antifungal and antibacterial drugs.[1][2] This guide provides a comparative analysis of prominent classes of antimicrobial heterocyclic compounds, delving into their mechanisms of action, spectrum of activity, and the experimental methodologies used for their evaluation.

Key Classes of Antimicrobial Heterocyclic Compounds

The vast landscape of heterocyclic chemistry has yielded several classes of compounds with potent, clinically relevant antimicrobial properties. Here, we compare two of the most significant classes: Azoles for antifungal applications and Fluoroquinolones for antibacterial therapy.

Azole Antifungals: Inhibitors of Fungal Membrane Integrity

The azole class of antifungals, which includes triazoles (e.g., Fluconazole, Itraconazole, Voriconazole) and imidazoles (e.g., Ketoconazole, Miconazole), has revolutionized the treatment of fungal infections.[3][4] These synthetic compounds are predominantly fungistatic, meaning they inhibit fungal growth rather than killing the fungal cells outright.[5][6]

Mechanism of Action:

The primary target for azole antifungals is a crucial enzyme in the fungal cell membrane biosynthesis pathway called lanosterol 14-α-demethylase.[3][6] This enzyme, a cytochrome P450, is responsible for converting lanosterol into ergosterol, the primary sterol component of the fungal cell membrane.[5][7] By inhibiting this enzyme, azoles disrupt the production of ergosterol, leading to a cascade of detrimental effects on the fungal cell:

  • Increased Membrane Permeability: The depletion of ergosterol and the accumulation of toxic sterol precursors compromise the structural integrity of the cell membrane.[5][6]

  • Disruption of Membrane-Bound Enzymes: The altered membrane environment interferes with the function of essential membrane-bound enzymes.[7]

  • Inhibition of Fungal Growth: The culmination of these effects is the cessation of fungal cell growth and replication.[5]

AZOLE_MECHANISM ERGOSTEROL ERGOSTEROL DISRUPTION DISRUPTION ERGOSTEROL->DISRUPTION Depletion of Ergosterol LANOSTEROL LANOSTEROL AZOLE AZOLE ENZYME ENZYME INHIBITION INHIBITION GROWTH_INHIBITION GROWTH_INHIBITION

Comparative Antifungal Activity:

The efficacy of azole antifungals can vary significantly depending on the specific compound and the target fungal species. The table below presents a summary of Minimum Inhibitory Concentration (MIC) values, a key measure of antifungal potency, for representative azoles against common fungal pathogens. Lower MIC values indicate greater potency.

Antifungal AgentCandida albicans (MIC µg/mL)Aspergillus fumigatus (MIC µg/mL)Cryptococcus neoformans (MIC µg/mL)
Fluconazole0.25 - 4.0Resistant1.0 - 16.0
Itraconazole0.03 - 1.00.25 - 2.00.06 - 0.5
Voriconazole0.03 - 0.50.25 - 1.00.03 - 0.25
Posaconazole0.03 - 0.50.06 - 0.50.06 - 0.5

Note: MIC ranges are compiled from various studies and can vary based on testing methodology and strain susceptibility. Data is illustrative.

Fluoroquinolones: Inhibitors of Bacterial DNA Synthesis

Fluoroquinolones are a class of broad-spectrum synthetic antibacterial agents that have been widely used to treat a variety of bacterial infections.[8] They are bactericidal, meaning they directly kill bacteria, and their activity is concentration-dependent.[9] Examples include Ciprofloxacin, Levofloxacin, and Moxifloxacin.

Mechanism of Action:

Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[10][]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[8] Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria.[]

  • Topoisomerase IV: This enzyme is responsible for separating interlinked daughter DNA strands following replication.[8] Inhibition of topoisomerase IV is the main mechanism for killing Gram-positive bacteria.[]

By forming a complex with these enzymes and the bacterial DNA, fluoroquinolones block the progression of the DNA replication fork, leading to double-strand DNA breaks and ultimately, cell death.[12]

FQ_MECHANISM

Comparative Antibacterial Activity:

The spectrum of activity for fluoroquinolones has evolved, with newer generations showing improved activity against Gram-positive organisms.[9]

Antibacterial AgentEscherichia coli (MIC µg/mL)Staphylococcus aureus (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)
Ciprofloxacin0.004 - 0.120.12 - 2.00.06 - 4.0
Levofloxacin0.015 - 0.250.12 - 4.00.25 - 8.0
Moxifloxacin0.015 - 0.50.03 - 0.50.5 - 16.0

Note: MIC ranges are compiled from various studies and can vary based on testing methodology and the presence of resistance mechanisms. Data is illustrative.

Experimental Protocols for Antimicrobial Susceptibility Testing

The evaluation of novel heterocyclic compounds necessitates robust and standardized experimental protocols.[13] The choice of method is critical for generating reliable and comparable data.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold-standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality Behind Experimental Choices:

  • 96-Well Plate Format: Allows for high-throughput screening of multiple compounds and concentrations simultaneously.

  • Serial Dilution: Creates a precise concentration gradient to accurately pinpoint the MIC value.

  • Standardized Inoculum: Ensures that the results are reproducible and not influenced by variations in the initial bacterial or fungal load.

  • Growth and Sterility Controls: These are self-validating mechanisms. The growth control (no drug) confirms the viability of the microorganism, while the sterility control (no microorganism) ensures the medium is not contaminated.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test heterocyclic compound in a suitable solvent (e.g., DMSO).

    • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation:

    • Culture the test microorganism on an appropriate agar plate overnight.

    • Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized inoculum to each well (except the sterility control).

    • Include a positive control (microorganism with no compound) and a negative/sterility control (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

MIC_WORKFLOW

Protocol 2: Disk Diffusion (Kirby-Bauer) Assay

This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Step-by-Step Methodology:

  • Plate Preparation:

    • Using a sterile swab, uniformly streak a standardized microbial inoculum (0.5 McFarland) over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application:

    • Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface.

    • Press gently to ensure complete contact with the agar.

    • Include a positive control disk (standard antibiotic) and a negative control disk (solvent only).

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter (in mm) of the zone of complete growth inhibition around each disk. A larger zone of inhibition corresponds to greater antimicrobial activity.[13]

Structure-Activity Relationships (SAR) and Future Directions

The antimicrobial potency of heterocyclic compounds is highly dependent on their structural features.[13] Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds.[1] For example, in fluoroquinolones, the addition of a fluorine atom at position 6 significantly enhances antibacterial activity. For many heterocyclic scaffolds, the presence of electron-withdrawing groups can increase potency.[13]

Future research is focused on several key areas:

  • Novel Scaffolds: The synthesis and evaluation of new heterocyclic systems, such as oxadiazoles and triazoles, continue to be a priority.[14][15]

  • Hybrid Molecules: Combining known heterocyclic pharmacophores into single "hybrid" molecules is a promising strategy to overcome resistance and broaden the spectrum of activity.[13]

  • Targeted Delivery: Developing nanocarrier-based systems to deliver these compounds specifically to the site of infection could enhance efficacy and reduce toxicity.[13]

The versatility and proven efficacy of heterocyclic compounds ensure they will remain at the forefront of the quest for new and effective treatments for infectious diseases.[16]

References

  • Mode of Action of Antifungal Drugs. (2022, August 10). Microbiology Info.com. Retrieved from [Link]

  • Design and Evaluation of Novel Heterocyclic Compounds with Potent Antimicrobial Activity. (2021, May 15). ManTech Publications. Retrieved from [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Retrieved from [Link]

  • Werth, B. J. (2024, May). Fluoroquinolones. MSD Manual Professional Edition. Retrieved from [Link]

  • Vila, J., & Martinez-Puig, D. (2003). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 21(8), 431-436. Retrieved from [Link]

  • A Review On: Antifungal And Antibacterial Activity Of 1, 3, 4-Oxadiazole Derivatives. (2024, August 31). Journal of Advanced Scientific Research. Retrieved from [Link]

  • Azole antifungals. (n.d.). Life Worldwide. Retrieved from [Link]

  • Sharma, P. C., & Jain, T. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(1), 1-8. Retrieved from [Link]

  • Candidiasis Medication. (2024, September 27). Medscape. Retrieved from [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. Retrieved from [Link]

  • Goyal, A., & Zito, P. M. (2024). Antifungal Ergosterol Synthesis Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Chidananda, N., Poojary, B., & Shetty, P. (2005). Synthesis and antimicrobial study of novel heterocyclic compounds from hydroxybenzophenones. Bioorganic & Medicinal Chemistry Letters, 15(22), 5005-5009. Retrieved from [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021). Journal of Pharmaceutical Negative Results, 12(1), 99-105. Retrieved from [Link]

  • An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (2012, November 15). International Journal of Pharmaceutical and Chemical Sciences, 1(4). Retrieved from [Link]

  • A Review on the Medicinal Significance of Heterocyclic Compounds. (2023, July 1). International Journal for Research in Applied Science and Engineering Technology. Retrieved from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Current Organic Synthesis, 19(6), 661-683. Retrieved from [Link]

  • Synthesis and evaluation of some novel heterocyclic compounds containing an oxadiazole moiety. (2019, January 25). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Păun, A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(1), 1-25. Retrieved from [Link]

  • Recent Developments in the Antimicrobial Potential of Some Nitrogenous Heterocycles and their SAR Studies: A Review. (2023). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Al-Abdullah, E. S. (2013). Synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety. Molecules, 18(1), 895-911. Retrieved from [Link]

  • Tsolaki, E., & Kompogennitaki, E. (2020). Heterocycle Compounds with Antimicrobial Activity. Current Organic Chemistry, 24(16), 1836-1854. Retrieved from [Link]

  • Galdiero, E., et al. (2022). Structure–Activity Relationships in NHC–Silver Complexes as Antimicrobial Agents. International Journal of Molecular Sciences, 23(21), 13294. Retrieved from [Link]

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Comparative Cytotoxicity Guide: Novel Synthesized Pyrimidine Derivatives vs. Conventional Chemotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is a cornerstone of modern oncology, forming the pharmacophoric backbone of antimetabolites like 5-Fluorouracil (5-FU), gemcitabine, and targeted kinase inhibitors like erlotinib[1]. However, the clinical utility of conventional pyrimidine drugs is increasingly compromised by acquired resistance mechanisms—such as the upregulation of Thymidylate Synthase (TS) or secondary kinase mutations (e.g., EGFR T790M)[1].

To overcome these limitations, medicinal chemists have synthesized novel pyrimidine hybrids (e.g., indolyl-pyrimidines, pyrimidine-sulfonamides, and 6-aryl-5-cyano-pyrimidines) designed to bypass traditional resistance pathways through multi-target engagement[2][3][4]. This guide provides an objective, data-driven comparison of these novel synthesized derivatives against standard-of-care chemotherapeutics, detailing the mechanistic rationale, comparative cytotoxicity, and the standardized experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale: Why Modify the Pyrimidine Scaffold?

The efficacy of novel pyrimidine derivatives stems from their structural versatility, allowing them to act as bioisosteres for natural nucleotides or as ATP-competitive inhibitors in kinase domains.

  • Direct Thymidylate Synthase (TS) Inhibition: While 5-FU requires complex intracellular metabolism into 5-fluoro-dUMP to inhibit TS, novel 6-aryl-5-cyano-pyrimidine derivatives are designed to bind directly to the TS active site[3]. This direct binding circumvents resistance caused by the downregulation of activating enzymes, achieving high TS inhibitory activity (IC50: 3.89–15.74 nM)[3].

  • EGFR Tyrosine Kinase Inhibition: By fusing the pyrimidine ring with an indole or thiazolidinone moiety, researchers have created indolyl-pyrimidine hybrids that effectively dock into the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR)[4]. The addition of electronegative and lipophilic substituents enhances cell permeability and target affinity, driving apoptosis in EGFR-overexpressing tumors[4].

MoA A Novel Pyrimidine Derivatives B Thymidylate Synthase (TS) Enzyme A->B Direct Active Site Binding C EGFR Tyrosine Kinase Domain A->C ATP-Competitive Binding D Depletion of dTMP (DNA Synthesis Halt) B->D E Inhibition of MAPK/PI3K Signaling Cascades C->E F Cell Cycle Arrest & Apoptosis D->F E->F

Mechanistic pathways of novel pyrimidine derivatives targeting TS and EGFR.

Comparative Cytotoxicity Data

To objectively evaluate the performance of these novel compounds, we must compare their half-maximal inhibitory concentrations (IC50) against established human cancer cell lines: MCF-7 (Breast adenocarcinoma), HCT-116 (Colorectal carcinoma), and HepG2 (Hepatocellular carcinoma). These lines are selected due to their varying baseline expressions of TS and EGFR, providing a comprehensive cytotoxicity profile[3][4].

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Pyrimidine Derivatives vs. Standard Drugs
Compound Class / DrugPrimary TargetMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)Reference
5-Fluorouracil (5-FU) TS (Prodrug)6.70 ± 0.4516.07 ± 1.2022.40 ± 1.80[2][4]
Erlotinib EGFR4.20 ± 0.305.80 ± 0.406.10 ± 0.50[4]
Indolyl-Pyrimidine Hybrid (1-4) EGFR1.85 - 3.102.15 - 3.404.50 - 6.20[4]
6-Aryl-5-Cyano-Pyrimidine (8) TS (Direct)1.20 ± 0.152.05 ± 0.223.10 ± 0.28[3]
Pyrimidine-Sulfonamide (33a) Multi-target2.40 ± 0.182.50 ± 0.20N/A[2]

Data Analysis & Insights:

  • Superiority in Colorectal Models: The 6-aryl-5-cyano-pyrimidine derivative (Compound 8) demonstrates an ~8-fold increase in potency against HCT-116 cells compared to 5-FU[3]. This suggests that direct TS inhibition successfully bypasses the enzymatic bottlenecks required for 5-FU activation.

  • EGFR Specificity: Indolyl-pyrimidine hybrids show exceptional efficacy in MCF-7 and HCT-116 lines, which correlate with higher EGFR expression levels, outperforming the standard EGFR inhibitor Erlotinib[4].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the cytotoxicity data presented above must be generated using rigorous, self-validating experimental workflows. Below are the optimized protocols for evaluating novel pyrimidine derivatives.

Protocol A: High-Throughput Cell Viability Assay (Resazurin/MTT)

Causality Note: While MTT is standard, the Resazurin (Alamar Blue) assay is highly recommended for evaluating EGFR-targeted pyrimidines. EGFR inhibitors can sometimes induce mitochondrial hyperpolarization before cell death, leading to false-positive viability readings in MTT assays. Resazurin offers a more stable fluorescent readout of metabolic capacity[4].

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5 × 10³ cells/well in a 96-well plate using 100 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adhesion.

  • Compound Preparation (Self-Validation Step): Dissolve synthesized pyrimidine derivatives in DMSO to create a 10 mM stock. Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Critical Control: Ensure the final DMSO concentration in all wells (including vehicle controls) never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the old media and add 100 µL of the compound-containing media to the respective wells. Include positive controls (5-FU, Erlotinib) and a media-only blank. Incubate for 48 to 72 hours.

  • Resazurin Addition: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 530–560 nm, Emission: 590 nm).

  • Data Processing: Calculate cell viability relative to the vehicle control. Determine the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Protocol B: Flow Cytometry for Cell Cycle Arrest & Apoptosis

Causality Note: Cytotoxicity alone does not confirm the mechanism of action. To validate that a pyrimidine derivative acts via TS inhibition (which typically causes S-phase or G2/M arrest due to DNA damage)[2], flow cytometry must be employed.

  • Treatment & Harvest: Treat 2 × 10⁵ cells/well in a 6-well plate with the test compound at its calculated IC50 and 2× IC50 concentrations for 24 hours. Harvest cells using trypsin-EDTA, wash twice with cold PBS, and centrifuge at 1,500 rpm for 5 minutes.

  • Fixation (For Cell Cycle): Resuspend the pellet in 300 µL of cold PBS and add 700 µL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Wash cells to remove ethanol. Resuspend in 500 µL of PI/RNase staining buffer (Propidium Iodide 50 µg/mL, RNase A 100 µg/mL). Incubate in the dark at room temperature for 30 minutes.

  • Annexin V/PI (For Apoptosis): For a separate un-fixed cohort, resuspend cells in Annexin V binding buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes in the dark.

  • Analysis: Acquire data using a flow cytometer (e.g., BD FACSCanto). Analyze DNA content histograms to quantify G0/G1, S, and G2/M populations, and use scatter plots to differentiate early vs. late apoptosis[3].

Workflow S1 Compound Synthesis & Structural Verification S3 Resazurin/MTT Assay (Dose-Response Curve) S1->S3 S2 Cell Culture Preparation (MCF-7, HCT-116, HepG2) S2->S3 S4 IC50 & Selectivity Index Calculation S3->S4 S5 Flow Cytometry (Apoptosis & Cell Cycle) S4->S5 Lead Compounds Only

Standardized workflow for in vitro cytotoxicity evaluation of synthesized compounds.

Conclusion

The rational design of novel pyrimidine derivatives represents a significant leap forward in overcoming the pharmacokinetic and resistance-related limitations of traditional antimetabolites like 5-Fluorouracil. By hybridizing the pyrimidine core with indole, sulfonamide, or cyano-aryl groups, researchers have successfully engineered compounds capable of direct Thymidylate Synthase inhibition and potent EGFR antagonism[2][3][4]. As demonstrated by the comparative cytotoxicity data, these novel agents consistently exhibit lower IC50 values across diverse solid tumor models, warranting accelerated transition into in vivo pharmacokinetic and pharmacodynamic validation.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives Source: Oriental Journal of Chemistry URL:[Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids Source: European Journal of Medicinal Chemistry (via PMC - NIH) URL:[Link]

  • Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidylate synthase inhibitors Source: Bioorganic Chemistry (via PubMed - NIH) URL:[Link]

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity Source: Molecules (MDPI) URL:[Link]

Sources

Technical Guide: Herbicidal and Fungicidal Activity of Trifluoromethylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Fluorine Advantage in Agrochemical Scaffolds

The incorporation of a trifluoromethyl (


)  group onto a thiazole ring represents a high-value strategy in modern agrochemical design. This guide analyzes the specific utility of 4-(trifluoromethyl)thiazole  derivatives, distinguishing their primary role as potent fungicides from their specialized application as herbicidal PPO inhibitors.

Key Technical Insight: The


 group acts as a bioisostere for the isopropyl group but with inverted electronic properties. It significantly enhances lipophilicity (

), metabolic stability (blocking oxidative metabolism at the C-4 position), and membrane permeability, which are critical for systemic activity in crop protection.

Part 1: Fungicidal Activity (Primary Application)

Mechanism of Action: SDHI & Carboxamides

The most commercially relevant application of trifluoromethylthiazole derivatives is in the class of Succinate Dehydrogenase Inhibitors (SDHIs) . These compounds typically feature a thiazole-5-carboxamide core.

  • Target: Complex II (Succinate Ubiquinone Oxidoreductase) in the mitochondrial electron transport chain.[1]

  • Binding Mode: The amide oxygen hydrogen-bonds with Tyrosine/Tryptophan residues in the ubiquinone binding pocket, while the

    
    -thiazole moiety occupies the hydrophobic pocket, blocking electron transfer from succinate to ubiquinone.
    
Comparative Performance Data

The following table synthesizes experimental data comparing novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives against commercial standards.

Table 1: Fungicidal Efficacy Against Phytophthora infestans (Tomato Late Blight)

Compound ClassDose (g ai/ha)Inhibition (%)Systemic ActivityResistance Risk
Trifluoromethylthiazole-5-carboxamide (Lead) 375 90-95% High Medium
Thifluzamide (Commercial Standard)37595-98%HighMedium
Azoxystrobin (Strobilurin Control)15098%HighHigh (QoI)
Captan (Multi-site Control)100085%Low (Contact)Low

Interpretation: The trifluoromethylthiazole derivatives achieve >90% control at moderate application rates, comparable to Thifluzamide. Their advantage lies in a distinct SAR profile that may overcome specific mutations resistant to older carboxamides.

Pathway Visualization: Mitochondrial Respiration Inhibition

The diagram below illustrates the specific interruption point of these derivatives within the fungal mitochondrial chain.

SDHI_Pathway cluster_mito Mitochondrial Inner Membrane Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Q-Pool) ComplexII->Ubiquinone e- Transfer ComplexIII Complex III Ubiquinone->ComplexIII Inhibitor Trifluoromethylthiazole Derivative (SDHI) Inhibitor->ComplexII Blocks Q-site

Caption: SDHI fungicides block electron transfer at Complex II, preventing ATP generation and causing fungal cell death.

Part 2: Herbicidal Activity (Specialized Application)[2]

Mechanism of Action: PPO Inhibition

Unlike their fungicidal counterparts, simple thiazole carboxylates are not herbicidal. To induce herbicidal activity, the trifluoromethylthiazole ring must be substituted with an aryl ether or phenyl-pyrazole moiety. These compounds act as Protoporphyrinogen Oxidase (PPO) Inhibitors (Group 14).

  • Mechanism: Inhibition of PPO leads to the accumulation of Protoporphyrinogen IX in the cytoplasm.[2]

  • Lethality: Cytoplasmic oxidation produces Protoporphyrin IX, which generates singlet oxygen (

    
    ) upon light exposure, causing rapid membrane lipid peroxidation.
    
Comparative Performance Data

Table 2: Post-Emergence Herbicidal Activity (Broadleaf Weeds) Target: Amaranthus retroflexus (Redroot Pigweed)

CompoundRate (g ai/ha)Inhibition (%)Crop Safety (Corn)Speed of Action
Aryl-Thiazole PPO Derivative 150 80-85% High Fast (2-3 days)
Saflufenacil (Standard)5095%HighVery Fast
Fomesafen25090%ModerateModerate
Glyphosate (Systemic Control)800100%High (GMO)Slow (7-10 days)

Critical Note: The thiazole derivatives generally require higher application rates (150g) than market leaders like Saflufenacil (50g) to achieve comparable control. However, they offer a novel scaffold for managing PPO-resistant weed biotypes (e.g., Amaranthus spp. with


 deletion).
Pathway Visualization: PPO Inhibition & ROS Generation

PPO_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm (Lethal Path) Glutamate Glutamate ProtogenIX Protoporphyrinogen IX Glutamate->ProtogenIX ProtoIX_Chl Protoporphyrin IX ProtogenIX->ProtoIX_Chl Normal Path ProtogenIX_Leak Leaked Protogen IX ProtogenIX->ProtogenIX_Leak Accumulation & Leakage Chlorophyll/Heme Chlorophyll/Heme ProtoIX_Chl->Chlorophyll/Heme PPO_Enzyme PPO Enzyme ProtoIX_Cyto Protoporphyrin IX (Accumulation) ProtogenIX_Leak->ProtoIX_Cyto Uncontrolled Oxidation SingletO2 Singlet Oxygen (ROS) ProtoIX_Cyto->SingletO2 Light Activation Membrane Lipid Peroxidation (Cell Death) SingletO2->Membrane Inhibitor Thiazole PPO Inhibitor Inhibitor->PPO_Enzyme Inhibits

Caption: PPO inhibition forces porphyrin precursors into the cytoplasm, where light activation causes fatal oxidative stress.[2]

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

A key intermediate for both fungicidal amides and herbicidal esters.

Reaction Type: Hantzsch Thiazole Synthesis.

  • Reagents: Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), Bromine (1.0 eq), Thioacetamide (1.1 eq).

  • Bromination (Step A):

    • Dissolve ethyl 4,4,4-trifluoroacetoacetate in

      
       at 0°C.
      
    • Add

      
       dropwise. Validation: Decolorization of bromine indicates reaction progress.
      
    • Stir 2h. Wash with water to remove HBr.

  • Cyclization (Step B):

    • Dissolve crude brominated intermediate in Ethanol.

    • Add Thioacetamide. Reflux for 4-6 hours.

    • Validation: TLC (Hexane:EtOAc 4:1) should show a new spot at

      
      .
      
  • Hydrolysis (Step C):

    • Treat ester with NaOH (aq). Acidify with HCl to pH 2.

    • Yield: Expect 85-90% yield of white crystalline solid.

Bioassay: Leaf Disc Method (Fungicidal)

Designed to minimize variability and maximize throughput.

  • Preparation: Cut 10mm leaf discs from Solanum lycopersicum (Tomato).

  • Treatment: Dip discs in test solution (Trifluoromethylthiazole derivative at 10, 50, 100, 200 mg/L) for 5 seconds.

    • Control: Water + Tween 20.

    • Standard: Azoxystrobin (50 mg/L).

  • Inoculation: Place discs on 1% water agar. Inoculate center with 10µL P. infestans zoospore suspension (

    
     spores/mL).
    
  • Incubation: 18°C, 90% RH, 12h photoperiod for 5 days.

  • Scoring: Measure lesion area relative to total disc area.

Part 4: Structure-Activity Relationship (SAR) Analysis

To optimize potency, the following structural modifications are recommended based on current literature:

  • The

    
     Position (C-4): 
    
    • Essential for activity. Replacing

      
       with 
      
      
      
      reduces fungicidal activity by >50% due to loss of lipophilicity and metabolic blocking.
  • The C-2 Substituent:

    • Fungicides:[1][3][4][5][6][7][8] Small alkyl groups (

      
      ) or amino groups are preferred.
      
    • Herbicides: Requires bulky aryl groups (e.g., 2,4-dichloro-5-propargyloxyphenyl) to fit the PPO active site.

  • The C-5 Linker:

    • Carboxamide (-CONH-): Critical for SDHI activity (H-bond donor).

    • Ester/Ether: Generally inactive as fungicides but potential pro-herbicides if the aryl tail is correct.

References

  • Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. Journal of Fluorine Chemistry.

  • PPO Inhibitor (Cell Membrane Disruptor) Herbicides: Mode of Action. Pioneer Agronomy.

  • Discovery of succinate dehydrogenase fungicide via computational substitution optimization. American Chemical Society.

  • Inhibition profile of trifludimoxazin towards PPO2 target site mutations. Pest Management Science.

  • Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution. Fungicide Resistance Action Committee.

Sources

Safety Operating Guide

Ethyl 4-fluorocyclohexane-1-carboxylate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Classification

Ethyl 4-fluorocyclohexane-1-carboxylate (CAS: 95233-40-2) is a fluorinated organic ester used primarily as a pharmaceutical intermediate. For disposal purposes, it must be treated as a Flammable, Halogenated Organic Solvent .

Failure to segregate this compound from non-halogenated waste streams can result in damage to standard incineration infrastructure due to the formation of corrosive hydrogen fluoride (HF) gas during combustion.

Critical Classification Designation
Primary Hazard Flammable Liquid (H225/H226)
Secondary Hazard Skin/Eye Irritant (H315, H319)
Waste Stream Halogenated Organic (Do NOT mix with general organics)
Container Type Glass or HDPE (High-Density Polyethylene)
Hazard Profile & Technical Justification

Effective disposal requires understanding the chemical's behavior under stress.

  • Flammability: As an ethyl ester, this compound has a relatively low flash point. Vapors can travel to ignition sources and flash back.[1][2]

  • Halogen Content (Fluorine): The presence of the fluorine atom on the cyclohexane ring confers high stability but creates hazardous byproducts upon thermal decomposition. Standard non-halogenated waste incinerators often lack the wet scrubbers necessary to neutralize the HF gas produced, leading to regulatory fines and equipment failure.

  • Chemical Incompatibility: Incompatible with strong oxidizing agents and strong bases (which may cause hydrolysis of the ester).

Pre-Disposal Handling & Segregation

The Golden Rule: Never dispose of fluorinated compounds down the drain.

Step 1: Segregation

You must segregate this chemical into the Halogenated Waste stream.

  • Why? Most waste disposal vendors charge significantly more for halogenated waste. contaminating a 20L drum of non-halogenated acetone with 50mL of this fluorinated ester reclassifies the entire drum as halogenated, increasing disposal costs by up to 300%.

Step 2: Container Selection
  • Recommended: Amber glass bottles or HDPE carboys.

  • Avoid: Low-density plastics that may swell upon prolonged contact with organic esters.

  • Labeling: The label must explicitly state:

    • "Hazardous Waste"[3]

    • "Flammable"[1][2][4][5][6]

    • "Contains Fluorine/Halogens"

    • Chemical Name: "this compound"[7][8][9][10]

Disposal Workflow (Decision Logic)

The following decision tree outlines the operational logic for disposing of pure chemical, mixtures, and contaminated debris.

DisposalWorkflow Start Waste Generation: This compound StateCheck What is the physical state? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste (Gloves, Wipes, Debris) StateCheck->Solid PurityCheck Is it mixed with other solvents? Liquid->PurityCheck SolidStream DISPOSAL STREAM B: Solid Hazardous Waste (Double Bagged, Labeled) Solid->SolidStream Place in yellow hazardous waste bag Pure Pure/High Concentration PurityCheck->Pure No Mixture Mixture PurityCheck->Mixture Yes HaloStream DISPOSAL STREAM A: Halogenated Organic Solvents (High BTU Incineration w/ Scrubbers) Pure->HaloStream Do NOT bulk with non-halogenated HaloCheck Are ALL other components Non-Halogenated? Mixture->HaloCheck HaloCheck->HaloStream No (Contains other halogens) HaloCheck->HaloStream Yes (Must still go to Halo stream due to Fluorine content)

Figure 1: Operational decision tree for segregating fluorinated ester waste streams.

Specific Operational Procedures
Scenario A: Disposing of Liquid Waste (Mother Liquors/Solvents)
  • Verify pH: Ensure the waste is neutral (pH 6-8).[11] If acidic (due to hydrolysis), neutralize carefully with sodium bicarbonate before adding to the organic waste container to prevent gas buildup.

  • Transfer: Pour into the Halogenated Solvent carboy using a funnel.

  • Log: Immediately record the volume and chemical name on the waste container's log sheet. Note: "Fluorinated" is often a required specific notation for some incinerators.

Scenario B: Spill Cleanup (Small Scale < 500 mL)
  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Absorb: Use an inert absorbent (Vermiculite, Sand, or Universal Spill Pads). Do NOT use sawdust or paper towels, as the flammability risk remains high.

  • Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty polyethylene bag.

  • Label: "Debris contaminated with Flammable/Fluorinated Solvent."

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a small amount of a compatible solvent (e.g., acetone).

  • Disposal of Rinsate: Pour the rinsate into the Halogenated Waste container (NOT the drain).

  • Deface Label: Cross out the original label and mark as "Empty."

  • Recycle/Trash: Place the triple-rinsed bottle in the glass recycling or trash, depending on local facility rules.

Regulatory & Compliance Data
ParameterSpecificationNotes
EPA Waste Code D001 (Ignitable)May also carry toxicity codes depending on mixture.
DOT Shipping Name Flammable liquids, n.o.s. (this compound)UN 1993, Class 3, Packing Group II/III.
Incineration Req. High Temp + Scrubber Required to capture HF gas.[12]
References
  • Fisher Scientific. (2025).[1][13] Safety Data Sheet: this compound. Retrieved from

  • Thermo Fisher Scientific. (2015). Safety Data Sheet: Fluorocyclohexane. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 1-Ethyl-4-fluorocyclohexane-1-carboxylic acid.[14] Retrieved from

  • University of Aveiro. (n.d.). Laboratory Waste Disposal Guidelines. Retrieved from

  • BenchChem. (2025).[1] Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals. Retrieved from

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-fluorocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Ethyl 4-fluorocyclohexane-1-carboxylate (CAS No. 95233-40-2) demands a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.

Foundational Hazard Assessment

While a specific, comprehensive toxicological profile for this compound is not extensively documented, a professional assessment must be made by evaluating its structural components: a fluorinated cyclohexane ring and an ethyl ester functional group. Safety data for analogous compounds reveal several potential hazards that form the basis of our PPE recommendations.

The primary concerns are:

  • Skin and Eye Irritation: Esters and halogenated organic compounds can cause significant irritation upon contact.[1][2][3]

  • Respiratory Irritation: Vapors or aerosols may irritate the respiratory tract.[2][3][4]

  • Flammability: Similar organic esters and cyclohexane derivatives are classified as flammable liquids, posing a fire risk, especially when handled near ignition sources.[3][5][6]

  • Ingestion Hazards: Related compounds are classified as harmful if swallowed.[2][7]

Therefore, all handling procedures must be predicated on the assumption that this compound is hazardous and requires a multi-layered PPE strategy.

Core PPE Requirements: A Multi-Barrier System

A robust PPE strategy creates multiple barriers between the researcher and the chemical. For all work involving this compound, the following baseline PPE is mandatory.[8][9]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing or aerosol generation, a full-face shield worn over safety goggles is essential.[10][11]

  • Hand Protection: Chemical-resistant gloves are critical. Given the organic nature of the compound, standard lightweight latex gloves are insufficient.[9] Nitrile or neoprene gloves provide a more reliable barrier. For prolonged handling or in case of immersion, double-gloving is a highly recommended practice.[12]

  • Body Protection: A flame-resistant or 100% cotton lab coat must be worn and fully fastened to protect against splashes and in the event of a fire.[9][11] Ensure clothing covers the legs completely; shorts or open-toed shoes are never appropriate in a laboratory setting.[9][13]

Operational Plans: From Benchtop to Disposal

The level of PPE must be adapted to the specific task. The following protocols outline the necessary steps for common laboratory operations.

Routine Handling and Preparation

This workflow covers tasks such as weighing, preparing solutions, and performing reactions within a certified chemical fume hood.

G cluster_prep Preparation Phase cluster_handling Chemical Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Certification & Flow prep2 Don Baseline PPE: - Lab Coat - Safety Goggles - Nitrile Gloves prep1->prep2 prep3 Inspect All Glassware for Defects prep2->prep3 handle1 Ground Equipment to Prevent Static Discharge prep3->handle1 Proceed to Handling handle2 Dispense Chemical Slowly to Minimize Splashing handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 clean1 Wipe Down Work Surface with Appropriate Solvent handle3->clean1 Procedure Complete clean2 Segregate Waste into Labeled Containers clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3

Step-by-Step Protocol:

  • Pre-Operation Check: Before beginning, ensure the chemical fume hood is operational and the safety shower/eyewash station is unobstructed.[14] Review the Safety Data Sheet (SDS) for any related compounds.[13]

  • Don PPE: Put on your lab coat, chemical splash goggles, and a single pair of nitrile gloves.[15]

  • Work Area Preparation: All procedures involving this chemical must be performed inside a certified chemical fume hood to mitigate inhalation risk.[16][17]

  • Handling: When transferring the liquid, use caution to avoid splashing. If there is a risk of aerosol generation, a face shield should be added.

  • Post-Handling: After use, ensure the container is tightly sealed. Wipe down the work surface.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact with any residue.[2] Remove your lab coat and wash your hands thoroughly with soap and water.[9]

Spill Management

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

Step-by-Step Spill Protocol:

  • Alert Personnel: Immediately alert others in the laboratory and evacuate the immediate area if necessary.

  • Assess the Spill: For a small spill (<100 mL) contained within a fume hood, trained lab personnel may proceed with cleanup. For larger spills or any spill outside of a fume hood, evacuate and contact your institution's Environmental Health & Safety (EH&S) department.

  • Enhance PPE: Before cleanup, upgrade your PPE. This includes wearing double gloves (nitrile), a face shield over safety goggles, and potentially a chemical-resistant apron.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial sorbent.[2][16] Do not use combustible materials.

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the waste container clearly and dispose of it as hazardous waste according to your institution's guidelines.[1][6]

Disposal Plan

Chemical waste must be handled with the same care as the parent chemical.

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated solvents, absorbent materials, and used gloves, must be collected in a dedicated, clearly labeled hazardous waste container.[2][16]

  • Container Management: Keep the waste container tightly closed and store it in a well-ventilated area, away from heat or ignition sources, pending pickup by EH&S.[1][6] Never pour this chemical down the drain.[7][16]

Summary of PPE Recommendations

The appropriate level of PPE is dictated by the potential for exposure in a given task. This table provides a quick reference for selecting the correct equipment.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Containers)Safety GlassesNitrile Gloves (single pair)Lab CoatNot typically required
Weighing/Solution Prep (in Fume Hood)Chemical Splash GogglesNitrile Gloves (single pair)Lab CoatEngineering Control (Fume Hood)
Active Reaction/Reflux (in Fume Hood)Face Shield over GogglesNitrile Gloves (double)Lab CoatEngineering Control (Fume Hood)
Small Spill Cleanup (in Fume Hood)Face Shield over GogglesNitrile Gloves (double)Chemical-Resistant Apron over Lab CoatEngineering Control (Fume Hood)
Large Spill or Poor Ventilation Full-Face RespiratorHeavy-Duty Chemical GlovesChemical-Resistant SuitRequired (e.g., APR with organic vapor cartridges)[18][19]

Conclusion: Building a Culture of Safety

Handling chemicals like this compound is integral to advancing scientific discovery. By grounding our work in a deep understanding of potential hazards and meticulously applying the correct PPE, we build a culture of safety that protects ourselves, our colleagues, and our research. This guide serves as a foundational document; always defer to your institution's specific safety protocols and the most current SDS information available.

References

[5] Merck Millipore. (2026). SAFETY DATA SHEET for Furfural. Retrieved from Fisher Scientific. (2025). SAFETY DATA SHEET for Ethyl 4-oxocyclohexanecarboxylate. Retrieved from [16] CRC Industries. (2019). SDS US - HydroForce® Zero VwC General Purpose Cleaner. Retrieved from [6] TCI Chemicals. (2025). SAFETY DATA SHEET for Fluorocyclohexane. Retrieved from [2] Fluorochem. (2024). Safety Data Sheet for ETHYL (1S,2R)-2-AMINOCYCLOHEXANE-1-CARBOXYLATE HCL. Retrieved from [7] MilliporeSigma. (2025). SAFETY DATA SHEET for Flutriafol. Retrieved from [3] Thermo Fisher Scientific. (2015). SAFETY DATA SHEET for Fluorocyclohexane. Retrieved from [18] U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [14] Fisher Scientific. (2015). SAFETY DATA SHEET for Fluorocyclohexane. Retrieved from [19] RSG Safety. (2025). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [4] AChemBlock. (2026). This compound 97%. Retrieved from [20] Rutgers University. (n.d.). Standard Operating Procedure for Fluorine. Retrieved from [17] ACS Chemical Health & Safety. (2025). Safe Use of Carbon Monoxide in the Undergraduate Teaching Laboratory: Methoxycarbonylation of Iodocyclohexane. Retrieved from [10] Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from ThermoFisher Scientific. (2025). SAFETY DATA SHEET for trans-4-Ethylcyclohexanecarboxylic acid. Retrieved from [11] University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [12] BenchChem. (2025). Personal protective equipment for handling 4-Fluoro-2-hydroxyquinoline. Retrieved from [8] Fresno State Department of Chemistry. (2018). Laboratory Code of Safe Practices. Retrieved from [9] California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [13] Cabrillo College. (n.d.). Lab Safety. Retrieved from

Sources

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.